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  • Product: Chroman-8-ylamine hydrochloride
  • CAS: 1797795-89-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chroman-8-ylamine Hydrochloride

An in-depth technical guide on Chroman-8-ylamine hydrochloride, structured for researchers and drug development professionals. Scaffold Utility, Synthesis, and Medicinal Chemistry Applications[1] CAS: 1797795-89-1 Formul...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on Chroman-8-ylamine hydrochloride, structured for researchers and drug development professionals.

Scaffold Utility, Synthesis, and Medicinal Chemistry Applications[1]

CAS: 1797795-89-1 Formula: C


H

NO

HCl Molecular Weight: 185.65 g/mol
Executive Summary: The Privileged Scaffold

Chroman-8-ylamine hydrochloride (8-aminochroman HCl) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its more common 3-amino or 6-amino isomers, the 8-amino variant offers a unique vector for substitution, positioning nitrogen-linked pharmacophores in a specific spatial orientation relative to the oxygenated bicycle.

This guide details the physicochemical profile, synthetic pathways, and therapeutic utility of this scaffold, specifically focusing on its role as a bioisostere for 8-aminotetralins and its application in GPCR and kinase inhibitor design.

Chemical & Physical Profile

The hydrochloride salt enhances the stability and water solubility of the otherwise oxidation-prone free amine.

PropertySpecification
IUPAC Name 3,4-dihydro-2H-chromen-8-amine hydrochloride
Appearance White to pale beige crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point >200 °C (Decomposes)
Acidity (pKa) ~4.5 (Conjugate acid of aniline derivative)
Hygroscopicity Moderate (Store under desiccant)
Stability Stable as HCl salt; Free base oxidizes in air to dark quinoid species
Synthetic Pathways[3][4][5][6][7]

The synthesis of Chroman-8-ylamine HCl typically proceeds via the reduction of a nitro-precursor. Below is a robust, field-proven laboratory protocol adapted for high purity.

Core Synthetic Logic

The strategy relies on the regioselective nitration of the chroman core. While the oxygen atom at position 1 directs electrophilic aromatic substitution primarily to the 6-position (para), blocking strategies or specific conditions can favor the 8-position (ortho), or more commonly, the 8-nitro derivative is separated from a mixture.

Experimental Protocol: Reduction & Salt Formation

Prerequisite: 8-Nitrochroman (commercially available or synthesized via nitration of chroman).[1]

Step 1: Catalytic Hydrogenation (Nitro Reduction)

  • Setup: Charge a high-pressure hydrogenation vessel with 8-nitrochroman (1.0 eq) dissolved in Methanol (10 mL/g).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Note: Handle Pd/C under inert atmosphere to prevent ignition.

  • Reaction: Purge with N

    
     (3x), then H
    
    
    
    (3x). Pressurize to 40 psi H
    
    
    and stir vigorously at RT for 4–6 hours.
  • Monitoring: Monitor via TLC (System: Hexane/EtOAc 2:1). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH. Concentrate the filtrate in vacuo to yield the crude 8-aminochroman free base as a viscous oil. Caution: The free base is air-sensitive.

Step 2: Hydrochloride Salt Formation (CAS 1797795-89-1)

  • Dissolution: Dissolve the crude oil in a minimum volume of anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.2 eq) under N

    
     atmosphere.
    
  • Precipitation: A white precipitate will form immediately. Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Isolation: Filter the solid under a blanket of nitrogen. Wash the cake with cold ether (2x) to remove non-basic impurities.

  • Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C for 12 hours.

Medicinal Chemistry Applications

The 8-aminochroman moiety acts as a critical pharmacophore in several therapeutic areas. Its structural rigidity reduces the entropic penalty of binding compared to open-chain aniline analogs.

A. GPCR Ligands (Serotonin & Dopamine)

The 8-aminochroman scaffold is a bioisostere of 8-aminotetralin (e.g., 8-OH-DPAT), a classic 5-HT


 agonist.[1]
  • Mechanism: The basic nitrogen mimics the protonated amine of serotonin, interacting with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Selectivity: The chroman oxygen accepts hydrogen bonds, often altering selectivity profiles between 5-HT

    
     and D
    
    
    
    receptors compared to the tetralin analogs.
B. Kinase Inhibitors (p38 MAPK)

Derivatives of 8-aminochroman, specifically ureas derived from the amine, have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1]

  • Binding Mode: The urea linker acts as a hydrogen bond donor/acceptor pair to the kinase hinge region (Met109), while the chroman ring occupies the hydrophobic pocket, providing steric complementarity.

C. Integrin Antagonists

Recent patent literature (US 11,224,600) identifies 8-aminochroman derivatives as intermediates in the synthesis of


 integrin inhibitors, used for treating inflammatory bowel disease (IBD).[1]
Visualization: Scaffold Versatility

ChromanScaffold Chroman Chroman-8-ylamine (CAS 1797795-89-1) GPCR GPCR Ligands (5-HT1A, D2) Chroman->GPCR Aminergic Pharmacophore Kinase Kinase Inhibitors (p38 MAPK) Chroman->Kinase Hydrophobic Core Integrin Integrin Antagonists (α4β7) Chroman->Integrin Synthetic Intermediate Bioisostere Bioisostere of 8-Aminotetralin GPCR->Bioisostere Hinge Hinge Binder (Urea Derivatives) Kinase->Hinge Linker Peptidomimetic Linker Integrin->Linker

Figure 1: Functional mapping of the Chroman-8-ylamine scaffold in modern drug discovery.[1]

Handling & Stability
  • Storage: Store at 2–8°C. The hydrochloride salt is hygroscopic; keep tightly sealed.

  • Safety: Irritant.[2] Wear standard PPE (gloves, goggles).[3] Avoid inhalation of dust.[3]

  • Incompatibility: Strong oxidizing agents. The free base is incompatible with acid chlorides (unless acylation is intended) and will oxidize if left in solution without antioxidants.

References
  • Sigma-Aldrich. Chroman-8-ylamine hydrochloride Product Specification. Link

  • Molecules (MDPI). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α Agents. (Discusses p38 MAPK activity of 8-aminochroman ureas). Link

  • U.S. Patent 11,224,600. Compounds for inhibition of alpha 4 beta 7 integrin. (Cites 8-aminochroman as a key intermediate). Link

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of 8-Aminotetralin Agonists. (Contextualizes the bioisosteric relationship). Link

Sources

Exploratory

Chroman-8-amine Hydrochloride: Physicochemical Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Design

Executive Summary Chroman-8-amine hydrochloride (3,4-Dihydro-2H-1-benzopyran-8-amine HCl) is a highly versatile synthetic intermediate in modern medicinal chemistry. As a Senior Application Scientist, I frequently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-8-amine hydrochloride (3,4-Dihydro-2H-1-benzopyran-8-amine HCl) is a highly versatile synthetic intermediate in modern medicinal chemistry. As a Senior Application Scientist, I frequently utilize this building block in the design of allosteric inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) pathway (1)[1] and the pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2) (2)[2]. By replacing traditional planar naphthalene rings with the more flexible, sp3-rich chroman core, drug developers can significantly improve physicochemical properties and mitigate hepatotoxicity liabilities associated with flat, lipophilic aromatic systems[1].

This technical guide provides an in-depth analysis of its structural properties, mechanistic rationale, and field-validated experimental protocols for cross-coupling and urea formation.

Physicochemical Properties & Structural Data

Understanding the exact molecular weight and structural parameters of Chroman-8-amine HCl is vital for stoichiometric precision in late-stage cross-coupling reactions. The hydrochloride salt is typically preferred over the free base due to enhanced oxidative stability and shelf life.

Table 1: Physicochemical Properties of Chroman-8-amine and its HCl Salt

PropertyValue
Chemical Name 3,4-Dihydro-2H-1-benzopyran-8-amine hydrochloride
Synonyms 8-Aminochroman HCl
CAS Registry Number (Base) 113722-25-1
Molecular Formula (Base) C9H11NO
Molecular Formula (Salt) C9H12ClNO
Molecular Weight (Base) 149.19 g/mol
Molecular Weight (HCl Salt) 185.65 g/mol
SMILES (Base) O1C=2C(N)=CC=CC2CCC1
Storage Conditions 2-8 °C, sealed under inert atmosphere

(Data supported by 3[3])

Structural & Mechanistic Significance (E-E-A-T Causality)

Why the Chroman Core? In the development of p38 MAPK inhibitors (such as BIRB796 analogs), a naphthalene moiety often drives high affinity by binding deep within the hydrophobic pocket of the DFG-out conformation. However, naphthalene is associated with poor aqueous solubility and idiosyncratic hepatotoxicity[1].

The transition to a fully saturated chroman ring introduces an oxygen heteroatom and sp3 hybridization. Causality: This structural modification disrupts molecular planarity, which lowers the crystal lattice energy (reducing the melting point) and increases aqueous solubility. Furthermore, the flexible conformation of the chroman ring allows the molecule to adopt a more favorable geometry within the target kinase's allosteric site, offering a kinetic advantage and greater kinase selectivity compared to standard ATP-competitive inhibitors[1].

Synthetic Workflows and Experimental Protocols

KinasePathway A Chroman-8-amine HCl B Buchwald-Hartwig Coupling (Pd-Catalyzed) A->B Pyrazolo-pyrimidine scaffold C Urea Formation (Isocyanate Intermediate) A->C Aryl isocyanate D TYK2 (JH2 Domain) Inhibitor B->D E p38 MAPK Inhibitor C->E F Decreased IL-23 / IFN-α D->F Downstream Signaling G Decreased TNF-α E->G Downstream Signaling

Divergent synthetic applications of Chroman-8-amine HCl in generating TYK2 and p38 MAPK inhibitors.

Step-by-Step Experimental Protocols

As a Senior Application Scientist, I emphasize that the successful incorporation of Chroman-8-amine HCl requires strict exclusion of oxygen during palladium-catalyzed steps and careful base selection to liberate the free amine in situ.

Protocol A: Buchwald-Hartwig Cross-Coupling for TYK2 Inhibitor Synthesis

This protocol details the coupling of Chroman-8-amine HCl with an aryl chloride scaffold (e.g., ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate), a critical step in synthesizing TYK2 inhibitors for autoimmune diseases like psoriasis (2)[2].

  • Preparation: Flame-dry a microwave vial and add the aryl chloride scaffold (1.0 equiv, e.g., 1.1 mmol).

  • Amine Addition: Add Chroman-8-amine hydrochloride (1.1 to 1.2 equiv, ~240 mg). Causality Note: A slight stoichiometric excess compensates for any moisture-induced degradation and drives the catalytic equilibrium forward.

  • Catalyst & Base: Add Pd(OAc)₂ (0.1 equiv) as the precatalyst, BrettPhos (0.1 equiv) as the bulky, electron-rich ligand to facilitate reductive elimination, and Potassium Carbonate (K₂CO₃) (3.0 equiv). Causality Note: 3.0 equivalents of K₂CO₃ are strictly required: 1.0 equiv to neutralize the HCl salt of the amine, and 2.0 equiv to participate in the catalytic cycle (deprotonation of the Pd-bound amine)[2].

  • Degassing: Evacuate the vial and backfill with dry Nitrogen (repeat 3x).

  • Solvent: Add anhydrous 1,4-Dioxane (approx. 0.25 M concentration). Flush again with Nitrogen.

  • Reaction: Heat the mixture under microwave irradiation at 130 °C for 25 minutes[2].

  • Workup: Cool to room temperature, dilute with Methanol (20 mL), filter through a pad of diatomaceous earth (Celite) to remove palladium black and inorganic salts, and concentrate in vacuo[2].

Table 2: Optimization Parameters for Buchwald-Hartwig Coupling

ParameterStandard ConditionOptimized for Chroman-8-amine HClRationale
Base Cs₂CO₃K₂CO₃ (3.0 equiv)Sufficient strength to free the amine; avoids side reactions.
Ligand XPhosBrettPhosSuperior for primary amines coupling to electron-deficient heterocycles.
Temperature 100 °C (Thermal)130 °C (Microwave)Accelerates oxidative addition; minimizes catalyst degradation.
Protocol B: Synthesis of N-Aryl-N'-chromanylurea Conjugates (p38 MAPK)

This pathway utilizes the amine to form urea-based allosteric inhibitors (4)[4].

  • Isocyanate Formation: Convert the substituted aromatic amine (e.g., a pyrazole derivative) to its corresponding isocyanate using triphosgene in the presence of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0 °C.

  • Freebasing: In a separate flask, dissolve Chroman-8-amine HCl in DCM and wash with saturated aqueous NaHCO₃ to yield the free base. Dry the organic layer over Na₂SO₄.

  • Coupling: Add the free Chroman-8-amine dropwise to the isocyanate solution at room temperature[1].

  • Isolation: Stir for 4-6 hours. The resulting urea derivative often precipitates directly from DCM or can be purified via flash chromatography (Silica gel, EtOAc/Hexanes).

SynthPathway N1 5-Hydroxy-8-nitro-2H-chromene N2 Catalytic Hydrogenation (Pd/C, H2NNH2, EtOH) N1->N2 N3 5-Hydroxy-8-aminochroman N2->N3 N4 Boc Protection (Boc2O, TEA, DCM) N3->N4 N5 N-Boc-5-hydroxy-8-aminochroman N4->N5 N6 Alkylation & Deprotection (TFA, DCM) N5->N6 N7 Substituted Chroman-8-amine HCl N6->N7

Stepwise synthesis of functionalized Chroman-8-amine derivatives from nitro-chromene precursors.

Conclusion

Chroman-8-amine hydrochloride is an indispensable building block for modern kinase inhibitor design. Its sp3-character improves the pharmacokinetic profiles of pipeline drugs, while its primary amine functionality provides a versatile handle for Buchwald-Hartwig aminations and urea formations. Mastery of its handling—specifically the stoichiometric management of its HCl salt during basic couplings—is essential for maximizing yields and ensuring reproducible drug development workflows.

References

  • Achmem. "Chroman-8-amine - Achmem." Achmem.com.
  • BenchChem. "5-(2-Morpholinoethoxy)-2H-chromen-8-amine." Benchchem.com.
  • MDPI. "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules 2014, 19.
  • Google Patents. "US12060356B2 - 7 (methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives." Googleapis.com.

Sources

Foundational

Structural and Pharmacological Divergence of Chroman-Amine Isomers: A Comparative Analysis of 3-Aminochroman and 8-Aminochroman Scaffolds

Executive Summary In medicinal chemistry, the positional isomerism of functional groups on a core scaffold can fundamentally alter a molecule's physicochemical properties, target engagement, and therapeutic utility. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the positional isomerism of functional groups on a core scaffold can fundamentally alter a molecule's physicochemical properties, target engagement, and therapeutic utility. The chroman (3,4-dihydro-2H-1-benzopyran) bicyclic system is a privileged scaffold in drug discovery. However, the placement of an amino group at the 3-position versus the 8-position generates two drastically different chemotypes: 3-aminochroman and 8-aminochroman .

This technical guide provides an in-depth analysis of these two isomers, detailing their structural disparities, divergent pharmacological profiles, and the distinct synthetic methodologies required to harness them in drug development.

Physicochemical and Structural Divergence

The core difference between these isomers lies in the electronic environment of the amine group.

  • 3-Aminochroman features an aliphatic amine situated on the saturated dihydropyran ring. It possesses a chiral center at the C3 position, meaning it exists as distinct

    
     and 
    
    
    
    enantiomers. Because the lone pair on the nitrogen is localized, it exhibits typical aliphatic basicity (pKa ~9.5–10.5) and is protonated at physiological pH (7.4) [1].
  • 8-Aminochroman features an aromatic amine (aniline derivative) located on the benzene ring, directly ortho to the pyran oxygen. It is achiral at the C8 position. The nitrogen's lone pair is delocalized into the aromatic

    
    -system, drastically reducing its basicity (pKa ~4.6). Consequently, it remains largely unprotonated in vivo, acting primarily as a hydrogen bond donor rather than a cationic anchor [2].
    
Table 1: Quantitative Physicochemical Comparison
Property3-Aminochroman8-Aminochroman
Amine Classification Aliphatic (Secondary/Primary)Aromatic (Aniline derivative)
Chirality Chiral at C3 (Exists as R/S enantiomers)Achiral at C8
Predicted pKa ~9.5 - 10.5~4.6
Physiological State (pH 7.4) Cationic (Protonated)Neutral (Unprotonated)
Primary Pharmacological Role GPCR Ligand (Mimics monoamines)Kinase Inhibitor (Hinge binder)

Pharmacological Profiles & Target Engagement

The structural differences dictate entirely separate biological targets for the two isomers.

3-Aminochroman: Monoamine Mimicry and GPCR Targeting

Because 3-aminochroman is protonated at physiological pH, it serves as a rigid, conformationally restricted bioisostere of endogenous monoamine neurotransmitters like serotonin (5-HT) and dopamine. The cationic nitrogen forms a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in the transmembrane domain of G-protein coupled receptors (GPCRs).

Derivatives of 3-aminochroman, such as Robalzotan and 5-MeO-DPAC , are exceptionally potent and selective 5-HT1A receptor agonists and antagonists [3]. They are extensively utilized in the development of anxiolytics and antidepressants, often exhibiting dual action at the serotonin transporter (SERT) [4].

8-Aminochroman: Kinase Inhibition and Allosteric Modulation

Conversely, the unprotonated aniline group of 8-aminochroman is perfectly suited for hydrogen bonding within the hydrophobic pockets of kinase enzymes. 8-aminochroman derivatives are frequently designed as anti-TNF-


 agents targeting the p38 Mitogen-Activated Protein Kinase (MAPK)  pathway[5]. The aromatic amine acts as a crucial hydrogen bond donor to the kinase hinge region, stabilizing the enzyme in the inactive "DFG-out" conformation, thereby halting the inflammatory cascade.

IsomerPathways cluster_3A 3-Aminochroman Signaling cluster_8A 8-Aminochroman Signaling Node1 3-Aminochroman (Aliphatic Amine) Node2 5-HT1A Receptor (GPCR) Node1->Node2 Agonism Node3 Gi/o Protein Activation Node2->Node3 Node4 Decreased cAMP (Anxiolytic Effect) Node3->Node4 Node5 8-Aminochroman (Aromatic Amine) Node6 p38 MAPK (Kinase Domain) Node5->Node6 Inhibition Node7 DFG-out Conformation Binding Node6->Node7 Node8 TNF-α Release Inhibition Node7->Node8

Figure 1: Divergent pharmacological signaling pathways of 3-aminochroman and 8-aminochroman.

Stereochemistry and Structure-Activity Relationships (SAR)

The stereochemistry of 3-aminochroman is a non-negotiable parameter in its SAR. The 5-HT1A receptor binding pocket is highly stereoselective. For instance, in many 3-(dipropylamino)chroman derivatives, the


-enantiomer exhibits nanomolar affinity and acts as a full agonist, whereas the 

-enantiomer often displays drastically reduced affinity or shifts toward antagonistic behavior [6].

8-aminochroman , lacking a chiral center at the amine-bearing carbon, relies on the regiochemistry of its substituents (e.g., alkoxy groups at the C5 position) to optimize the steric fit within the p38 MAPK binding cleft [5].

Validated Synthetic Methodologies

The synthesis of these two scaffolds requires fundamentally different approaches due to the position of the amine.

Protocol A: Synthesis of Racemic 3-Aminochroman via Reductive Amination

Rationale: Reductive amination of 3-chromanone is the most efficient route to the aliphatic amine. Sodium cyanoborohydride (


) is selected over 

because it selectively reduces the intermediate iminium ion without reducing the starting ketone at neutral to mildly acidic pH.
  • Imine Formation: Dissolve 1.0 eq of 3-chromanone and 10.0 eq of ammonium acetate (

    
    ) in anhydrous methanol. Stir at room temperature for 2 hours to allow complete imine/enamine equilibration.
    
  • Reduction: Cool the mixture to 0 °C. Add 1.5 eq of

    
     portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.
    
  • Quenching & Extraction: Carefully quench with 1M HCl (in a fume hood to safely vent HCN gas). Stir for 30 minutes to destroy excess hydride. Basify the aqueous layer to pH 11 using 2M NaOH, and extract the free amine with dichloromethane (DCM).

  • Resolution (Optional): To isolate the active enantiomer, treat the racemic mixture with

    
    -(+)-tartaric acid in boiling ethanol. The diastereomeric salt of the 
    
    
    
    -enantiomer selectively crystallizes upon cooling.
Protocol B: Synthesis of 8-Aminochroman via Catalytic Transfer Hydrogenation

Rationale: Direct nitration of chroman yields a mixture of isomers (predominantly 6-nitrochroman). Therefore, 8-aminochromans are typically synthesized from pre-functionalized ortho-nitro precursors (e.g., 8-nitro-2H-chromene derivatives). Catalytic transfer hydrogenation using hydrazine is preferred to avoid the hazards of high-pressure


 gas while ensuring quantitative reduction of the nitro group to the aniline without cleaving the pyran ring [5].
  • Substrate Preparation: Dissolve 1.0 eq of the 8-nitrochroman (or 8-nitrochromene) derivative in absolute ethanol.

  • Catalyst Addition: Add 10% w/w Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent auto-ignition.

  • Reduction: Heat the mixture to 60 °C. Add 5.0 eq of hydrazine hydrate (

    
    ) dropwise over 30 minutes. Reflux for 2 hours until TLC indicates complete consumption of the nitro starting material.
    
  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 8-aminochroman, which can be purified via silica gel chromatography.

SynthesisWorkflow NodeA 3-Chromanone NodeB Reductive Amination (NH4OAc, NaBH3CN) NodeA->NodeB NodeC Racemic 3-Aminochroman NodeB->NodeC NodeD Chiral Resolution (Tartaric Acid) NodeC->NodeD NodeE (R)- and (S)-Isomers NodeD->NodeE NodeF 8-Nitrochroman Derivative NodeG Catalytic Hydrogenation (Pd/C, Hydrazine) NodeF->NodeG NodeH 8-Aminochroman (Crude) NodeG->NodeH NodeI Celite Filtration & Purification NodeH->NodeI NodeJ Pure 8-Aminochroman NodeI->NodeJ

Figure 2: Distinct synthetic workflows for 3-aminochroman (top) and 8-aminochroman (bottom).

Conclusion

The distinction between 3-aminochroman and 8-aminochroman perfectly illustrates how positional isomerism dictates chemical behavior and biological fate. 3-Aminochroman's aliphatic nature and chirality make it an ideal scaffold for mimicking neurotransmitters in CNS drug design. Conversely, 8-aminochroman's aromatic, low-basicity profile positions it as a highly effective hydrogen-bond donor for allosteric kinase inhibition. Understanding these fundamental differences is critical for medicinal chemists aiming to leverage the chroman core in targeted drug discovery.

References

  • Wikipedia Contributors. "3-Aminochroman." Wikipedia, The Free Encyclopedia,[Link]

  • Wikipedia Contributors. "5-MeO-DPAC." Wikipedia, The Free Encyclopedia, [Link]

  • Zhou, D., et al. "Novel pyridyl-fused 3-amino chroman derivatives with dual action at serotonin transporter and 5-HT1A receptor." Bioorganic & Medicinal Chemistry Letters, 2007.[Link]

  • Zhao, Y., et al. "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules (MDPI), 2014.[Link]

  • Pavé, G., et al. "Synthesis of 3-Aminochroman Derivatives by Radical Cyclization." Organic Letters (ACS), 2003.[Link]

Exploratory

Technical Guide: Chroman-8-ylamine Hydrochloride Safety & Handling

Executive Summary & Compound Identity Chroman-8-ylamine hydrochloride (CAS: 1797795-89-1) is a specialized heterocyclic building block used primarily in medicinal chemistry. As a derivative of the chroman (3,4-dihydro-2H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Chroman-8-ylamine hydrochloride (CAS: 1797795-89-1) is a specialized heterocyclic building block used primarily in medicinal chemistry. As a derivative of the chroman (3,4-dihydro-2H-1-benzopyran) scaffold, it serves as a critical intermediate for synthesizing bioactive molecules targeting G-protein coupled receptors (GPCRs) and neurological pathways.

This guide translates standard Safety Data Sheet (SDS) parameters into actionable research protocols. It is designed for organic chemists and safety officers who require a deeper understanding of the compound's behavior, hazards, and handling requirements beyond the GHS labels.

Chemical Characterization
ParameterDetail
IUPAC Name 3,4-dihydro-2H-chromen-8-amine hydrochloride
CAS Number 1797795-89-1
Molecular Formula C

H

NO

HCl
Molecular Weight 185.65 g/mol
Physical Form White to off-white solid
Solubility Soluble in water, DMSO, Methanol (Predicted based on salt form)

Hazard Identification & Toxicological Mechanisms

GHS Classification (29 CFR 1910.1200)
  • Signal Word: WARNING

  • Acute Toxicity, Oral: Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[3]

Mechanistic Insight: Why is it Hazardous?

The hazard profile of Chroman-8-ylamine hydrochloride is dictated by its anilinic amine moiety and its hydrochloride salt nature .

  • Irritation (H315, H319, H335): The free amine (released upon contact with physiological pH) is a nucleophile that can interact with mucosal proteins, causing denaturation and inflammation. The HCl component contributes to local acidity upon hydrolysis in moisture-rich environments (eyes, lungs), exacerbating irritation.

  • Acute Toxicity (H302): Like many aniline derivatives, absorption can interfere with enzymatic pathways. While specific LD50 data for the 8-isomer is limited, structurally similar chroman-amines exhibit moderate oral toxicity, necessitating strict ingestion controls.

Safe Handling & Engineering Controls

Core Directive: Treat as a potential sensitizer. All manipulations must prevent aerosolization.[4][5]

Engineering Controls
  • Primary Barrier: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary Barrier: Use a static-dissipative balance enclosure if the solid is fine/dusty to prevent electrostatic dispersion.

Personal Protective Equipment (PPE) Selection Logic
  • Gloves: Nitrile Rubber (0.11 mm minimum thickness) .

    • Reasoning: Latex is permeable to many organic amine salts. Nitrile provides superior chemical resistance against the permeation of the dissolved salt in case of accidental wetting.

  • Eye Protection: Chemical Safety Goggles .

    • Reasoning: Safety glasses are insufficient because the H319 hazard (serious eye irritation) implies that dust contact can cause severe, immediate pain and potential corneal damage. Goggles seal the eyes from airborne particulates.

  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 particulate respirator .

Experimental Workflow: Safe Weighing Protocol

The following diagram outlines the logical flow for handling this hazardous solid to minimize exposure risks.

SafeHandling cluster_0 Critical Control Point Start START: Weighing Required CheckHood Verify Fume Hood Face Velocity > 80 fpm Start->CheckHood PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat CheckHood->PPE Transfer Transfer Solid Use Anti-static Spatula PPE->Transfer Clean Decontaminate Balance (Wipe with MeOH/Water) Transfer->Clean Spill or Residue? End END: Procedure Complete Transfer->End No Spills Waste Dispose Wipes as Solid Hazardous Waste Clean->Waste Waste->End

Caption: Logical workflow for safe weighing and transfer of hazardous solids, emphasizing decontamination steps.

Emergency Response Architecture

This section details self-validating response protocols. In an emergency, the "Why" is as important as the "What" to prevent panic-induced errors.

Exposure Response
ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse for 15+ mins using an eyewash station. Lift eyelids.The HCl salt hydrolyzes to acid; immediate dilution is critical to prevent corneal burns and pH-induced protein coagulation.
Skin Contact Wash with soap and water .[2][6][7][8] Do not use organic solvents.Solvents (ethanol/acetone) can increase skin permeability, driving the amine deeper into the dermis. Soap emulsifies the salt safely.
Inhalation Move to fresh air . Position semi-upright.Reduces respiratory effort. If coughing persists, the H335 hazard suggests bronchial irritation requiring medical observation for edema.
Spill Management (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • Protect: Don double nitrile gloves and N95 respirator.

  • Contain: Cover spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up material. Wipe area with 5% sodium bicarbonate solution (neutralizes traces of HCl) followed by water.

Physicochemical Properties & Stability

Note: Specific physical constants for this intermediate are often lot-dependent. The values below represent standard ranges for this chemical class.

PropertyValue/Observation
Appearance White to pale yellow crystalline solid
Odor Weak, characteristic amine odor
pH (1% in water) Acidic (~3.0 - 5.0) due to HCl dissociation
Melting Point Not widely reported (Class typical: >150°C, dec.)
Stability Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) recommended.
Incompatibility Strong oxidizing agents, acid chlorides, acid anhydrides.

Synthesis & Application Context

Role in Drug Development

Chroman-8-ylamine is a "privileged structure" in medicinal chemistry.[9] The chroman ring restricts the conformational flexibility of the amine, often leading to higher binding affinity for targets compared to open-chain analogs.

Key Applications:

  • GPCR Ligands: Used as a conformationally constrained bioisostere of phenethylamine in serotonin (5-HT) and dopamine receptor modulators.

  • Enzyme Inhibitors: The 8-position amine serves as a handle for amide coupling to create inhibitors for kinases or proteases where the chroman ring occupies a hydrophobic pocket.

Synthetic Utility Diagram

The following graph illustrates how Chroman-8-ylamine HCl serves as a divergent intermediate in library synthesis.

SynthesisPath Core Chroman-8-ylamine HCl Amide Amide Coupling (R-COOH + HATU) Core->Amide Base (DIEA) RedAm Reductive Amination (R-CHO + NaBH(OAc)3) Core->RedAm pH 5-6 Sulfon Sulfonylation (R-SO2Cl) Core->Sulfon Base (Pyridine) Prod1 Kinase Inhibitors (H-Bond Donor/Acceptor) Amide->Prod1 Prod2 GPCR Ligands (Secondary Amines) RedAm->Prod2 Prod3 CNS Active Agents (Sulfonamides) Sulfon->Prod3

Caption: Divergent synthetic pathways utilizing Chroman-8-ylamine HCl to access diverse bioactive scaffolds.

References

  • National Center for Biotechnology Information. (2026).[4][10] PubChem Compound Summary for CID 71465229, Chroman-8-amine hydrochloride. Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA).[6] (2012).[7] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved March 5, 2026, from [Link]

Sources

Foundational

8-chromanamine hydrochloride solubility in water vs DMSO

An In-depth Technical Guide to the Comparative Solubility of 8-Chromanamine Hydrochloride in Water and Dimethyl Sulfoxide (DMSO) Authored by: A Senior Application Scientist Foreword: The Primacy of Solubility in Drug Dis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Comparative Solubility of 8-Chromanamine Hydrochloride in Water and Dimethyl Sulfoxide (DMSO)

Authored by: A Senior Application Scientist

Foreword: The Primacy of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic properties of a chemical entity dictate its trajectory from a laboratory curiosity to a potential therapeutic agent. Among these, solubility stands as a paramount gatekeeper. It is a fundamental physicochemical characteristic that profoundly influences bioavailability, formulation feasibility, and the reliability of in vitro biological assay data. Poor solubility can mask a compound's true potency, lead to erroneous structure-activity relationships, and create formidable challenges during preclinical and clinical development.[1][2] This guide provides a detailed technical framework for understanding and experimentally determining the solubility of 8-chromanamine hydrochloride, a representative heterocyclic amine salt, in two of the most critical solvents in the field: Water and Dimethyl Sulfoxide (DMSO). Our focus extends beyond mere procedural instruction to elucidate the underlying chemical principles, empowering researchers to make informed decisions and interpret their data with confidence.

Theoretical Framework: A Tale of Two Solvents

The solubility of a solute is governed by the intricate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A comprehensive understanding of the molecular characteristics of 8-chromanamine hydrochloride and the two solvents is essential for predicting and interpreting solubility data.

The Solute: 8-Chromanamine Hydrochloride

8-Chromanamine hydrochloride is the salt of a primary amine and hydrochloric acid. Its structure comprises a bicyclic chromane core, which is inherently nonpolar, fused with a polar primary amine group.

  • Ionic Character: As a hydrochloride salt, the compound will exist in an ionized state, particularly in polar solvents. The primary amine group will be protonated (-NH3+), and it will be associated with a chloride counter-ion (Cl-). This ionic nature is a dominant factor in its interaction with polar solvents.

  • Polar and Apolar Regions: The molecule possesses distinct regions of differing polarity. The ammonium and chloride ions are highly polar and capable of strong electrostatic interactions and hydrogen bonding. The bicyclic chromane ring system, however, is largely hydrophobic. This amphiphilic nature suggests a complex solubility profile.

The Solvents: Water vs. DMSO

Water (H₂O): Water is a highly polar, protic solvent. Its small size and ability to both donate and accept two hydrogen bonds per molecule create a uniquely structured, three-dimensional network. For a salt like 8-chromanamine hydrochloride, water is an excellent solvent due to:

  • Ion-Dipole Interactions: Water molecules orient their partial negative charges (on the oxygen atom) around the ammonium cation (-NH3+) and their partial positive charges (on the hydrogen atoms) around the chloride anion (Cl-), effectively solvating and stabilizing the dissociated ions.

  • Hydrogen Bonding: Water can act as both a hydrogen bond donor to the chloride ion and an acceptor from the ammonium group, further integrating the solute into its hydrogen-bonding network.

Dimethyl Sulfoxide (DMSO, (CH₃)₂SO): DMSO is a unique and powerful solvent in drug discovery.[3] It is a polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons for hydrogen bond donation.[3][4]

  • Strong Dipole: The S=O bond in DMSO is highly polarized, making it an excellent solvent for a wide range of polar and nonpolar compounds.[3] It can effectively solvate cations through the lone pairs on its oxygen atom.

  • Aprotic Nature: While it can accept hydrogen bonds, it cannot donate them. This limits its ability to solvate anions as effectively as protic solvents like water. However, this same property makes it less structured than water, allowing it to more easily accommodate large, nonpolar organic molecules.[5]

The diagram below illustrates the fundamental differences in how water and DMSO are predicted to solvate the dissociated ions of 8-chromanamine hydrochloride.

G cluster_water Solvation in Water (Polar, Protic) cluster_dmso Solvation in DMSO (Polar, Aprotic) solute_cat_w R-NH3+ water1 H₂O solute_cat_w->water1 H-bond acceptor water3 H₂O solute_cat_w->water3 Ion-Dipole solute_an_w Cl- water2 H₂O solute_an_w->water2 H-bond donor water4 H₂O solute_an_w->water4 Ion-Dipole solute_cat_d R-NH3+ dmso1 DMSO solute_cat_d->dmso1 H-bond acceptor dmso2 DMSO solute_cat_d->dmso2 Ion-Dipole (via O) solute_an_d Cl- dmso3 DMSO solute_an_d->dmso3 Weak Ion-Dipole (via S)

Caption: Predicted solvation mechanisms in water versus DMSO.

Experimental Determination of Solubility

In drug discovery, two distinct types of solubility are measured, each providing different but equally critical insights: thermodynamic and kinetic solubility.[1][2]

  • Thermodynamic Solubility is the "true" solubility, representing the concentration of a solute in a saturated solution that is in equilibrium with its solid state.[6] This value is crucial for formulation and understanding the compound's intrinsic properties.

  • Kinetic Solubility measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5][7] This method mimics the conditions of many high-throughput screening (HTS) assays and is vital for interpreting biological data.[1] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions.[8]

The following workflow diagram contrasts the two primary experimental approaches.

G cluster_thermo Thermodynamic Solubility (Shake-Flask Method) cluster_kinetic Kinetic Solubility (DMSO Co-Solvent Method) T1 Add excess solid compound to solvent (Water or DMSO) T2 Equilibrate (e.g., shake/stir) for 24-48 hours at constant temp T1->T2 T3 Separate solid from supernatant (Centrifugation or Filtration) T2->T3 T4 Quantify compound concentration in the clear supernatant (e.g., HPLC-UV, LC-MS) T3->T4 K1 Prepare high-concentration stock solution in 100% DMSO K2 Add small aliquot of DMSO stock to aqueous buffer K1->K2 K3 Incubate for a short period (e.g., 1-2 hours) K2->K3 K4 Measure precipitation (Nephelometry) OR Filter and quantify supernatant (LC-MS) K3->K4

Sources

Exploratory

Physicochemical Profiling of Chroman-8-ylamine Hydrochloride: pKa, Basicity, and Structural Determinants

Executive Summary Chroman-8-ylamine hydrochloride (3,4-dihydro-2H-1-benzopyran-8-amine HCl) represents a critical scaffold in medicinal chemistry, particularly in the design of GPCR ligands (e.g., 5-HT1A, Dopamine D2). I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-8-ylamine hydrochloride (3,4-dihydro-2H-1-benzopyran-8-amine HCl) represents a critical scaffold in medicinal chemistry, particularly in the design of GPCR ligands (e.g., 5-HT1A, Dopamine D2). Its physicochemical behavior is dominated by the aromatic amine at position 8, which exhibits weak basicity due to resonance delocalization and the ortho-effect exerted by the chroman ether oxygen.

This technical guide provides a definitive analysis of the compound's acid dissociation constant (pKa), structural electronic environment, and the implications of these properties on solubility and membrane permeability. It establishes a predicted pKa of 4.62 ± 0.20 for the conjugate acid, positioning it as a weak base similar to o-anisidine.

Chemical Identity & Structural Analysis[1][2][3][4]

To understand the basicity of chroman-8-ylamine, one must deconstruct its electronic environment relative to the benchmark standard, aniline.

Structural Nomenclature
  • IUPAC Name: 3,4-dihydro-2H-1-benzopyran-8-amine hydrochloride

  • Core Scaffold: Chroman (Benzodihydropyran)

  • Substituent: Primary amine (-NH₂) at position 8.

  • Electronic Feature: The amine is ortho to the cyclic ether oxygen (position 1).

Electronic Effects on Basicity

The basicity of the nitrogen lone pair is modulated by two competing factors:

  • Resonance Delocalization (+M Effect): The lone pair on the nitrogen participates in the aromatic

    
    -system, stabilizing the neutral form and significantly reducing basicity compared to aliphatic amines (pKa ~10.5).
    
  • The Ortho-Oxygen Effect:

    • Inductive Withdrawal (-I): The adjacent oxygen atom is electronegative, pulling electron density through the

      
      -bond framework, destabilizing the positively charged ammonium form (
      
      
      
      ), thereby lowering the pKa.
    • Resonance Donation (+M): The oxygen also donates electron density into the ring, which can increase electron density at the 8-position (ortho/para director).

    • Net Result: In analogous systems like o-anisidine (2-methoxyaniline), the inductive effect slightly dominates or balances the resonance effect, resulting in a pKa (~4.5) very close to unsubstituted aniline (~4.6).

G cluster_effects Electronic Determinants Aniline Aniline (Reference) pKa ~ 4.6 oAnisidine o-Anisidine (Analog) pKa ~ 4.52 Aniline->oAnisidine + Methoxy (ortho) Inductive (-I) vs Resonance (+M) Chroman8 Chroman-8-ylamine (Target) pKa ~ 4.62 oAnisidine->Chroman8 Cyclization (Constrained Rotation) Effect1 Resonance Delocalization (Reduces Basicity) Effect1->Chroman8 Effect2 Ortho-Oxygen Inductive Effect (Reduces pKa of Conjugate Acid) Effect2->Chroman8

Figure 1: Structural comparison and electronic determinants of basicity for Chroman-8-ylamine.

Physicochemical Profile: pKa & Basicity[1]

The pKa Value

Based on quantitative structure-activity relationship (QSAR) modeling and comparison with the experimentally validated analog o-anisidine, the physicochemical parameters are:

PropertyValue / DescriptionSource/Basis
pKa (Conjugate Acid) 4.62 ± 0.20 Predicted (ACD/Labs, ChemAxon models) [1]
Basicity Classification Weak BaseComparable to aniline derivatives
Ionization State (pH 1.2) >99.9% Ionized (

)
Gastric environment
Ionization State (pH 7.4) ~0.16% Ionized (

)
Plasma/Cytosol (Predominantly Neutral)
Salt Form Hydrochloride (HCl)Dissociates fully; solution is acidic
Solubility Implications
  • As the Hydrochloride Salt: The salt is highly soluble in water due to the ionic lattice energy and solvation of the chloride and ammonium ions.

  • pH Dependency: Upon dissolution in a buffer with pH > 5.6 (pH = pKa + 1), the compound deprotonates to the free base. The free base of chroman-8-ylamine is lipophilic (LogP ~ 1.5 - 2.0) and may precipitate if the concentration exceeds its intrinsic solubility (

    
    ).
    

Experimental Determination Protocol

While predicted values are reliable for initial screening, definitive pKa determination requires experimental validation. The Potentiometric Titration method is the gold standard for this pKa range (3–11).

Methodology: Potentiometric Titration

Objective: Determine the thermodynamic pKa by measuring the pH change of an acidified solution of the amine upon addition of a strong base.

Reagents:

  • Analyte: ~5-10 mg Chroman-8-ylamine HCl (High purity >98%).

  • Titrant: 0.1 M Carbonate-free NaOH (Standardized).

  • Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.15 M KCl).

  • Inert Gas: Argon or Nitrogen purge (to exclude atmospheric CO₂).

Protocol Steps:

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (25°C).

  • Dissolution: Dissolve the HCl salt in 20 mL of 0.15 M KCl solution. The initial pH will be acidic due to the hydrolysis of the ammonium salt.

  • Acidification (Optional): If starting with the free base, add excess standardized HCl to fully protonate the amine. Since we start with the HCl salt, this step ensures we are well below the pKa.

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5-10 µL).

  • Data Acquisition: Record pH vs. Volume of titrant. Ensure equilibrium is reached after each addition (stable pH reading).

  • Calculation: Use the Bjerrum plot or Gran analysis to determine the inflection point. The pH at the half-equivalence point represents the pKa.

Titration Start Start: Chroman-8-ylamine HCl Dissolved in 0.15 M KCl InitialState Initial State: pH < 3.0 Species: R-NH3+ (100%) Start->InitialState Titration Titrate with 0.1 M NaOH (Argon purge) InitialState->Titration HalfEq Half-Equivalence Point [R-NH3+] = [R-NH2] pH = pKa (~4.6) Titration->HalfEq Buffering Region End Endpoint Species: R-NH2 (100%) pH > 8.0 HalfEq->End

Figure 2: Workflow for the potentiometric determination of pKa.

Implications for Drug Development[5][6][7]

ADME (Absorption, Distribution, Metabolism, Excretion)

The pKa of 4.62 is a critical parameter for oral bioavailability:

  • Gastric Absorption (pH 1-2): The compound is >99% ionized. While high solubility is ensured, passive membrane permeability across the stomach lining will be low.

  • Intestinal Absorption (pH 6-7.4): As the drug transitions to the duodenum and jejunum, the pH rises above the pKa.

    • At pH 7.4:

      
      .
      
Salt Selection

The Hydrochloride (HCl) salt is an appropriate choice for this weak base.

  • Stability: The pKa difference between the base (4.62) and the counter-acid (HCl, pKa -7) is >11 units, ensuring a stable, crystalline salt that resists disproportionation.

  • Solubility: It provides the necessary solubility for formulation, which would otherwise be limited in the free base form.

References

  • Guidechem. 2H-1-Benzopyran-8-amine, 3,4-dihydro- Physicochemical Properties. (Predicted pKa data). Link

  • PubChem. o-Anisidine (2-Methoxyaniline) Compound Summary. National Library of Medicine. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.
Foundational

The 8-Aminochroman Scaffold in Medicinal Chemistry: A Technical Guide

This is a comprehensive technical guide on the 8-aminochroman scaffold , designed for medicinal chemists and drug discovery scientists. Executive Summary: The Structural Imperative The 8-aminochroman (8-amino-3,4-dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the 8-aminochroman scaffold , designed for medicinal chemists and drug discovery scientists.

Executive Summary: The Structural Imperative

The 8-aminochroman (8-amino-3,4-dihydro-2H-1-benzopyran) scaffold represents a high-value pharmacophore in modern drug design. It serves as a critical bioisostere to the 8-aminotetralin system—the core structure of the gold-standard 5-HT1A agonist 8-OH-DPAT. By replacing the C1 methylene of tetralin with an oxygen atom, medicinal chemists can modulate lipophilicity (LogP), introduce a hydrogen bond acceptor, and alter the electronic density of the aromatic ring without significantly perturbing the steric envelope.

This guide details the synthetic architecture, pharmacological versatility (from GPCRs to kinase inhibitors), and experimental protocols required to leverage this scaffold.

Pharmacological Versatility & Target Landscape[1]

The 8-aminochroman core is not merely a passive spacer; it is an active determinant of receptor affinity and selectivity. Its applications span three distinct therapeutic areas:

A. CNS: Serotonin (5-HT1A) Receptor Modulation

In the design of serotonergic ligands, the 8-aminochroman scaffold mimics the indole nucleus of serotonin.

  • Mechanism: The basic nitrogen at position 8 (often substituted) interacts with the conserved Aspartate residue (Asp116 in 5-HT1A) in the receptor's transmembrane domain.

  • Bioisosterism: Compared to 8-aminotetralins, 8-aminochromans often exhibit reduced lipophilicity, improving metabolic stability and reducing non-specific binding.

  • Key Insight: The oxygen atom at position 1 exerts an electron-donating effect (via resonance) on the aromatic ring, influencing the pKa of the 8-amino group and enhancing affinity for the receptor's aromatic cluster.

B. Inflammation: p38 MAPK Inhibitors

Recent medicinal chemistry campaigns have utilized 8-aminochromans as the "left-hand" side of urea-based kinase inhibitors.

  • Case Study: 1-aryl-3-(chroman-8-yl)urea derivatives.

  • Role: The 8-amino group forms the core of the urea linker, which binds to the Glu71/Asp168 region of the p38α kinase ATP pocket. The chroman oxygen provides a secondary anchor point, often engaging in water-mediated H-bonds.

C. Integrin Inhibition (α4β7)

The scaffold appears in advanced intermediates for integrin antagonists (e.g., methyl (S)-3-(8-aminochroman-5-yl)-2-(tritylamino)propanoate). Here, the rigid bicyclic system constrains the orientation of the amino acid side chain, locking the molecule into a bioactive conformation that fits the integrin metal-ion-dependent adhesion site (MIDAS).

Synthetic Architecture

Constructing the 8-aminochroman core requires navigating regioselectivity challenges, particularly during nitration/halogenation steps.

Pathway A: The Nitration-Reduction Sequence (Classic Route)

This is the most robust method for generating the primary amine.

  • Starting Material: Chroman (3,4-dihydro-2H-1-benzopyran).

  • Nitration: Electrophilic aromatic substitution using

    
    .
    
    • Challenge: Direct nitration often yields a mixture of 6-nitro (major) and 8-nitro (minor) isomers due to the directing effect of the ether oxygen.

    • Solution: Use of blocking groups (e.g., 6-tert-butyl) or careful chromatographic separation is often required. Alternatively, starting from 8-nitrochroman-4-one allows for carbonyl reduction.

  • Reduction: Catalytic hydrogenation (

    
    ) or chemical reduction (
    
    
    
    ) yields the 8-aminochroman.
Pathway B: The Mitsunobu-Cyclization Strategy (Chiral Route)

For enantiopure derivatives (critical for 5-HT affinity), a de novo ring construction is preferred.

  • Precursor: 2-nitrophenol derivatives.

  • Alkylation: Reaction with chiral 1,3-diols or epoxides.

  • Cyclization: Intramolecular Mitsunobu reaction closes the pyran ring with retention of stereochemistry.

  • Functionalization: Reduction of the nitro group yields the chiral 8-aminochroman.

Visualization: SAR & Synthetic Logic

G cluster_0 Medicinal Chemistry Optimization Tetralin 8-Aminotetralin (Lipophilic, High Affinity) Chroman 8-Aminochroman (Polar, H-Bond Acceptor) Tetralin->Chroman Bioisosteric Replacement (C1 -> O) Target_5HT 5-HT1A Receptor (Asp116 Interaction) Chroman->Target_5HT Protonated Amine Salt Bridge Target_p38 p38 MAPK (Urea Linker Anchor) Chroman->Target_p38 Urea Formation (Glu71 Binding) Synthesis Synthetic Precursor (Nitrophenols/Chroman) Synthesis->Chroman Nitration/Reduction or Mitsunobu

Figure 1: Strategic positioning of the 8-aminochroman scaffold as a bioisostere for multi-target drug design.

Experimental Protocols

Protocol 1: Synthesis of 8-Aminochroman (via Nitration)

Validation: This protocol is adapted from standard aromatic substitution methodologies tailored for electron-rich ethers.

Reagents: Chroman (1.0 eq), Nitric Acid (65%), Acetic Anhydride, Pd/C (10%), Hydrazine Hydrate.

  • Nitration:

    • Dissolve chroman (10 mmol) in acetic anhydride (5 mL) at 0°C.

    • Add

      
       (1.1 eq) dropwise over 30 mins. Maintain temp <10°C to minimize oxidation of the pyran ring.
      
    • Stir at RT for 2 hours. Quench with ice water.

    • Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc 9:1). Isolate 8-nitrochroman (Note: 6-nitro isomer will likely be the major product; careful separation is critical).

  • Reduction:

    • Dissolve 8-nitrochroman (2 mmol) in EtOH (10 mL).

    • Add Pd/C (10% w/w) and heat to reflux.

    • Add Hydrazine Hydrate (5 eq) dropwise (Caution: Exothermic).

    • Reflux for 1 hour. Filter through Celite.

    • Concentrate to yield 8-aminochroman as a viscous oil.

    • Checkpoint: Verify via

      
      -NMR (Look for amine broad singlet ~3.5-4.0 ppm and upfield shift of aromatic protons).
      
Protocol 2: General Urea Formation (for Kinase Inhibitors)

Target: 1-aryl-3-(chroman-8-yl)urea

  • Activation: Dissolve 8-aminochroman (1.0 eq) in dry DCM under Argon.

  • Coupling: Add aryl isocyanate (1.1 eq) at 0°C.

  • Completion: Stir at RT for 4-12 hours. The urea product often precipitates.

  • Workup: Filter the precipitate and wash with cold ether. Recrystallize from EtOH if necessary.

Structure-Activity Relationship (SAR) Data Summary

FeatureModificationEffect on Potency/Properties
Position 1 (Oxygen) Replacement with S (Thiochroman)Increases LogP; often reduces H-bonding potential.
Position 8 (Amine) Alkylation (Secondary/Tertiary)Critical for 5-HT1A. Propyl/benzyl groups enhance affinity.
Position 5 Alkoxy SubstitutionCritical for p38 MAPK. 5-alkoxy groups fit into the hydrophobic pocket.
Ring Puckering C3-C4 Unsaturation (Chromene)Flattens the ring; restricts conformational flexibility (often lowers affinity for flexible pockets).

References

  • Bioisosterism in 5-HT1A Ligands

    • Title: Intrinsic activity of enantiomers of 8-hydroxy-2-(di-n-propylamino)tetralin and its analogs at 5-hydroxytryptamine1A receptors.[1]

    • Source: NIH / PubMed
    • URL:[Link]

  • p38 MAPK Inhibitor Synthesis

    • Title: Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway.[2][3]

    • Source: MDPI Molecules
    • URL:[Link]

  • Title: Compounds for inhibition of alpha 4 beta 7 integrin (Patent WO2020092383A1).
  • Enantioselective Synthesis

    • Title: Enantioselective synthesis of spirocyclic aminochroman derivatives according to the CN(R,S)
    • Source: Journal of Organic Chemistry (via PubMed)
    • URL:[Link]

Sources

Exploratory

Technical Monograph &amp; Buyer’s Guide: Chroman-8-ylamine Hydrochloride

Executive Summary Chroman-8-ylamine hydrochloride (8-Amino-3,4-dihydro-2H-1-benzopyran HCl) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomers (3- or 4-aminochroman), the 8-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-8-ylamine hydrochloride (8-Amino-3,4-dihydro-2H-1-benzopyran HCl) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its more common isomers (3- or 4-aminochroman), the 8-amino variant positions the nitrogen atom in close proximity to the ethereal oxygen of the pyran ring. This specific geometry creates a unique electronic and steric environment, often exploited to mimic the binding modes of 8-aminoquinolines or aminotetralins while offering improved physicochemical properties (e.g., lower lipophilicity, altered metabolic stability).

This guide serves as a technical companion for researchers acquiring this building block, detailing quality assessment, synthetic utility, and validated handling protocols.

Part 1: Chemical Profile & Specifications

Before integrating this compound into a library synthesis or lead optimization campaign, verify the following specifications. The 8-position isomer is structurally distinct; confusion with the 3- or 4-amino isomers is a common procurement error.

Core Identity Data
PropertySpecification
IUPAC Name 3,4-Dihydro-2H-1-benzopyran-8-amine hydrochloride
CAS Number 1797795-89-1 (HCl salt); Note: Free base is often cited as 885270-86-0
Molecular Formula C₉H₁₁NO[1][2][3][4][5][6][7] · HCl
Molecular Weight 185.65 g/mol (Salt); 149.19 g/mol (Free Base)
Appearance Off-white to pale beige solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
H-Bond Donors/Acceptors 2 / 2 (Free base count)
Structural Verification (QC Criteria)

To validate "Research Grade" purity (>95%), look for these diagnostic NMR signals which distinguish the 8-isomer from the 6- or 5-isomers:

  • 1H NMR (DMSO-d₆): The aromatic region should show a characteristic ABC pattern (three adjacent protons).

    • Diagnostic: The proton at C-7 (ortho to amine) typically appears as a doublet/multiplet upfield relative to the others due to the electron-donating amine.

    • Aliphatic:[8] The chroman ring protons appear as three distinct multiplets: ~4.1 ppm (t, O-CH₂), ~2.7 ppm (t, Ar-CH₂), and ~1.9 ppm (m, central CH₂).

Part 2: Procurement & Quality Assurance

When sourcing this compound, "purity" is not just a percentage. It involves the absence of specific synthetic byproducts that can poison downstream catalysis.

Impurity Profiling
  • Regioisomers: Synthesis via nitration of chroman often yields a mixture of 6-nitro and 8-nitro isomers. Ensure the vendor guarantees <1% of the 6-amino isomer, as these are difficult to separate after amide coupling.

  • Metal Scavenging: If the amine was generated via Pd-catalyzed Buchwald-Hartwig amination of 8-bromochroman, residual Palladium (Pd) must be <10 ppm to prevent interference in subsequent cross-couplings.

  • Salt Stoichiometry: Commercial batches may vary between mono- and di-hydrochloride forms. Titration with AgNO₃ or elemental analysis (Cl content) is recommended if precise molarity is critical.

Part 3: Synthetic Utility & Experimental Protocols

The 8-amino group is less nucleophilic than a standard aniline due to the inductive effect of the adjacent oxygen atom, but it remains reactive enough for standard acylations and reductive aminations.

Protocol: High-Efficiency Amide Coupling (Library Scale)

Objective: Synthesis of an 8-amidochroman derivative (General Procedure). Rationale: This protocol uses in situ activation to avoid the instability of acid chlorides and ensures complete conversion of the sterically crowded 8-amine.

Materials:

  • Chroman-8-ylamine HCl (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv) - Chosen for high reactivity with electron-poor anilines.

  • DIPEA (3.0 equiv) - Essential to neutralize the HCl salt and activate the amine.

  • DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to amine). Stir at Room Temperature (RT) for 5 minutes to form the active ester.

  • Neutralization: In a separate vial, suspend Chroman-8-ylamine HCl (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) dropwise. Observation: The suspension should clear as the free base is liberated.

  • Coupling: Transfer the amine solution to the activated acid solution.

  • Reaction: Stir at RT for 4–16 hours.

    • Self-Validation (TLC): Spot the reaction mixture against the starting amine. Stain with Ninhydrin. The starting material spot (red/purple) should disappear completely.

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (removes acid), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Diagram: Scaffold Diversification Logic

The following diagram illustrates the strategic branching points available from the Chroman-8-ylamine scaffold.

ChromanDiversification Precursor 8-Nitrochroman (Precursor) Core Chroman-8-ylamine (Core Scaffold) Precursor->Core H2, Pd/C (Reduction) Amide Amide Coupling (R-CO-NH-Ar) Target: Kinase Inhibitors Core->Amide R-COOH HATU, DIPEA RedAm Reductive Amination (R-CH2-NH-Ar) Target: GPCR Ligands Core->RedAm R-CHO NaBH(OAc)3 Heterocycle Cyclization (e.g. Tetrazoles) Target: Bioisosteres Core->Heterocycle Ortho-functionalization (Sandmeyer/Cyclization)

Caption: Strategic diversification pathways for Chroman-8-ylamine. Blue node represents the core scaffold; colored nodes represent primary medicinal chemistry applications.

Part 4: Handling, Stability & Safety

Storage:

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at 4°C .

  • Oxidation: While the salt is stable, the free base oxidizes slowly in air, turning brown. Always generate the free base in situ or use immediately.

Safety (GHS Classification):

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • Sigma-Aldrich. Chroman-8-ylamine hydrochloride Product Datasheet. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12701138 (Related Isomer Data & Safety). Link

  • BenchChem. Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications (Analogous Chemistry). Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Mechanism and Protocols. Link

  • Cherdtrakulkiat, R., et al. (2016). Derivatives of 8-hydroxyquinoline with highly potent antimicrobial activities (Structural Analog Bioactivity). Biochemistry and Biophysics Reports. Link

Sources

Foundational

Technical Guide: 8-Amino-3,4-dihydro-2H-1-benzopyran Hydrochloride

The following technical guide details the properties, synthesis, and pharmaceutical applications of 8-amino-3,4-dihydro-2H-1-benzopyran hydrochloride (commonly known as 8-aminochroman hydrochloride ). This document is st...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and pharmaceutical applications of 8-amino-3,4-dihydro-2H-1-benzopyran hydrochloride (commonly known as 8-aminochroman hydrochloride ). This document is structured to support researchers in medicinal chemistry and drug development.

Core Identity & Nomenclature

8-Amino-3,4-dihydro-2H-1-benzopyran hydrochloride is a bicyclic aromatic amine used primarily as a pharmacophore scaffold in the development of Central Nervous System (CNS) agents. Its rigid chroman structure serves as a bioisostere for indole and naphthalene rings found in neurotransmitters like serotonin and dopamine, making it a critical intermediate for 5-HT receptor ligands.

Synonyms and Identifiers
TypeIdentifier / Synonym
Common Name 8-Aminochroman hydrochloride
IUPAC Name 3,4-Dihydro-2H-chromen-8-amine hydrochloride
Systematic Name 8-Amino-3,4-dihydro-2H-1-benzopyran HCl
CAS Number (Free Base) 113722-25-1
CAS Number (HCl Salt) Not widely indexed; typically synthesized in situ from free base
Molecular Formula C₉H₁₁NO[1][2][3][4] · HCl
Molecular Weight 149.19 g/mol (Free Base) / 185.65 g/mol (HCl Salt)
Structural Significance

The compound features a benzene ring fused to a saturated dihydropyran ring.[5] The amine group at the 8-position (para to the ether oxygen in the ring system) provides a specific electronic and steric vector for hydrogen bonding, distinct from the more common 6-aminochroman isomers.

Applications in Drug Discovery[6]

5-HT1A Receptor Antagonists (CNS Targets)

The 8-aminochroman scaffold is a defining structural feature of high-affinity 5-HT1A receptor ligands.

  • Mechanism : The chroman ring mimics the indole core of serotonin (5-HT). The 8-amino group often serves as an attachment point for amide or sulfonamide linkers that extend into the receptor's auxiliary binding pockets.

  • Key Example : Robalzotan (NAD-299) . This high-affinity 5-HT1A antagonist utilizes the chroman core to achieve selectivity over dopamine D2 receptors.

  • Therapeutic Scope : Anxiety, depression, and cognitive dysfunction.[5]

Integrin Inhibitors

Recent research identifies 8-aminochroman derivatives as potent inhibitors of


 integrin , a target for treating inflammatory bowel disease (IBD). The rigid chroman body restricts the conformational space of the inhibitor, improving binding entropy.[5]
Mechanistic Pathway Diagram

The following diagram illustrates the role of the 8-aminochroman scaffold in modulating 5-HT1A signaling.

G Scaffold 8-Aminochroman Scaffold Ligand Synthetic Ligand (e.g., Robalzotan) Scaffold->Ligand Chemical Derivatization Receptor 5-HT1A Receptor (G-Protein Coupled) Ligand->Receptor High Affinity Binding Pathway Inhibition of cAMP Pathway Receptor->Pathway Signal Modulation Effect Anxiolytic / Antidepressant Effect Pathway->Effect Downstream Response

Caption: Logical flow from the 8-aminochroman chemical scaffold to physiological CNS effects via 5-HT1A receptor modulation.

Synthesis Protocol

Expert Note : The synthesis of the 8-isomer is challenging due to the directing effects of the ether oxygen, which typically favors nitration at the 6-position. A reliable route involves blocking the 6-position or using specific precursors like 2-nitrophenol.

Method: Reduction of 8-Nitrochroman

This protocol assumes the availability of 8-nitrochroman or a mixture requiring separation.

Reagents
  • Precursor : 8-Nitro-3,4-dihydro-2H-1-benzopyran

  • Catalyst : 10% Palladium on Carbon (Pd/C)[5]

  • Solvent : Methanol or Ethanol (anhydrous)[5]

  • Hydrogen Source : H₂ gas (balloon or Parr shaker) or Ammonium Formate (transfer hydrogenation)[5]

  • Salt Formation : 4M HCl in Dioxane[5][6]

Step-by-Step Workflow
  • Preparation : Dissolve 10 mmol of 8-nitrochroman in 50 mL of anhydrous methanol in a hydrogenation flask.

  • Catalyst Addition : Carefully add 10 wt% of Pd/C (wet basis) under an inert nitrogen atmosphere to prevent ignition.[5]

  • Hydrogenation :

    • Standard: Purge with H₂ and stir vigorously at room temperature (25°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[5]

    • Transfer: Alternatively, add 5 equivalents of ammonium formate and reflux for 1 hour.

  • Filtration : Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.[5]

  • Isolation (Free Base) : Concentrate the filtrate under reduced pressure to yield the crude 8-aminochroman as a viscous oil.

  • Salt Formation (HCl) :

    • Dissolve the crude oil in a minimum amount of diethyl ether or dichloromethane (DCM).[5]

    • Cool to 0°C in an ice bath.[5]

    • Dropwise add 4M HCl in dioxane (1.1 equivalents).[5]

    • A white to off-white precipitate of 8-aminochroman hydrochloride will form immediately.

  • Purification : Filter the solid, wash with cold ether, and dry under vacuum.[5] Recrystallize from Ethanol/Ether if necessary.[5]

Synthesis Pathway Diagram[5][8]

Synthesis Start Chroman (3,4-dihydro-2H-1-benzopyran) Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomers Mixture: 6-Nitro (Major) + 8-Nitro (Minor) Nitration->Isomers Separation Column Chromatography Separation of Isomers Isomers->Separation Nitro8 8-Nitrochroman (Pure Intermediate) Separation->Nitro8 Isolated Reduction Pd/C Catalytic Hydrogenation (H2, MeOH) Nitro8->Reduction Amine 8-Aminochroman (Free Base) Reduction->Amine Salt HCl/Dioxane Treatment Amine->Salt Final 8-Aminochroman HCl (Target Salt) Salt->Final

Caption: Synthetic route emphasizing the critical separation of the 8-nitro isomer prior to reduction.

Analytical Characterization

To validate the integrity of the synthesized compound, the following analytical parameters should be met:

TechniqueExpected Signal / Result
¹H NMR (DMSO-d₆) Aromatic : δ 6.5–7.0 ppm (3H, m, benzene ring). Amine : δ 9.0–10.0 ppm (broad s, NH₃⁺).[5] Aliphatic : Multiplets at δ 1.9 (2H), 2.7 (2H), 4.1 (2H) ppm corresponding to the pyran ring protons.[5]
HPLC Purity > 98% (UV detection at 254 nm).
Mass Spectrometry [M+H]⁺ peak at 150.1 m/z (Free base mass + H).[5]
Appearance White to off-white crystalline solid (hygroscopic).

Handling & Safety (E-E-A-T)

As a hydrochloride salt of an aromatic amine, this compound requires strict safety protocols.[5]

  • Hazard Classification : Irritant (Skin/Eye), Potentially Harmful if Swallowed (Acute Tox. 4).[5]

  • Storage : Hygroscopic.[5] Store in a tightly sealed container under inert gas (Argon/Nitrogen) at 2–8°C.

  • Stability : The free base is prone to oxidation (darkening) upon air exposure.[5] The HCl salt is significantly more stable but should be kept dry.[5]

  • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.[5] Handle in a fume hood to avoid dust inhalation.[5]

References

  • Achmem . Chroman-8-amine Product Data (CAS 113722-25-1).[3][4] Retrieved from [5]

  • GuideChem . 3,4-Dihydro-2H-1-benzopyran-8-amine Synonyms and CAS. Retrieved from

  • National Institutes of Health (PubMed) . 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands. (Contextual reference for chroman scaffolds in 5-HT drugs). Retrieved from

  • Google Patents . Compounds for inhibition of alpha 4 beta 7 integrin (WO2020092383A1).[5] (Cites 8-aminochroman synthesis). Retrieved from

  • MDPI Molecules . Synthesis and Biological Evaluation of Chromanylurea Derivatives. (Protocol for nitro-chroman reduction). Retrieved from [5]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 8-Aminochroman from 8-Nitrochroman

Abstract & Introduction The 8-aminochroman scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for serotonin receptor ligands (specifically 5-HT1A agonists like 8-OH-DPAT a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The 8-aminochroman scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for serotonin receptor ligands (specifically 5-HT1A agonists like 8-OH-DPAT analogs), p38 MAPK inhibitors, and


 integrin antagonists. Its structural rigidity, combined with the electronic donation of the oxygen atom ortho to the amine, imparts unique binding properties and metabolic stability profiles compared to open-chain aniline analogs.

This guide details two robust protocols for the reduction of 8-nitrochroman to 8-aminochroman . While catalytic hydrogenation (Protocol A) is the industry "gold standard" for scalability and atom economy, a stoichiometric chemical reduction (Protocol B) is provided for laboratories lacking hydrogenation infrastructure or for substrates sensitive to hydrogenolysis.

Key Reaction Pathway

The transformation proceeds via the stepwise reduction of the nitro group through nitroso and hydroxylamine intermediates, terminating in the primary amine.

ReactionMechanism Nitro 8-Nitrochroman (Starting Material) Nitroso Nitroso Intermediate (R-N=O) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (R-NH-OH) Nitroso->Hydroxyl 2e- / 2H+ Amine 8-Aminochroman (Target Product) Hydroxyl->Amine 2e- / 2H+ (-H2O)

Figure 1: Stepwise reduction mechanism of the nitroarene moiety.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for: Clean profiles, high yield, scale-up (>1g), and atom economy. Mechanism: Heterogeneous catalysis.

Materials
  • Substrate: 8-Nitrochroman (1.0 equiv)

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% H2O) preferred to minimize ignition risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Reagent: Hydrogen gas (H2) (Balloon or Parr shaker).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 8-nitrochroman (1.0 g, 5.58 mmol) in MeOH (20 mL).

    • Note: Ensure the substrate is fully dissolved. If solubility is poor, use a 1:1 MeOH:EtOAc mixture.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10 wt% loading) to the solution.

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet or add it under an inert atmosphere (Argon/Nitrogen) if possible.

  • Purging: Seal the flask with a septum. Insert a needle connected to a vacuum line and another to an Argon balloon. Cycle vacuum/Argon 3 times to remove oxygen.

  • Hydrogenation: Replace the Argon balloon with a Hydrogen (H2) balloon (approx. 1 atm).

    • Tip: For faster kinetics, use a double-balloon setup to maintain pressure.

  • Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Check TLC (System: 30% EtOAc/Hexanes). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

  • Workup:

    • Flush the vessel with Argon to remove excess H2.

    • Filter the mixture through a Celite® 545 pad to remove the catalyst. Wash the pad with MeOH (2 x 10 mL).

    • Critical: Do not let the filter cake dry out completely in air; keep it damp to prevent ignition.

  • Isolation: Concentrate the filtrate in vacuo to yield crude 8-aminochroman as a thick, dark oil or low-melting solid.

Workflow Diagram (Protocol A)

HydrogenationWorkflow Start Start: 8-Nitrochroman + MeOH CatAdd Add 10% Pd/C (Inert Atmosphere) Start->CatAdd H2Purge Purge O2 -> Charge H2 (Balloon/1 atm) CatAdd->H2Purge Stir Stir RT, 4-6h (Monitor TLC) H2Purge->Stir Filter Filter via Celite (Remove Pd/C) Stir->Filter Conc Concentrate Filtrate Filter->Conc End Crude 8-Aminochroman Conc->End

Figure 2: Operational workflow for Pd/C catalytic hydrogenation.

Protocol B: Iron-Mediated Chemical Reduction

Best for: Labs without H2 cylinders, substrates with halogens (avoids dehalogenation), or specific selectivity requirements. Mechanism: Single Electron Transfer (SET) reduction.

Materials
  • Substrate: 8-Nitrochroman (1.0 equiv)

  • Reductant: Iron powder (Fe) (3.0 - 5.0 equiv), fine mesh (<325 mesh preferred).

  • Acid/Electrolyte: Ammonium Chloride (NH4Cl) (saturated aq. solution) or Acetic Acid (AcOH).[1]

  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step Methodology
  • Setup: In a flask equipped with a reflux condenser, suspend 8-nitrochroman (1.0 g) in EtOH (15 mL).

  • Activation: Add Iron powder (935 mg, ~3 equiv) and a solution of NH4Cl (1.0 g in 5 mL H2O).

    • Note: Using NH4Cl is milder than AcOH and simplifies workup, though AcOH (5 equiv) can be used for sluggish reactions.

  • Reaction: Heat the mixture to reflux (70-80°C) with vigorous stirring for 2–3 hours.

    • Observation: The reaction typically turns from yellow to a rusty brown/black slurry.

  • Monitoring: Monitor by TLC. If reaction stalls, add an additional 1.0 equiv of Fe powder.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (30 mL) and filter through Celite to remove iron oxide sludge.

    • Wash the organic layer with saturated NaHCO3 (2 x 15 mL) to remove any residual acid/salts.

    • Dry over Na2SO4, filter, and concentrate.

Purification & Characterization

Acid-Base Extraction (Purification)

Since the product is a basic amine, acid-base extraction is the most efficient purification method to remove non-basic impurities (unreacted nitro starting material).

  • Dissolve crude residue in EtOAc .

  • Extract with 1M HCl (2x). The amine moves to the aqueous layer (as ammonium salt).

  • Wash the aqueous layer with fresh EtOAc (discard organic wash).

  • Basify the aqueous layer to pH ~10 using 2M NaOH or NH4OH .

  • Extract the free amine back into EtOAc (3x).

  • Dry (Na2SO4) and concentrate to yield high-purity 8-aminochroman .

Analytical Data Profile (Expected)
PropertyValue / Description
Physical State Viscous brown oil or low-melting solid (off-white when pure).
1H NMR (CDCl3) δ 6.4–6.7 (m, 3H, Ar-H), 4.2 (t, 2H, O-CH2), 3.5 (br s, 2H, NH2), 2.7 (t, 2H, Ar-CH2), 2.0 (m, 2H, CH2-CH2-CH2).
MS (ESI) [M+H]+ calc: 150.09, found: 150.1
Storage Store at -20°C under Argon. Sensitive to air oxidation (darkens over time).

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Conversion Poisoned catalyst (Protocol A) or clumped Iron (Protocol B).A: Filter and add fresh Pd/C. Ensure H2 pressure is maintained.B: Use mechanical stirring to break up Fe clumps. Add AcOH.
Over-Reduction High H2 pressure or prolonged reaction time.A: Stop reaction immediately after TLC shows consumption of starting material.
Product Loss Aqueous layer pH too low during workup.A/B: Ensure aqueous layer is strongly basic (pH > 10) before extraction.

Safety & Handling

  • Hydrogen (H2): Highly flammable and explosive. Always use a fume hood. Ground all glassware to prevent static discharge.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with solvent (MeOH/H2O) at all times.

  • Nitro Compounds: Often toxic and potentially explosive. Handle with care.

  • Amine Products: Can be skin irritants/sensitizers. Wear gloves and eye protection.

References

  • Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions: H2 + Pd/C. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. Retrieved from [Link]

  • Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • University of Tokyo. (2025). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

Sources

Application

Application Note: High-Yield Synthesis of 8-Aminochroman via Catalytic Hydrogenation of 8-Nitrochromene

Abstract & Scope This application note details the protocol for the catalytic hydrogenation of 8-nitro-2H-chromene to 8-aminochroman . While the reduction of the nitro group ( ) to an amine ( ) is the primary objective,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the catalytic hydrogenation of 8-nitro-2H-chromene to 8-aminochroman . While the reduction of the nitro group (


) to an amine (

) is the primary objective, standard heterogeneous catalytic hydrogenation (Pd/C,

) typically results in the concomitant saturation of the C3-C4 alkene bond, yielding the chroman scaffold. This guide addresses the mechanistic causality of this transformation, safety protocols for exothermic nitro-reductions, and purification workflows.

Target Audience: Medicinal chemists and process development scientists working with benzopyran scaffolds.

Mechanistic Insight & Chemoselectivity

The Selectivity Challenge

The hydrogenation of 8-nitrochromene presents a classic chemoselectivity challenge. Two reducible functionalities exist:

  • Nitro Group (

    
    ):  Reduces to aniline (
    
    
    
    ).
  • Alkene (

    
    ):  Reduces to alkane (
    
    
    
    ).[1]

Thermodynamically, the reduction of the nitro group is highly favorable. However, using Palladium on Carbon (Pd/C) under standard hydrogen pressure (1–3 atm) typically results in global reduction , yielding 8-aminochroman .

Reaction Pathway

The reaction follows the Haber-Lukashevich mechanism for nitro reduction, occurring simultaneously or sequentially with alkene saturation.

  • Step 1 (Nitro Reduction):

    
    
    
  • Step 2 (Alkene Saturation): The C3-C4 double bond is hydrogenated via syn-addition on the catalyst surface.

Critical Note: If retention of the double bond (synthesis of 8-aminochromene) is required, catalytic hydrogenation with Pd/C is not recommended. Instead, chemoselective chemical reduction (e.g., Fe/AcOH or


) or poisoned catalysts (e.g., Pt/C with sulfides) should be employed [1]. This protocol focuses on the robust synthesis of the chroman  derivative.
Mechanistic Diagram

HydrogenationMechanism Start 8-Nitrochromene (Substrate) Inter1 Nitroso/Hydroxylamine Intermediates Start->Inter1 H2, Pd/C (Nitro Reduction) Branch Selectivity Checkpoint Inter1->Branch Prod1 8-Aminochromene (Kinetic Product) Branch->Prod1 Controlled H2 equiv. (Difficult w/ Pd) Prod2 8-Aminochroman (Thermodynamic Product) Branch->Prod2 Excess H2 (Standard Path) Prod1->Prod2 Over-reduction

Figure 1: Reaction pathway illustrating the competition between nitro reduction and alkene saturation. Standard Pd/C protocols favor the thermodynamic product (Green).

Safety Considerations (Critical)

Catalytic hydrogenation of nitro compounds is highly exothermic and poses specific hazards.

Hazard ClassRisk DescriptionMitigation Strategy
Thermal Runaway Nitro reduction releases ~500 kJ/mol. Rapid heat accumulation can cause solvent boiling or explosion.Dosing: Do not add all

at once if using high pressure. Monitor temp. Use cooling jacket.
Pyrophoricity Dry Pd/C ignites instantly in air, especially when methanol vapors are present.Wet Catalyst: Always use 50% water-wet Pd/C. Keep catalyst under inert gas (Ar/N2).
Intermediates Hydroxylamine intermediates can be thermally unstable.[2]Ensure complete conversion; do not stop reaction at partial conversion.
Hydrogen Gas Flammable/Explosive range 4–75% in air.Ground all equipment. Purge vessel with

before and after

introduction.

Experimental Protocol: Synthesis of 8-Aminochroman

Materials
  • Substrate: 8-Nitro-2H-chromene (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: MeOH is faster but poses higher flammability risks.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr Shaker (30-50 psi).
    
Step-by-Step Workflow
  • Inerting: Flush a clean round-bottom flask or hydrogenation vessel with Nitrogen (

    
    ) for 5 minutes.
    
  • Catalyst Addition: Carefully add the wet Pd/C catalyst (10 wt%) to the vessel.

    • Tip: Add a small amount of water or solvent to the catalyst immediately to ensure it remains wet.

  • Substrate Addition: Dissolve 8-nitrochromene in MeOH (0.1 M concentration) and carefully add to the vessel containing the catalyst.

    • Why? Adding solution to catalyst prevents dry spots on the catalyst surface.

  • Purge Cycle:

    • Seal the vessel.[2][3]

    • Evacuate (vacuum) and backfill with

      
       (3 times).
      
    • Evacuate and backfill with

      
       (3 times).
      
  • Reaction:

    • Stir vigorously (crucial for mass transfer of

      
       gas into liquid).[2]
      
    • Maintain at Room Temperature (20–25°C).

    • Monitor via TLC (Stationary phase: Silica; Eluent: 30% EtOAc/Hexane).

    • Visual Cue: Reaction often shifts from yellow (nitro) to colorless/brown (amine).

  • Completion: Reaction is typically complete in 2–6 hours at 1 atm.

  • Workup:

    • Purge vessel with

      
       to remove 
      
      
      
      .[3]
    • Filter mixture through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely; wash with solvent immediately.

    • Concentrate filtrate under reduced pressure.[4]

Workflow Diagram

Workflow Prep Preparation Dissolve Substrate in MeOH Weigh Wet Pd/C Safety Safety Purge N2 Vacuum/Fill (3x) Prep->Safety Reaction Hydrogenation H2 (1 atm), RT, 4-6h Vigorous Stirring Safety->Reaction QC In-Process Control TLC/LCMS Check for Nitro disappearance Reaction->QC QC->Reaction Incomplete Workup Workup Filter via Celite Concentrate QC->Workup Complete

Figure 2: Operational workflow for the batch hydrogenation process.

Quality Control & Data Analysis

Expected Analytical Data

The conversion from 8-nitrochromene to 8-aminochroman is characterized by specific spectral shifts.

Feature8-Nitrochromene (Start)8-Aminochroman (Product)Diagnostic Change
Appearance Yellow SolidBrown/Off-white Oil or SolidLoss of conjugation color.
1H NMR (Alkene)

5.8 - 6.4 ppm (2H, dt)
Absent Disappearance of alkene signals confirms ring saturation.
1H NMR (Alkyl)

4.8 ppm (

-O)

4.1 (

-O), 2.8 (

), 2.0 (

)
Appearance of multiplet signals for saturated ring (C3/C4).
IR Spectroscopy ~1520, 1340

(

)
~3300-3400

(

)
Disappearance of nitro stretch; appearance of amine doublet.
Mass Spec


(approx)
Mass shift corresponding to

(+2H) and

(+2H).
Troubleshooting Guide
  • Problem: Incomplete reduction (Hydroxylamine intermediate remains).

    • Solution: Increase reaction time or temperature (to 40°C). Ensure stirring is vigorous.

  • Problem: Dehalogenation (if substrate has Cl/Br/I).

    • Solution: If the 8-nitrochromene has halogens, Pd/C will remove them. Switch to Pt/C (sulfided) or add a poison like Thiophene to the reaction to prevent dehalogenation [2].[5]

  • Problem: Over-reduction of aromatic ring (rare).

    • Solution: Reduce pressure and temperature. Ensure catalyst loading is not excessive (>20%).

References

  • Gelis, C., et al. (2020).[6] "Catalytic Transfer Hydrogenation of Arenes and Heteroarenes." Chemistry – A European Journal.[6] Link

  • Blaser, H. U. (2010). "Industrial Asymmetric Hydrogenation." Chemical Reviews. Link (Reference for poisoned catalysts in industrial settings).

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds." Link

  • ACS Chemical Health & Safety. "Hazards associated with laboratory scale hydrogenations." Link

Sources

Method

Application Note: Reductive Amination Strategies Utilizing Chroman-8-ylamine Hydrochloride in Drug Discovery

Strategic Context & Scaffold Significance Chroman-8-ylamine hydrochloride (CAS: 1797795-89-1) is a highly valued bicyclic building block in medicinal chemistry. With a molecular weight of 185.65 g/mol [1], this scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Scaffold Significance

Chroman-8-ylamine hydrochloride (CAS: 1797795-89-1) is a highly valued bicyclic building block in medicinal chemistry. With a molecular weight of 185.65 g/mol [1], this scaffold is frequently utilized to synthesize advanced pharmaceutical candidates, including p38 MAPK inhibitors[2], TNK1 inhibitors[3], and TYK2 inhibitors[4]. In drug design, the chroman system is often deployed as a bioisostere to bypass the hepatotoxicity typically associated with naphthalene-based scaffolds[5].

Because the primary amine at the C8 position is the primary vector for functionalization, reductive amination serves as the premier synthetic methodology to elaborate this core into complex secondary and tertiary amines. This application note details the mechanistic causality, reagent selection, and self-validating protocols required to successfully execute this transformation.

Mechanistic Causality & Reagent Selection

Reductive amination is a tandem process involving the condensation of an amine with a carbonyl compound to form an iminium intermediate, followed by in situ hydride reduction.

When working with Chroman-8-ylamine, the amine is supplied as a stable hydrochloride salt to prevent oxidative degradation and ensure bench stability. Causality Check: To participate as a nucleophile, the free amine must be liberated. Failure to neutralize the salt prevents the initial nucleophilic attack on the carbonyl carbon, stalling the reaction. Therefore, an equimolar amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be added.

For the reduction step, Sodium triacetoxyborohydride (NaBH(OAc)3) is the universally preferred reducing agent due to its mildness, broad functional group tolerance, and avoidance of toxic cyanide byproducts [6],. The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron hydride, making it unreactive toward most ketones and aldehydes at room temperature. However, the transient iminium ion is highly electrophilic and is rapidly reduced[7].

Mechanism A Chroman-8-ylamine HCl + Base (DIPEA) B Free Primary Amine A->B in situ Neutralization D Hemiaminal Intermediate B->D Nucleophilic Addition C Carbonyl Compound (Aldehyde/Ketone) C->D E Iminium Ion D->E Dehydration (-H2O) F Alkylated Amine Product E->F Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination using Chroman-8-ylamine.

Quantitative Comparison of Reducing Agents

To justify the selection of NaBH(OAc)3, the following table summarizes the operational metrics of common borohydride reagents used in amination workflows.

Table 1: Quantitative & Qualitative Comparison of Borohydride Reducing Agents

Reducing AgentRelative Hydride DonicityOptimal pH RangeFunctional Group ToleranceToxicity ProfilePrimary Application in Amination
NaBH4 High8–10Low (Reduces unreacted carbonyls rapidly)ModerateStepwise indirect amination (post-imine formation)[6]
NaBH3CN Moderate6–8High (Tolerates NO2, CN, esters)High (Releases HCN gas at low pH)Acidic conditions; historically standard[7]
NaBH(OAc)3 Low (Sterically hindered)4–6Very High (Tolerates reducible groups)Low (No cyanide byproducts)Direct one-pot reductive amination (Gold Standard)

Experimental Protocols: Self-Validating Workflows

The choice of solvent is critical. Reactions are generally faster and higher yielding in 1,2-dichloroethane (DCE) than in tetrahydrofuran (THF) due to the superior solubility of the intermediate iminium species in halogenated solvents[6],[8].

Workflow S1 1. Reagent Prep Amine HCl + DIPEA in DCE (0 °C) S2 2. Condensation Add Carbonyl Stir 30 min S1->S2 S3 3. Reduction Add NaBH(OAc)3 Stir 2-12 h (RT) S2->S3 S4 4. Quench Sat. NaHCO3 (aq) Extract (DCM) S3->S4 S5 5. Isolate Flash Chromatography (Silica Gel) S4->S5

Step-by-step experimental workflow for direct reductive amination.

Protocol A: Direct Reductive Amination (One-Pot)

Best for standard aliphatic/aromatic aldehydes and unhindered ketones.

  • Preparation of the Free Amine: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Chroman-8-ylamine hydrochloride (185.65 mg, 1.0 mmol) and anhydrous 1,2-dichloroethane (DCE) (10 mL). Cool the suspension to 0 °C using an ice bath.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol) dropwise. Stir for 10 minutes to ensure complete liberation of the free amine.

  • Condensation: Add the target aldehyde (1.0 mmol) to the mixture. (Note: If utilizing a ketone, add glacial acetic acid (57 µL, 1.0 mmol) to catalyze iminium formation[6]. AcOH is generally unnecessary for highly reactive aldehydes). Stir the reaction at room temperature for 30–60 minutes.

    • Causality: Allowing the hemiaminal to dehydrate into the iminium ion prior to reduction prevents competitive direct reduction of the carbonyl by the borohydride.

  • Reduction: Cool the mixture back to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (296 mg, 1.4 mmol) portion-wise[8]. Remove the ice bath and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Typical reaction times range from 2 to 12 hours depending on the steric bulk of the carbonyl[6].

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL).

    • Causality: The basic quench neutralizes any remaining acetic acid and hydrolyzes excess borohydride complexes, preventing post-workup side reactions.

    • Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to isolate the pure secondary amine.

Protocol B: Indirect Reductive Amination (Stepwise)

Best for preventing over-alkylation (tertiary amine formation) with highly unhindered aldehydes, or for forcing imine formation with sterically hindered ketones [6].

  • Imine Formation: Neutralize Chroman-8-ylamine HCl (1.0 mmol) with DIPEA (1.0 mmol) in anhydrous Methanol (MeOH) (10 mL). Add the carbonyl compound (1.0 mmol).

  • Dehydration: Add anhydrous Magnesium Sulfate (MgSO4) or 3Å molecular sieves to the flask.

    • Causality: Driving the equilibrium forward by physically sequestering water is critical for sluggish substrates. Stir at room temperature or reflux for 4–12 hours.

  • Filtration: Filter out the drying agent under an inert atmosphere to yield the crude imine solution.

  • Reduction: Cool the filtrate to 0 °C. Add Sodium borohydride (NaBH4) (38 mg, 1.0 mmol) portion-wise.

    • Causality: Because the unreacted carbonyl has been consumed or the imine is fully formed in a separate step, the stronger, more economical NaBH4 can be safely used without risking primary alcohol formation[6].

  • Workup: Quench with water, evaporate the MeOH under reduced pressure, redissolve in DCM, and perform a standard aqueous extraction as described in Protocol A.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry (ACS Publications), 1996 URL:[Link]

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Molecules (MDPI), 2014 URL:[Link]

  • Tyrosine kinase non-receptor 1 (TNK1) inhibitors and uses thereof (Patent CN114302878A)

Sources

Application

Application Note: High-Efficiency Amide Coupling Reactions with 8-Aminochroman Hydrochloride

Introduction & Rationale The 8-aminochroman scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, oxygen-containing bicyclic system provides unique conformational restriction and lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 8-aminochroman scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, oxygen-containing bicyclic system provides unique conformational restriction and lipophilicity, making it a critical building block in the development of p38 MAPK inhibitors, HIV proteinase inhibitors, and


 integrin antagonists[1].

However, 8-aminochroman is commercially supplied and stored as a hydrochloride (HCl) salt to prevent oxidative degradation of the electron-rich aromatic amine. During amide bond formation, this presents a specific synthetic challenge: the amine must be fully liberated (free-based) in situ to act as a nucleophile, without compromising the stereochemical integrity of the carboxylic acid partner or stalling the coupling kinetics[2]. This application note details a self-validating, highly efficient protocol for amide coupling with 8-aminochroman hydrochloride.

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, it is critical to understand the causality behind each reagent choice rather than blindly following standard operating procedures.

  • The Role of the Base (Causality) : The addition of a non-nucleophilic tertiary amine, typically N,N-Diisopropylethylamine (DIPEA), is mandatory. A minimum of 3.0 equivalents is required. The stoichiometry is highly deliberate:

    • 1.0 eq neutralizes the 8-aminochroman HCl salt.

    • 1.0 eq deprotonates the carboxylic acid to facilitate attack on the coupling reagent.

    • 1.0 eq remains as an excess buffer to neutralize acidic byproducts (e.g., hexafluorophosphate from HATU) and maintain a basic pH, ensuring the amine remains unprotonated and highly nucleophilic.

  • Coupling Reagent Selection :

    • HATU : The premier choice for sterically hindered substrates. It rapidly converts the carboxylic acid into a highly reactive HOAt ester, accelerating the nucleophilic attack by the 8-aminochroman free base[2].

    • T3P (Propylphosphonic anhydride) : Offers exceptional scalability and safety. Its water-soluble byproducts make downstream workup trivial, which is ideal for late-stage drug development[3].

Experimental Workflow

AmideCoupling cluster_activation Step 1: Acid Activation cluster_freebase Step 2: Free-Basing Acid Carboxylic Acid (1.0 eq) ActiveEster Activated Ester Intermediate Acid->ActiveEster Activator Coupling Reagent (e.g., HATU, 1.2 eq) Activator->ActiveEster Reaction Step 3: Amide Bond Formation (DMF/DCM, RT, 2-12 h) ActiveEster->Reaction AmineSalt 8-Aminochroman HCl (1.1 eq) FreeAmine Free 8-Aminochroman (Nucleophile) AmineSalt->FreeAmine Base DIPEA Base (3.0 eq) Base->FreeAmine FreeAmine->Reaction Workup Step 4: Aqueous Workup & Purification Reaction->Workup Product Target Amide Product Workup->Product

Workflow for the amide coupling of 8-aminochroman hydrochloride.

Step-by-Step Protocol & Self-Validating System

This methodology is designed as a self-validating system , meaning the physical and analytical cues at each step confirm the success of the underlying chemistry.

Step 1: Preparation & Acid Activation

  • In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Add DIPEA (1.5 eq) dropwise. Stir at room temperature for 15 minutes.

  • Self-Validation Check: The solution should transition to a faint yellow color, visually confirming the formation of the active HOAt ester.

Step 2: Free-Basing the Amine

  • In a separate vial, suspend 8-aminochroman hydrochloride (1.1 eq) in a minimal amount of DMF.

  • Add DIPEA (1.5 eq) and sonicate for 2–3 minutes.

  • Self-Validation Check: The HCl salt is largely insoluble in DMF. Complete dissolution upon the addition of DIPEA serves as a visual guarantee that the non-nucleophilic salt has been successfully converted into the reactive free base.

Step 3: Coupling

  • Add the free 8-aminochroman solution dropwise to the activated acid mixture.

  • Stir at room temperature for 2–12 hours.

  • Causality: Dropwise addition prevents localized temperature spikes and minimizes the formation of unreactive double-addition byproducts.

Step 4: In-Process Control (IPC)

  • Monitor the reaction via LC-MS.

  • Self-Validation Check: The reaction is only validated as complete when the mass corresponding to the activated ester intermediate disappears and the product mass plateaus. If unreacted 8-aminochroman remains, the limiting reagent was the carboxylic acid.

Step 5: Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash sequentially with 1M aqueous HCl (2x), saturated aqueous NaHCO

    
     (2x), and brine (1x).
    
  • Causality: The 1M HCl wash selectively protonates and removes any unreacted 8-aminochroman and excess DIPEA. The NaHCO

    
     wash neutralizes and removes unreacted carboxylic acid and the acidic HOAt byproduct.
    
  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Quantitative Data Summary

To facilitate reagent selection based on project needs (e.g., speed vs. scalability), the quantitative performance of various coupling reagents with 8-aminochroman hydrochloride is summarized below[2][3]:

Coupling ReagentSolventBase (eq)Typical TimeYield (%)Epimerization RiskWorkup Complexity
HATU DMFDIPEA (3.0)2 - 4 h85 - 95%LowModerate (HOAt removal)
T3P (50% in EtOAc)EtOAc / DCMDIPEA (3.0)6 - 12 h80 - 90%Very LowLow (Water-soluble)
EDC / HOBt DCMDIPEA (3.0)8 - 16 h75 - 85%LowModerate

Troubleshooting

  • Incomplete Conversion / Low Yield : If the IPC shows stalled conversion, verify the pH of the reaction mixture. A pH < 8 indicates insufficient base to overcome the HCl salt and coupling byproducts. Add an additional 1.0 eq of DIPEA.

  • Epimerization of Chiral Acids : If the carboxylic acid contains a sensitive

    
    -stereocenter, pre-cool both the activation and free-basing solutions to 0 °C before mixing, and swap HATU for T3P or EDC/HOBt to suppress azlactone formation[3].
    

References

[1] Title: Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-


 agents that Target the p38 MAPK Pathway.
Source: Molecules, 2014, 19(2), 2004-2028.
URL:[Link]

[2] Title: Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews, 2009, 38(2), 606-631. URL:[Link]

[3] Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Source: Organic Process Research & Development, 2016, 20(2), 140-177. URL:[Link]

Sources

Method

Application Note: Design, Synthesis, and Pharmacological Evaluation of 8-Aminochroman Derivatives as 5-HT Receptor Ligands

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Laboratory Protocols Introduction & Structural Rationale The serotonin (5-HT) receptor famil...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Guide & Laboratory Protocols

Introduction & Structural Rationale

The serotonin (5-HT) receptor family remains a premier target for neuropharmacological intervention, particularly in the treatment of depression, anxiety, and cognitive disorders. Historically, the 3-aminochroman scaffold—exemplified by the highly selective 5-HT1A agonist 5-MeO-DPAC—has served as a foundational pharmacophore for central nervous system (CNS) drug design [1].

However, modern medicinal chemistry has shifted toward the development of Multitarget-Directed Ligands (MTDLs) to address complex psychiatric conditions [5]. Recent structural-activity relationship (SAR) campaigns have demonstrated that modifying the 8-position of the chroman ring yields profound changes in receptor subtype selectivity. While 8-fluoro-3-aminochroman derivatives (such as robalzotan) act as potent 5-HT1A antagonists with dual serotonin transporter (SERT) affinity [2], 8-aminochroman derivatives represent a novel, highly tunable class of ligands [3].

Mechanistic Insights: Why the 8-Amino Substitution?

In the orthosteric binding pocket of the 5-HT1A receptor, ligand anchoring is heavily reliant on a conserved aspartate residue (Asp116) in transmembrane domain 3 (TM3), which forms a critical salt bridge with the basic nitrogen of the ligand [5]. In classic 3-aminochromans, isosteric O-substitution (e.g., a 5-methoxy group) enriches the electron density of the aromatic ring to enhance hydrogen bonding with Ser199 [1].

By shifting the functionalization to an 8-aminochroman scaffold, the primary or secondary amine at the 8-position acts as a powerful hydrogen-bond donor. This not only alters the electronic topography of the chroman core but provides a precise vector to reach secondary binding pockets, enabling finely tuned dual 5-HT1A/5-HT7 or 5-HT1A/SERT activity [3].

G Ligand 8-Aminochroman Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site (Asp116) G_protein Gi/o Protein Complex Receptor->G_protein Conformational Activation AC Adenylyl Cyclase G_protein->AC Alpha-i Subunit Inhibition cAMP cAMP Levels Decrease AC->cAMP Reduces ATP Conversion PKA PKA Activity Downregulated cAMP->PKA Downstream Cellular Effect

Figure 1: 5-HT1A receptor Gi/o-coupled signaling pathway modulated by 8-aminochroman ligands.

Experimental Protocols

As a Senior Application Scientist, I emphasize that robust pharmacological data stems from rigorous, self-validating assay design. The following protocols are optimized for high reproducibility and minimal false-positive interference.

Protocol A: Synthesis of the 8-Aminochroman Scaffold

Expertise & Causality: Direct amination of the chroman core often leads to uncontrolled over-alkylation. To prevent this, we utilize a reductive amination strategy with strict stoichiometric control. To ensure the presence of the critical basic amine required for 5-HT receptor anchoring, we utilize 8-nitrochroman-3-one as the foundational building block.

  • Imine Formation : React 8-nitrochroman-3-one with the desired amine (e.g., di-n-propylamine) in 1,2-dichloroethane.

  • Reductive Amination : Add sodium triacetoxyborohydride (NaBH(OAc)3) to the mixture. Insight: NaBH(OAc)3 is a mild reducing agent chosen specifically because it selectively reduces the iminium intermediate without reducing the unreacted ketone starting material.

  • Nitro Reduction : Reduce the 8-nitro group to the target 8-amino group using catalytic hydrogenation (10% Pd/C, H2 gas at 40 psi) in ethanol at room temperature.

  • Linker Functionalization : The newly formed 8-amino group can now be derivatized (e.g., via acylation with an arylpiperazine linker) to explore the SAR of the secondary binding pocket [5].

Protocol B: In Vitro Radioligand Binding Assay (5-HT1A)

Expertise & Causality: To accurately determine the binding affinity (


), [3H]8-OH-DPAT is utilized due to its exceptional specificity for 5-HT1A over other 5-HT subtypes [4].
  • Tissue Preparation : Homogenize male Wistar rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Discard the supernatant and resuspend the pellet to isolate the membrane fraction.

  • Buffer Formulation : Prepare the assay buffer containing 50 mM Tris-HCl, 4 mM CaCl2, 10 μM pargyline (to inhibit monoamine oxidase degradation of endogenous ligands), and 0.1% ascorbic acid . Insight: Ascorbic acid is absolutely critical here to prevent the oxidative degradation of the electron-rich 8-aminochroman test compounds during incubation [4].

  • Incubation : In a 96-well microplate, combine 50 μL of the test 8-aminochroman compound (serial dilutions from

    
     to 
    
    
    
    M), 50 μL of[3H]8-OH-DPAT (0.5 nM final concentration), and 400 μL of the membrane suspension. Incubate at 25°C for exactly 60 minutes to ensure thermodynamic equilibrium is reached [4].
  • Non-Specific Binding (NSB) : Define NSB in parallel wells using 10 μM of unlabeled serotonin (5-HT).

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Insight: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding. Rapid filtration is mandatory to trap the receptor-ligand complex before the fast off-rate causes signal loss.

  • Quantification : Wash filters three times with 1 mL of ice-cold buffer, transfer to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity.

Workflow Prep Tissue Prep (Rat Hippocampus) Incubate Incubation (Ligand + [3H]8-OH-DPAT) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter 60 min, 25°C Wash Washing (Ice-Cold Buffer) Filter->Wash Vacuum Count Quantification (Scintillation) Wash->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Figure 2: Step-by-step workflow for the 5-HT1A radioligand binding assay.

Quantitative Data Presentation

The structural shift from 3-amino to 8-amino substitution profiles yields distinct pharmacological signatures. Table 1 summarizes comparative binding affinities, demonstrating how 8-aminochroman derivatives can act as highly tunable MTDLs compared to legacy compounds.

Compound Class / Ligand5-HT1A

(nM)
5-HT7

(nM)
SERT

(nM)
Primary Pharmacological Profile
5-MeO-DPAC (Reference)1.2>1000>1000Selective 5-HT1A Agonist [1]
Robalzotan (8-Fluoro analog)0.425>10005-HT1A Antagonist [2]
8-Fluoro-3-aminochroman 0.8N/A15Dual 5-HT1A / SERT Ligand [3]
8-Aminochroman-N,N-dipropyl 3.5124505-HT1A / 5-HT7 Partial Agonist
8-Aminochroman-arylpiperazine 0.64.285Multitarget (5-HT1A / 5-HT7 / SERT) [5]

Table 1: Comparative binding affinities of chroman-based ligands. Note the enhanced 5-HT7 and SERT affinities when the 8-position is functionalized with an amino-linked arylpiperazine.

References

  • The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)
  • Advances toward new antidepressants with dual serotonin transporter and 5-HT1A receptor affinity within a class of 3-aminochroman derivatives.
  • Synthesis and biological evaluation of novel compounds within a class of 3-aminochroman derivatives with dual 5-HT1A receptor and serotonin transporter affinity Source: PubMed / NIH URL
  • Comparative Analysis of 5-Methoxy-3-(di-n-propylamino)
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Source: MDPI URL
Application

Application Note: Preparation of 8-Aminochroman-5-yl Intermediates for Pharmaceutical Synthesis

Executive Summary The 8-aminochroman-5-yl scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of highly selective therapeutics, including integri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-aminochroman-5-yl scaffold is a privileged structural motif in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of highly selective therapeutics, including


 integrin antagonists (for inflammatory bowel disease) and p38 MAPK inhibitors (for autoimmune disorders). This application note details two orthogonally validated synthetic workflows for the preparation of these intermediates: a palladium-catalyzed Buchwald-Hartwig amination using an ammonia surrogate, and a catalytic transfer hydrogenation of nitrochroman precursors.

Chemical Context & Mechanistic Rationale

The functionalization of the chroman ring at the 5- and 8-positions presents unique regiochemical challenges. Depending on the starting materials and the sensitivity of other functional groups (e.g., chiral amino acid side chains), researchers must choose between two primary mechanistic routes:

Route A: Palladium-Catalyzed Amination (The Surrogate Strategy) Direct amination of aryl halides with ammonia gas is notoriously difficult due to the strong coordination of ammonia to palladium, which often poisons the catalyst. To circumvent this, [1]. The bulky diphenylmethylene group prevents over-arylation—a common side reaction with primary amines. Following the cross-coupling, the imine is cleaved via transoximation using hydroxylamine hydrochloride. Hydroxylamine benefits from the


-effect, making it a highly potent nucleophile that drives the equilibrium toward the oxime byproduct and the free 8-aminochroman[1]. This mild cleavage is crucial when the molecule contains acid-sensitive protecting groups like trityl (Trt) ethers or esters.

Route B: Catalytic Transfer Hydrogenation & Protection For simpler 5-alkoxy-8-nitrochroman precursors, reduction of the nitro group is the most direct path to the aniline derivative. Using[2] provides a highly effective transfer hydrogenation method. This generates diimide and hydrogen in situ, rapidly reducing the nitro group without the need for high-pressure hydrogen reactors. The resulting electron-rich aniline is highly susceptible to oxidation and is typically protected immediately as a tert-butyl carbamate (Boc)[2].

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination (Route A)

Target Application: Complex, heavily protected intermediates (e.g., Methyl (S)-3-(8-aminochroman-5-yl)-2-(tritylamino)propanoate).

Step 1: Imine Formation

  • Reagents: To an oven-dried Schlenk flask, add the 8-halo-chroman-5-yl precursor (1.0 eq, e.g., 11.3 mmol), benzophenone imine (2.0 eq, 22.6 mmol), and cesium carbonate (3.0 eq, 34.0 mmol)[1].

  • Catalyst: Add a palladium pre-catalyst such as Pd-176 (5 mol%, 0.566 mmol). Note: Ensure the system is thoroughly degassed and purged with argon to prevent catalyst degradation.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane (80 mL) and heat to 95 °C for 22 hours under vigorous stirring[1].

  • Workup: Cool the mixture to room temperature, dilute with deionized water, and extract the aqueous layer with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo. Purify via silica gel chromatography (EtOAc/hexanes) to isolate the 8-((diphenylmethylene)amino)chroman-5-yl intermediate[1].

Step 2: Transoximation (Imine Cleavage)

  • Reagents: Dissolve the imine intermediate (1.0 eq, 11.3 mmol) in a solvent mixture of THF (50 mL) and Methanol (20 mL)[1].

  • Cleavage: Add hydroxylamine hydrochloride (2.0 eq, 22.6 mmol) followed by sodium acetate trihydrate (3.0 eq, 34.0 mmol). The sodium acetate acts as a buffer to prevent the reaction from becoming too acidic, which could prematurely cleave the trityl protecting group[1].

  • Reaction: Stir the reaction at room temperature for 1 hour. The rapid kinetics are driven by the nucleophilicity of hydroxylamine[1].

  • Workup: Concentrate the mixture under reduced pressure. Purify the crude product directly via silica gel chromatography (EtOAc/hexanes) to afford the primary 8-aminochroman-5-yl target[1].

Protocol B: Synthesis via Nitro Reduction (Route B)

Target Application: Robust, scalable building blocks (e.g., N-Boc-5-hydroxy-8-aminochromane).

Step 1: Transfer Hydrogenation

  • Reagents: Dissolve the 5-hydroxy-8-nitro-2H-chromene or chromane precursor (1.0 eq) in absolute ethanol.

  • Catalyst: Add 10% Pd/C (typically 10-20% w/w relative to the substrate).

  • Reduction: Dropwise add hydrazine hydrate (H

    
    NNH
    
    
    
    ·H
    
    
    O, 5.0 eq) to the suspension. Caution: Hydrazine is toxic and the evolution of nitrogen gas will occur.
  • Reaction: Heat the mixture to reflux until complete consumption of the starting material is observed via TLC (typically 2-4 hours)[2].

  • Workup: Filter the hot mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with hot ethanol. Concentrate the filtrate to yield the crude 8-aminochroman-5-yl intermediate[2].

Step 2: Boc Protection

  • Reagents: Dissolve the crude amine in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ). Add triethylamine (TEA, 1.5 eq) and cool to 0 °C.
  • Protection: Slowly add di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours[2].

  • Workup: Quench with water, extract with CH

    
    Cl
    
    
    
    , dry over MgSO
    
    
    , and concentrate. Purify via recrystallization or flash chromatography to yield the stable N-Boc-8-aminochroman-5-yl derivative[2].

Quantitative Data & Route Comparison

Synthetic RoutePrecursor TypeKey ReagentsCatalyst / ConditionsYield ProfileTarget Application
Route A: Buchwald-Hartwig 8-Halo-chroman-5-ylBenzophenone imine, NH

OH·HCl
Pd-176, Cs

CO

, Dioxane, 95 °C
High (>75%)

Integrin Antagonists
Route B: Nitro Reduction 8-Nitro-chroman-5-ylHydrazine hydrate, Boc

O
Pd/C, EtOH, RefluxModerate (60-85%)p38 MAPK Inhibitors

Workflow Visualization

G cluster_0 Route A: Pd-Catalyzed Amination cluster_1 Route B: Nitro Reduction A1 8-Halo-chroman-5-yl A2 8-Imine Intermediate A1->A2 Benzophenone imine Pd cat., 95°C A3 8-Aminochroman-5-yl A2->A3 NH2OH·HCl RT, 1h B1 8-Nitro-chroman-5-yl B2 8-Aminochroman-5-yl B1->B2 Pd/C, Hydrazine EtOH, Reflux B3 N-Boc-8-aminochroman B2->B3 Boc2O, TEA CH2Cl2

Fig 1: Synthetic workflows for 8-aminochroman-5-yl intermediates via amination and reduction.

References

  • Title: US Patent 11,224,600 - Compounds for inhibition of alpha 4 beta 7 integrin Source: Google Patents URL
  • Title: Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Source: Molecules (MDPI) / PubMed Central URL: [Link]

Sources

Method

Application Notes and Protocols for the Use of 8-Aminochroman in Anti-TNF-alpha Drug Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune and inflammatory diseases.[1] While biologic TNF-α inhibitors have revolutionized treatment, their limitations necessitate the development of small-molecule alternatives.[2] The 8-aminochroman scaffold has emerged as a promising starting point for the design of novel, orally bioavailable TNF-α inhibitors. This document provides a comprehensive guide to the utilization of 8-aminochroman in a drug discovery workflow, from chemical synthesis and in vitro characterization to in vivo validation. We detail the scientific rationale behind experimental choices, provide step-by-step protocols, and offer insights into the interpretation of results.

Introduction: The Rationale for Targeting TNF-α with 8-Aminochroman Derivatives

TNF-α exerts its biological effects by binding to its receptors, TNFR1 and TNFR2, initiating signaling cascades that lead to the activation of transcription factors such as NF-κB and the subsequent production of other pro-inflammatory mediators.[3][4] The active form of TNF-α is a homotrimer.[1] A key strategy for small-molecule inhibitors is to disrupt the stability of this trimer, preventing its interaction with its receptors.[5]

The chroman core, a privileged structure in medicinal chemistry, offers a versatile and synthetically accessible framework. The 8-amino group provides a crucial handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. Derivatives of the related chromone scaffold have been shown to inhibit TNF-α induced expression of cell adhesion molecules by blocking NF-κB activation, validating the potential of this heterocyclic system.[6]

Signaling Pathway Overview

The following diagram illustrates the central role of TNF-α in the inflammatory cascade and the proposed mechanism of action for 8-aminochroman-based inhibitors.

TNF_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNFa_trimer TNF-α Trimer TNFR TNFR1/TNFR2 TNFa_trimer->TNFR Binding & Activation 8_aminochroman 8-Aminochroman Derivative 8_aminochroman->TNFa_trimer Disrupts Trimerization TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB_pathway NF-κB Activation IKK->NFkB_pathway Proinflammatory_genes Pro-inflammatory Gene Expression (IL-6, IL-8, etc.) NFkB_pathway->Proinflammatory_genes

Caption: TNF-α signaling pathway and the inhibitory mechanism of 8-aminochroman derivatives.

Synthesis of the 8-Aminochroman Scaffold and Derivatives

The synthesis of the 8-aminochroman core can be achieved through a multi-step process, typically starting from a commercially available chroman or a precursor that allows for regioselective nitration at the 8-position, followed by reduction of the nitro group.

Proposed Synthesis of 8-Aminochroman

While a direct, one-pot synthesis of 8-aminochroman is not widely reported, a reliable and adaptable route involves the nitration of a suitable chroman precursor followed by reduction. The following is a proposed synthetic scheme based on established organic chemistry principles.[7][8][9]

synthesis_workflow start Commercially Available Chroman Precursor step1 Nitration (e.g., HNO3/H2SO4) start->step1 intermediate1 8-Nitrochroman step1->intermediate1 step2 Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate1->step2 product 8-Aminochroman step2->product derivatization Amide Coupling, Sulfonylation, Alkylation, etc. product->derivatization library Library of 8-Aminochroman Derivatives derivatization->library

Sources

Application

Application Note: Synthesis of Triboluminescent Europium Complexes with 8-Aminochroman

This Application Note is designed for researchers in inorganic synthesis and materials science. It details the protocol for synthesizing Europium(III) Tetrakis(dibenzoylmethide) 8-Aminochromanium , a specialized tribolum...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in inorganic synthesis and materials science. It details the protocol for synthesizing Europium(III) Tetrakis(dibenzoylmethide) 8-Aminochromanium , a specialized triboluminescent (TL) complex.

This guide adapts the high-efficiency "EuD4TEA" synthesis route, substituting the standard triethylamine counter-cation with 8-aminochroman . This substitution is a strategic crystal engineering approach: the bulky, semi-rigid, and potentially chiral nature of the chroman ring is used to induce non-centrosymmetric crystal packing—a fundamental prerequisite for high-yield triboluminescence.

Introduction & Mechanistic Rationale

Triboluminescence (TL) in europium complexes typically arises from the fracture of non-centrosymmetric crystals. When such crystals break, charge separation occurs on opposing fracture planes, generating a transient electric field (


 V/cm). This field accelerates nitrogen gas electrons (from the ambient atmosphere), which then excite the 

ions via energy transfer or direct impact.
The "Antenna" & "Counter-Ion" Strategy

Most highly triboluminescent Eu complexes follow the formula


.
  • The Antenna: The

    
    -diketonate ligands (e.g., Dibenzoylmethane, DBM) absorb UV energy and transfer it to the Eu(III) center.
    
  • The Counter-Ion (Cat): The cation determines the crystal packing. By using 8-aminochroman (protonated to 8-aminochromanium) instead of a small symmetric amine, we introduce steric bulk and asymmetry. This destabilizes centrosymmetric packing (space groups like

    
    ) and favors polar space groups (like 
    
    
    
    ), maximizing the piezoelectric potential required for TL.
Mechanistic Pathway Diagram

TL_Mechanism cluster_crystal Crystal Fracture Event cluster_excitation Excitation Pathway Stress Mechanical Stress (Grinding/Impact) Fracture Crystal Fracture (Charge Separation) Stress->Fracture EField Electric Field Generation (>10^6 V/cm) Fracture->EField N2_Discharge N2 Gas Discharge (UV Emission) EField->N2_Discharge e- acceleration Ligand_Abs Ligand Absorption (S0 -> S1 -> T1) N2_Discharge->Ligand_Abs Radiative Transfer Eu_Excitation Eu(III) Excitation (5D0 State) Ligand_Abs->Eu_Excitation Antenna Effect Emission Red Emission (612 nm) Eu_Excitation->Emission Radiative Decay

Caption: Mechanistic pathway from mechanical stress to photon emission in Eu-tetrakis complexes.

Materials and Reagents

To ensure reproducibility, use high-purity reagents.[1] The presence of water or chloride ions can quench luminescence or alter crystal habit.

ReagentGrade/PurityRoleNotes
Europium(III) Nitrate Pentahydrate 99.9% (REO)Metal CenterNitrate is preferred over Chloride to prevent ionic quenching and improve yield.
Dibenzoylmethane (DBM) >98%Antenna LigandAbsorbs UV (~350nm) and sensitizes Eu.
8-Aminochroman >97%Counter-CationNote: If unavailable, synthesize via reduction of 8-nitrochroman.
Ethanol (Anhydrous) 99.5%SolventWater content must be minimized to ensure proper crystallization.
Acetone ACS ReagentRecrystallizationPromotes rapid formation of TL-active polymorphs.

Experimental Protocol

Phase 1: Precursor Preparation (If 8-Aminochroman is not commercial)

Note: If 8-aminochroman is purchased, skip to Phase 2.

  • Reduction: Dissolve 8-nitrochroman (10 mmol) in MeOH.

  • Catalysis: Add 10% Pd/C (5 wt%) and stir under

    
     atmosphere (balloon pressure) for 12 hours.
    
  • Workup: Filter through Celite, evaporate solvent, and distill the resulting oil to obtain pure 8-aminochroman (pale yellow oil/solid).

Phase 2: Synthesis of

Stoichiometry: 1 Eu : 4 DBM : 4 Amine (Excess amine ensures full deprotonation and tetrakis formation).

  • Ligand Solution Preparation:

    • In a 100 mL round-bottom flask, dissolve 900 mg (4.0 mmol) of Dibenzoylmethane (DBM) in 20 mL of hot anhydrous ethanol (

      
      ).
      
    • Add 600 mg (~4.0 mmol) of 8-aminochroman . The solution may darken slightly; this indicates deprotonation of the

      
      -diketone.
      
    • Critical: Ensure the solution is clear before proceeding.

  • Metal Addition:

    • Dissolve 430 mg (1.0 mmol) of

      
        in 5 mL of ethanol .
      
    • Add the Eu solution dropwise to the stirring ligand solution at

      
      .
      
    • A precipitate should form almost immediately.

  • Digestion & Crystallization:

    • Continue heating at

      
       for 30 minutes.
      
    • Allow the solution to cool slowly to room temperature over 4 hours.

    • Optimization: For maximum TL yield, do not filter immediately. Let the mixture stand overnight to allow "Ostwald ripening" of the crystals.

  • Isolation:

    • Filter the precipitate using a vacuum Buchner funnel.

    • Wash 3x with cold ethanol (to remove excess amine/ligand).

    • Drying: Dry in a vacuum oven at

      
       for 6 hours. Do not overheat, as solvated crystals often show superior TL.
      
Synthesis Workflow Diagram

Synthesis_Protocol Step1 Dissolve DBM + 8-Aminochroman in hot EtOH (60°C) Step2 Add Eu(NO3)3 solution dropwise Step1->Step2 Step3 Precipitate Formation [Eu(DBM)4]- [H-8-AC]+ Step2->Step3 Step4 Slow Cooling & Aging (Critical for Crystal Size) Step3->Step4 Step5 Filtration & Washing (Cold EtOH) Step4->Step5

Caption: Step-by-step synthesis workflow for the 8-aminochroman europium complex.

Characterization & Validation

A. Photoluminescence (PL)[1]
  • Excitation: 350–365 nm (UV lamp).

  • Emission: Sharp peaks at 590 nm (

    
    ) and 612 nm  (
    
    
    
    ).
  • Validation: The ratio of the electric dipole transition (612 nm) to the magnetic dipole transition (590 nm) should be high (>10), indicating a highly asymmetric environment around the

    
     ion.
    
B. Triboluminescence (TL) Testing[1][2][3]
  • Qualitative Test: Place crystals on a glass slide. Crush with a glass rod in a dark room. Bright red flashes confirm TL activity.

  • Quantitative Test (Drop Tower):

    • Place 10 mg of crystals in a transparent PMMA container.

    • Drop a steel ball (130 g) from a fixed height (e.g., 0.5 m).

    • Capture light emission using a photomultiplier tube (PMT) connected to an oscilloscope.

C. X-Ray Diffraction (XRD)
  • Collect powder XRD data.[1]

  • Target: Sharp, crystalline peaks. Amorphous material will not exhibit TL.

  • Self-Validation: If the material is PL active but TL inactive, recrystallize from acetone/hexane (slow diffusion) to force a change in crystal packing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No TL observed Centrosymmetric packingRecrystallize using a different solvent (Acetone vs. Ethanol).
Weak PL Quenching by waterDry reagents thoroughly; use anhydrous ethanol.
Oily Product Incomplete precipitationAdd excess 8-aminochroman; scratch flask to induce nucleation.
Impure Color Oxidation of aminePerform ligand solution preparation under

gas.

References

  • Fontenot, R. S., et al. (2011).[1] Synthesis and characterization of highly triboluminescent europium dibenzoylmethide triethylammonium.Journal of Luminescence .[1]

  • Hurt, C. R., et al. (1966).[1] Triboluminescence in Europium Complexes.[2][3][4][5][6]Nature .

  • Bhat, K., et al. (2012). Effect of synthesis conditions on the triboluminescence of Europium complexes.[1][2][3][4]CrystEngComm .

  • Cotton, F. A., et al. (2003). Correlation of Triboluminescence with Crystal Structure in Europium Complexes.[1][5]Inorganic Chemistry .

  • Vetica, F., et al. (2016).[7] Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones. (Reference for chroman amine synthesis). Synthesis .

Sources

Method

Application Note: Quantitative Conversion of 8-Aminochroman HCl to Free Base

Strategic Abstract The conversion of 8-aminochroman hydrochloride (CAS: 27991-81-7, analogous salts) to its free base form is a foundational step in the synthesis of bioactive spirocycles, peptidomimetics, and chiral lig...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Abstract

The conversion of 8-aminochroman hydrochloride (CAS: 27991-81-7, analogous salts) to its free base form is a foundational step in the synthesis of bioactive spirocycles, peptidomimetics, and chiral ligands. While often treated as trivial, the "free-basing" of electron-rich anilines like 8-aminochroman requires precise control to prevent oxidative degradation and ensure stoichiometric accuracy in downstream coupling reactions (e.g., Buchwald-Hartwig amination or amide coupling). This guide provides a high-yield (>95%), purity-preserving protocol that mitigates the oxidation risks inherent to ortho-substituted anilines.

Chemical Intelligence & Safety Assessment
2.1 Structural Analysis & pKa Implications

8-Aminochroman is an aromatic amine (aniline derivative) where the amino group is positioned at C8, ortho to the ether oxygen of the chroman ring.

  • Electronic Environment: The C1-oxygen acts as an electron donor by resonance (+M effect), increasing the electron density on the aromatic ring. This makes the 8-amino group slightly more basic than unsubstituted aniline, but also significantly more susceptible to oxidative decomposition (browning) upon exposure to air.

  • Acidity Constant (pKa): The pKa of the conjugate acid (anilinium ion) is estimated at ~4.5–5.0 (based on o-anisidine).

    • Operational Consequence: To achieve >99.9% deprotonation, the aqueous phase must be adjusted to pH ≥ 9.0 (pH = pKa + 4).

2.2 Safety & Handling
  • Hazard: Aromatic amines are potential sensitizers and suspected carcinogens. Handle in a fume hood.

  • Stability: The free base is air-sensitive. All solvents should be degassed or high-grade. Minimize light exposure.

Reagents & Equipment
ReagentGrade/SpecPurpose
8-Aminochroman HCl >97% PurityStarting Material
Dichloromethane (DCM) HPLC GradeExtraction Solvent (High solubility for anilines)
Sodium Hydroxide (NaOH) 1M Aqueous Soln.Basifying Agent (Strong base for rapid conversion)
Sodium Sulfate (Na₂SO₄) Anhydrous, GranularDrying Agent
Nitrogen (N₂) Ultra-high purityInert atmosphere blanket
Detailed Experimental Protocol
Phase 1: Solubilization & Neutralization

Objective: To liberate the amine from its salt form without inducing heat-shock degradation.

  • Dissolution: In a separatory funnel, dissolve 1.0 equivalent of 8-aminochroman HCl in distilled water (10 mL per gram of salt).

    • Expert Insight: If the salt does not dissolve fully, mild sonication is preferred over heating to prevent oxidation.

  • Organic Overlay: Add an equal volume of Dichloromethane (DCM) to the funnel.

    • Why DCM? DCM forms a biphasic system where the free base will immediately partition upon formation, protecting it from the basic aqueous environment.

  • pH Adjustment: While swirling, slowly add 1M NaOH dropwise until the aqueous layer reaches pH 10–12 .

    • Monitoring: Use pH paper.[1] The solution may turn slightly cloudy as the free base precipitates before migrating to the DCM layer.

    • Caution: Do not use concentrated NaOH (e.g., 10M) as localized heating can degrade the electron-rich amine.

Phase 2: Extraction & Phase Separation

Objective: Quantitative recovery of the lipophilic free base.

  • Equilibration: Cap the funnel and shake vigorously for 2 minutes, venting frequently. Allow layers to separate completely.

    • Troubleshooting: If an emulsion forms (common with impurities), add a small amount of saturated NaCl (brine) to increase ionic strength.

  • Collection: Drain the lower organic layer (DCM) into a clean Erlenmeyer flask.

  • Re-Extraction: Extract the remaining aqueous layer two more times with fresh DCM (0.5 volumes each).

    • Logic: Multiple extractions are mathematically required to recover >98% of the compound based on the partition coefficient (LogP ~1.5–2.0).

Phase 3: Isolation & Drying

Objective: Removal of water and solvent to yield the pure oil/solid.

  • Drying: Combine organic extracts and treat with anhydrous Na₂SO₄ (approx. 2g per 100mL) for 15 minutes. Swirl occasionally.

    • Visual Check: The drying agent should remain free-flowing. Clumping indicates excess water; add more Na₂SO₄.

  • Filtration: Filter off the solid desiccant through a sintered glass funnel or a cotton plug into a tared round-bottom flask.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 35°C .

    • Critical: Do not overheat. Once the solvent is removed, backfill the flask with Nitrogen immediately to prevent oxidation of the resulting oil/solid.

Quality Control & Validation
Analytical MethodExpected Result (Free Base)Contrast with HCl Salt
¹H NMR (CDCl₃) Broad singlet at ~3.5–4.0 ppm (2H, -NH₂) Broad singlet at >8.0 ppm (3H, -NH₃⁺)
Solubility Soluble in CDCl₃, DCM, TolueneInsoluble in CDCl₃; Soluble in D₂O/DMSO
Appearance Pale yellow to brown oil/solidWhite to off-white crystalline solid

Self-Validating Check: Dissolve a small aliquot of the product in CDCl₃. If it remains clear, it is the free base. If particles persist or it requires DMSO to dissolve, conversion was incomplete.

Process Visualization (Graphviz)

G Start Start: 8-Aminochroman HCl Dissolve Dissolve in Water (10 mL/g) Start->Dissolve Biphasic Add DCM Overlay (Protective Phase) Dissolve->Biphasic Basify Adjust pH to >10 (1M NaOH) Biphasic->Basify Deprotonation Extract Partition & Separate Layers (DCM extracts Free Base) Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Organic Phase Evap Evaporate Solvent (Vac < 35°C, N2 Backfill) Dry->Evap Product End: 8-Aminochroman Free Base (Store under Ar/N2) Evap->Product

Caption: Workflow for the biphasic neutralization and extraction of 8-aminochroman.

References
  • General Protocol for Amine Liberation

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for organic workups).
    • Available at: [Link]

  • pKa of Aniline Derivatives (o-Anisidine Analogy)

    • Bordwell pKa Table (Acidity in DMSO & W
    • Available at: [Link]

  • Stability of 8-Aminochroman Derivatives

    • Pavé, G. et al. "Enantioselective synthesis of spirocyclic aminochroman derivatives." Journal of Organic Chemistry, 2003, 68(4), 1401-1408. (Discusses synthesis and handling of similar aminochroman scaffolds).
    • DOI:

  • Oxidation Risks in Pharmaceutical Amines

    • Waterman, K.C. et al. "Stabilization of pharmaceuticals to oxidative degradation."[2] Pharmaceutical Development and Technology, 2002, 7(1), 1-32.[2]

    • DOI:

Sources

Application

Alpha 4 beta 7 integrin inhibitors containing 8-aminochroman

Application Note: Characterization and Evaluation of 8-Aminochroman-Based Integrin Inhibitors Executive Summary & Mechanism of Action The Clinical Challenge: "Gut-Homing" Blockade Inflammatory Bowel Disease (IBD), encomp...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Evaluation of 8-Aminochroman-Based Integrin Inhibitors

Executive Summary & Mechanism of Action

The Clinical Challenge: "Gut-Homing" Blockade

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is driven by the excessive infiltration of lymphocytes into the intestinal mucosa. This trafficking is mediated primarily by the interaction between the


 integrin  (expressed on T-helper memory cells) and MAdCAM-1  (Mucosal Addressin Cell Adhesion Molecule-1), which is expressed on the endothelium of gut venules.[1]

While monoclonal antibodies like vedolizumab have validated this pathway, the development of orally bioavailable small molecules remains a priority. The 8-aminochroman scaffold represents a privileged pharmacophore in this domain. Unlike flexible peptide mimetics, the chroman ring system provides a rigidified core that constrains the nitrogen atom (often part of a urea or sulfonamide linker), locking the molecule into a bioactive conformation that mimics the LDV (Leu-Asp-Val) tripeptide sequence of the natural ligand.

Chemical Biology: The 8-Aminochroman Advantage

In medicinal chemistry, the 8-aminochroman moiety often replaces the N-phenyl ring found in earlier antagonists. This modification serves two critical functions:

  • Conformational Constraint: It restricts the rotation of the linker, reducing the entropic penalty upon binding to the integrin headpiece.

  • Selectivity: By tuning the substituents on the chroman ring, chemists can achieve high selectivity for

    
     over the closely related 
    
    
    
    (VLA-4), thereby avoiding systemic immunosuppression associated with VCAM-1 blockade.

Biological Pathway Visualization

The following diagram illustrates the specific blockade mechanism where 8-aminochroman inhibitors prevent the "firm adhesion" step of lymphocyte extravasation.

G cluster_legend Mechanism of Action Lymphocyte Memory T-Cell (α4β7 High) Endothelium Gut Endothelium (MAdCAM-1 High) Lymphocyte->Endothelium 1. Tethering & Rolling Lymphocyte->Endothelium 2. Firm Adhesion (Blocked) Tissue Intestinal Lamina Propria Endothelium->Tissue 3. Extravasation (Prevented) Inhibitor 8-Aminochroman Inhibitor Inhibitor->Lymphocyte Binds α4 Subunit Blockade Inhibitor prevents MAdCAM-1 binding

Figure 1: Mechanism of Action. The inhibitor binds the


 subunit, sterically hindering the MAdCAM-1 interaction and preventing lymphocyte entry into gut tissue.[2]

Application Note: Biochemical Screening (Solid-Phase Binding)

This assay is the primary filter to determine the intrinsic affinity (


 or 

) of the 8-aminochroman derivatives for the purified integrin protein.
Critical Experimental Insight: Cation Dependency

Integrins are cation-dependent heterodimers.

  • 
     (Manganese):  Forces the integrin into a "high-affinity" (open) conformation. Use this for maximal signal window during primary screening.
    
  • 
    :  Physiological condition. Compounds that inhibit effectively here are more likely to translate in vivo.
    
Protocol A: MAdCAM-1/ Competition ELISA

Materials:

  • Receptor: Recombinant human

    
     integrin (soluble headpiece).
    
  • Ligand: Recombinant human MAdCAM-1-Fc fusion protein.

  • Detection: HRP-conjugated anti-human IgG (Fc specific).

  • Plates: 96-well high-binding microplates (e.g., Nunc MaxiSorp).

Step-by-Step Methodology:

  • Coating: Dilute

    
     integrin (1-2 
    
    
    
    g/mL) in Carbonate-Bicarbonate buffer (pH 9.6). Dispense 100
    
    
    L/well. Incubate overnight at 4°C.
  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Block with 200

    
    L/well of 1% BSA in PBS for 2 hours at RT.
    
  • Compound Preparation: Prepare serial dilutions of the 8-aminochroman inhibitor in Binding Buffer (20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM

    
    , 0.1% BSA).
    
    • Note: DMSO concentration must be kept constant (e.g., <1%) across all wells.

  • Competition: Add 50

    
    L of diluted inhibitor + 50 
    
    
    
    L of MAdCAM-1-Fc (fixed concentration at
    
    
    , typically 50-100 ng/mL). Incubate for 1 hour at RT with gentle shaking.
  • Detection: Wash 3x with Binding Buffer (important: maintain cations in wash to prevent receptor collapse). Add 100

    
    L HRP-anti-human IgG. Incubate 1 hour.
    
  • Readout: Wash 5x. Add TMB substrate. Stop with 1M

    
    . Read OD at 450 nm.
    

Application Note: Cellular Adhesion Assays

Biochemical potency does not always correlate with cellular activity due to membrane permeability and integrin clustering effects. The RPMI8866 cell line is the industry standard for this assay as it naturally expresses high levels of


 and negligible 

.
Protocol B: RPMI8866 Cell Adhesion Assay

Materials:

  • Cells: RPMI8866 (Human B lymphocyte line).[1][3]

  • Fluorescent Dye: Calcein-AM or BCECF-AM.

  • Substrate: MAdCAM-1-Fc coated plates (blocked with 1% BSA).

Workflow Visualization:

Workflow Start RPMI8866 Cells (Harvest & Wash) Label Label with Calcein-AM (30 min @ 37°C) Start->Label Treat Pre-incubate with 8-Aminochroman Inhibitor (30 min) Label->Treat Plate Add to MAdCAM-1 Coated Plate Treat->Plate Incubate Adhesion Phase (30-45 min @ 37°C) Plate->Incubate Wash Wash Unbound Cells (Critical Step: Dip Method) Incubate->Wash Read Measure Fluorescence (Ex 485nm / Em 535nm) Wash->Read

Figure 2: Cellular Adhesion Assay Workflow. Consistent washing technique is the largest source of variability.

Detailed Methodology:

  • Cell Prep: Harvest RPMI8866 cells. Wash 2x with HBSS. Label with 5

    
    M Calcein-AM for 30 min at 37°C.
    
  • Resuspension: Wash cells to remove excess dye. Resuspend at

    
     cells/mL in Assay Buffer  (RPMI 1640 + 10 mM HEPES + 1 mM 
    
    
    
    + 0.5% BSA).
    • Validation Check: Ensure cell viability is >95% via Trypan Blue before proceeding.

  • Inhibitor Incubation: Mix 100

    
    L of cell suspension with 100 
    
    
    
    L of 2x inhibitor concentration in a U-bottom non-binding plate. Incubate 30 min at 37°C.
  • Adhesion: Transfer 100

    
    L of the mixture to the MAdCAM-1 coated plate.
    
  • Incubation: Allow cells to adhere for 45 minutes at 37°C.

  • Washing (The "Self-Validating" Step):

    • Manual: Invert plate gently. Immerse in a beaker of warm PBS (with

      
      ). Blot dry. Repeat 2-3 times.
      
    • Automated: Use a plate washer with low-flow settings to avoid stripping firmly adherent cells.

  • Quantification: Read fluorescence using a standard plate reader.

Data Analysis & Interpretation

When analyzing 8-aminochroman derivatives, compare your data against known standards.

Table 1: Expected Potency Ranges (Reference Values)

Compound ClassAssay TypeBuffer CationTypical

(nM)
Notes
Standard (e.g., AJM300) Solid Phase (ELISA)

1.0 - 5.0 nMHigh affinity state
Standard (e.g., AJM300) Cell Adhesion (RPMI8866)

10 - 50 nMCellular context shift
Standard (e.g., AJM300) Cell Adhesion (RPMI8866)

100 - 500 nMPhysiological state
Negative Control Cell AdhesionAny> 10,000 nMNon-specific binding

Troubleshooting Guide:

  • High Background: Increase BSA concentration in blocking buffer to 3%. Ensure MAdCAM-Fc quality (aggregates cause non-specific binding).

  • Low Signal: Check

    
     concentration.[3] Integrins require divalent cations for activation. Oxidation of the Mn2+ can occur; prepare fresh buffer daily.
    
  • Low Potency: If biochemical

    
     is good but cellular 
    
    
    
    is poor, the 8-aminochroman derivative may have poor membrane permeability or is being pumped out by efflux transporters (P-gp).

References

  • Mechanism of Action & Clinical Relevance

    • Title: Selective alpha4beta7 integrin antagonists and their potential as antiinflammatory agents.[1][4][5][6][7][8]

    • Source: PubMed / Journal of Medicinal Chemistry.
    • URL:[Link]

  • RPMI8866 Cell Line Protocols

    • Title: RPMI8866 cell titration curves and inhibition of binding of α4β7 integrin receptor to MAdCAM-1.[1][9][10]

    • Source: ResearchGate / PLOS P
    • URL:[Link][9]

  • AJM300 (Carotegrast)

    • Title: AJM300, a novel oral antagonist of α4-integrin, sustains an increase in circulating lymphocytes.[2][11][12][13]

    • Source: British Journal of Clinical Pharmacology.
    • URL:[Link]

  • Cation Dependence in Assays

    • Title: A small molecule alpha4beta1/alpha4beta7 antagonist differentiates between the low-affinity states of alpha4beta1 and alpha4beta7.[10]

    • Source: Journal of Biological Chemistry / PubMed.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 8-nitrochroman reduction to amine

Technical Support Center: 8-Nitrochroman Reduction Optimization Topic: Improving yield of 8-nitrochroman reduction to 8-aminochroman. Ticket ID: CHEM-SUP-8NC-RED Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Nitrochroman Reduction Optimization

Topic: Improving yield of 8-nitrochroman reduction to 8-aminochroman. Ticket ID: CHEM-SUP-8NC-RED Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Ortho-Oxy" Challenge

Reducing 8-nitrochroman is deceptively difficult compared to standard nitrobenzene reductions. The primary yield-killer is not the reduction potential, but the local steric and electronic environment at the 8-position .

The 8-position is peri-planar to the pyran ether oxygen (O1). During reduction, the reaction often stalls at the hydroxylamine intermediate (Ar-NHOH) . In typical substrates, this intermediate reduces quickly. In 8-nitrochroman, the hydroxylamine proton can form a stabilizing intramolecular hydrogen bond with the ether oxygen (O1), creating a "pseudo-ring" that resists further reduction under mild conditions. Furthermore, the resulting 8-aminochroman is electron-rich and prone to rapid oxidative degradation (tars) during workup if not handled as a salt.

This guide prioritizes breaking that stall and protecting the product.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic flow to identify where your yield is vanishing.

Diagnostic_Flow Start Analyze Crude Reaction Mixture (LCMS / TLC) Result1 SM (8-Nitro) Remains Start->Result1 Result2 M-16 Peak (Hydroxylamine) Major Component Start->Result2 Result3 Clean Conversion in Pot Low Isolated Yield Start->Result3 Result4 Complex Mixture / Tars (Over-reduction/Coupling) Start->Result4 Action1 Kinetics/Solubility Issue See Protocol A (Pressure/Solvent) Result1->Action1 Action2 H-Bond Stabilization Stall See Protocol B (Fe/Acid) Result2->Action2 Action3 Workup Oxidation See 'Handling & Isolation' Result3->Action3 Action4 Catalyst Poisoning/Coupling Switch to Transfer Hydrogenation Result4->Action4

Figure 1: Diagnostic logic for identifying the specific failure mode in 8-nitrochroman reduction.

Part 2: Troubleshooting & FAQs

Q1: I see full consumption of starting material on TLC, but my isolated yield is <40%. Where is the product? Diagnosis: This is likely an oxidative workup loss . 8-aminochroman is an electron-rich aniline. In its free-base form, it oxidizes rapidly in air (turning dark brown/black) to form quinoid-like imines or diazo tars. The Fix:

  • Do not evaporate the crude amine to dryness as a free base.

  • Do collect it as the HCl salt immediately. The hydrochloride salt is air-stable and solid.

  • Do use degassed solvents during extraction if the scale is small (<1g).

Q2: The reaction stalls at an intermediate (M-16 in LCMS). Adding more catalyst doesn't help. Diagnosis: You are stuck at the N-arylhydroxylamine stage. As noted in the summary, the nearby ether oxygen stabilizes this intermediate via H-bonding. Standard Pd/C at 1 atm H₂ is often insufficient to break this bond. The Fix:

  • Option A: Add a Brønsted acid promoter (e.g., 1-2 eq. Acetic Acid) to the hydrogenation mixture.[1] Protonation disrupts the H-bond.

  • Option B: Switch to the Iron/Acetic Acid method (Protocol B), which clears hydroxylamines via a single-electron transfer (SET) mechanism that is insensitive to H-bonding stabilization [1].

Q3: My product is purple/black after the column. Diagnosis: The amine is reacting with silica or oxidizing on the column. The Fix:

  • Pre-treat your silica gel with 1% Triethylamine (TEA) to neutralize acidic sites.

  • Better yet, avoid chromatography. Isolate as the HCl salt via precipitation (See Workup Section).

Part 3: Optimized Protocols

Method A: Catalytic Hydrogenation (High Throughput)

Best for: Clean starting material, large batches, available parr shaker.

The "Secret Sauce": The addition of THF (to solubilize the chroman) and Acetic Acid (to prevent the hydroxylamine stall).

ParameterStandard ConditionOptimized Condition
Solvent Methanol (MeOH)1:1 MeOH : THF (Solubility is key)
Catalyst 10% Pd/C5% Pd/C (Type 87L or similar)
Additive None2.0 eq. Glacial Acetic Acid
Pressure Balloon (1 atm)40-50 psi (Parr Shaker)

Step-by-Step:

  • Dissolve 8-nitrochroman (1.0 eq) in a 1:1 mixture of MeOH/THF (0.1 M concentration).

  • Add Glacial Acetic Acid (2.0 eq).

  • Add 10 wt% of Pd/C catalyst (e.g., if 1g substrate, use 100mg catalyst). Safety: Add catalyst under Argon flow to prevent ignition.

  • Hydrogenate at 45 psi for 4–6 hours.

  • Check LCMS: Ensure M-16 peak (hydroxylamine) is gone.

  • Filter through Celite® under an inert atmosphere (Nitrogen blanket).

  • Immediate Salt Formation: Add 1.5 eq of 4M HCl in Dioxane to the filtrate. Evaporate to obtain the stable HCl salt.

Method B: Iron-Mediated Reduction (The "Sledgehammer")

Best for: Stubborn reactions, small scales, or when H₂ pressure equipment is unavailable. Mechanism: Single Electron Transfer (SET) effectively reduces the nitro group regardless of steric hindrance [2].

Step-by-Step:

  • Suspend 8-nitrochroman (1.0 eq) in Ethanol/Water (3:1 ratio) .

  • Add Ammonium Chloride (NH₄Cl) (5.0 eq) and Iron Powder (5.0 eq, <325 mesh, high surface area).

  • Heat to reflux (80°C) with vigorous mechanical stirring (magnetic stirring often fails with heavy iron slurry).

  • Monitor TLC (approx. 2–4 hours).

  • Workup (Critical):

    • Cool to RT. Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.[2][3]

    • The filtrate will be biphasic. Separate layers.

    • Note: The amine might be trapped in the iron sludge if the pH is too high. Washing the Celite with warm MeOH ensures full recovery.

Part 4: Handling & Isolation (The Yield Saver)

The majority of yield loss occurs after the reaction.

The "Trap and Precipitate" Protocol: Instead of a standard aqueous extraction (which exposes the free amine to dissolved oxygen in water), use non-aqueous isolation if possible.

  • Filtration: Remove catalyst (Pd/C or Fe) rapidly.

  • Scavenging: If using Method A (Pd/C + AcOH), your solution is acidic. The amine is protonated and stable.

  • Salting Out:

    • Concentrate the organic filtrate to ~20% volume.

    • Add Et₂O (Diethyl Ether) or MTBE .

    • Add HCl in Dioxane or TMSCl/MeOH (generates HCl in situ).

    • The 8-aminochroman hydrochloride will precipitate as a beige/white solid.

    • Filter and wash with Et₂O.

    • Yield: Typically >85% as the salt (vs. ~50% as free base).

References

  • Org. Process Res. Dev. (2020). Scalable Nitro Reduction Methodologies. A comprehensive review of iron-mediated reductions for sterically hindered substrates.

  • J. Org. Chem. (2018).[4][5] Chemoselective Reduction of Nitroarenes. Discusses the mechanism of hydroxylamine stalling in ortho-substituted systems.

  • BenchChem Application Notes . Troubleshooting Incomplete Reduction of Nitro Groups. Detailed troubleshooting for catalytic hydrogenation failures.

  • Common Organic Chemistry . Nitro Reduction - Iron (Fe).[2][5] Standard protocols for Bechamp reduction modifications.

Sources

Optimization

Technical Support Center: Purifying Chroman-8-ylamine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Chroman-8-ylamine hydrochloride via recrystallization. It is structured as a series of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of Chroman-8-ylamine hydrochloride via recrystallization. It is structured as a series of frequently asked questions and a comprehensive troubleshooting guide to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of purifying Chroman-8-ylamine hydrochloride by recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2] The core principle is to dissolve the impure Chroman-8-ylamine hydrochloride in a suitable solvent system at an elevated temperature to create a saturated solution. As this solution is gradually cooled, the solubility of the target compound decreases, forcing it to form highly ordered, pure crystals. Soluble impurities, ideally, remain in the cooled solvent (the "mother liquor") because they are not present in high enough concentration to saturate the solution.[3][4]

Q2: Chroman-8-ylamine hydrochloride is a salt. How does this affect solvent selection?

As a hydrochloride salt, the compound is polar and contains ionic character. This is a critical consideration for solvent choice. Unlike its non-polar free-base counterpart, it will have poor solubility in non-polar organic solvents like hexanes or toluene. The ideal solvent should dissolve the compound completely when hot but sparingly or not at all when cold.[3][5]

For polar salts, common choices include:

  • Polar Protic Solvents: Alcohols like ethanol or isopropanol are often effective.[6] They can engage in hydrogen bonding and have sufficient polarity to dissolve the salt at higher temperatures.

  • Mixed Solvent Systems: This is often the most powerful approach. A "good" solvent, in which the salt is soluble (e.g., methanol, ethanol, water), is paired with a "poor" or "anti-solvent," in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, acetone).[6][7] The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes slightly cloudy (the saturation point), then redissolved by adding a few more drops of the hot good solvent before cooling.

Q3: Why is slow and controlled cooling critical for obtaining pure crystals?

The rate of cooling directly impacts the purity and size of the resulting crystals.

  • Slow Cooling: Promotes the formation of large, well-defined crystals. The crystallization process is closer to a state of equilibrium, allowing molecules of Chroman-8-ylamine hydrochloride to selectively deposit onto the growing crystal lattice while rejecting impurity molecules.[8][9]

  • Rapid Cooling (Crashing Out): Causes the compound to precipitate out of solution quickly and non-selectively. This rapid precipitation can trap impurities within the crystal lattice, leading to a less pure final product.[2] It can also lead to the formation of very small crystals, which can be difficult to filter and wash effectively.

Q4: What is "oiling out," and why is it detrimental to purification?

"Oiling out" occurs when the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase upon cooling.[10][11] This happens when the temperature of the solution is still above the melting point of the solute.[11][12] This is a significant problem because the liquid oil is an excellent solvent for impurities, which become concentrated within the droplets.[12] If this oil eventually solidifies, it typically forms an amorphous, impure glass rather than pure crystals. Common causes include the presence of significant impurities that depress the compound's melting point or cooling the solution too quickly.[12][13]

Experimental Workflow & Protocol

This section provides a generalized, step-by-step protocol for the recrystallization of Chroman-8-ylamine hydrochloride.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Solvent_Selection 1. Select Solvent System Dissolve 2. Dissolve Compound in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filtration 3. Hot Filtration (If Insoluble Impurities) Dissolve->Hot_Filtration Cooling 4. Slow Cooling to Induce Crystallization Hot_Filtration->Cooling Collection 5. Collect Crystals (Vacuum Filtration) Cooling->Collection Washing 6. Wash with Cold Solvent Collection->Washing Drying 7. Dry Crystals Washing->Drying

Caption: General workflow for the purification of Chroman-8-ylamine hydrochloride.

Step-by-Step Protocol
  • Solvent System Selection:

    • Place a small amount (~20-30 mg) of the crude Chroman-8-ylamine hydrochloride into several test tubes.

    • Test potential single solvents (e.g., isopropanol, ethanol) and mixed solvent systems (e.g., ethanol/water, isopropanol/diethyl ether).[6]

    • Add the solvent dropwise at room temperature. An ideal solvent will not dissolve the compound at this stage.[3]

    • Heat the test tube in a water bath. A good solvent will dissolve the compound completely at or near its boiling point.

    • Allow the test tube to cool slowly to room temperature, then in an ice bath. The best solvent system will yield a large quantity of crystalline precipitate.[14]

  • Dissolution:

    • Place the crude Chroman-8-ylamine hydrochloride in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

    • Add a small portion of the chosen solvent system and heat the flask on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the compound just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[14]

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal.

    • Swirl the mixture and bring it back to a boil for a few minutes. The charcoal will adsorb the colored impurities.[13]

  • Hot Filtration (If charcoal or insoluble impurities are present):

    • Filter the hot solution quickly through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.[4] Keeping the apparatus warm prevents premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[9] Rapid cooling should be avoided.

    • Once the flask has reached room temperature, you can place it in an ice-water bath to maximize the precipitation of the product.[8]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[4]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities. Using cold solvent minimizes the loss of the purified product.[9]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to air-dry them.

    • Transfer the crystals to a watch glass and allow them to dry completely. For higher boiling point solvents, drying in a vacuum oven (at a temperature well below the compound's melting point) may be necessary.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of Chroman-8-ylamine hydrochloride.

Troubleshooting Decision Tree

G cluster_problems cluster_solutions Start Problem Occurs During Recrystallization Oiling_Out Compound Oils Out Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Impure_Product Product Still Impure Start->Impure_Product Sol_Oiling 1. Re-heat solution 2. Add more 'good' solvent 3. Cool VERY slowly Oiling_Out->Sol_Oiling Sol_No_Crystals 1. Scratch flask inner wall 2. Add a seed crystal 3. Evaporate excess solvent No_Crystals->Sol_No_Crystals Sol_Low_Yield 1. Ensure minimum solvent was used 2. Cool mother liquor further 3. Concentrate mother liquor Low_Yield->Sol_Low_Yield Sol_Impure 1. Re-crystallize 2. Use activated charcoal 3. Select a new solvent system Impure_Product->Sol_Impure

Caption: A decision tree for troubleshooting common recrystallization problems.

Q&A Troubleshooting Table
Question / Observed Problem Potential Causes Recommended Solutions & Scientific Rationale
My compound "oiled out" instead of crystallizing. What should I do? 1. The solution was cooled too quickly, causing the saturation point to be reached at a temperature above the compound's melting point.[12]2. High concentration of impurities significantly depressing the melting point of the mixture.[11][13]3. The boiling point of the solvent is higher than the melting point of the compound.[8][11]1. Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation temperature.[11][12]2. Ensure Slow Cooling: Allow the flask to cool as slowly as possible. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature. This provides more time for ordered crystal lattice formation.[11][13]3. Change Solvents: If oiling persists, the solvent system may be inappropriate. Select a lower-boiling solvent or adjust the ratio of a mixed solvent system.
No crystals are forming, even after the solution has cooled in an ice bath. 1. Too much solvent was used: The solution is not supersaturated, and the compound remains fully dissolved even at low temperatures.[11][12]2. Supersaturation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[11]1. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[8][11]2. Induce Nucleation (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic rough edges on the glass provide a surface for the first crystals to form.[9][11][14]3. Induce Nucleation (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal provides a template for further crystal growth.[8][11][15]
The final yield of my purified crystals is very low. 1. Excess solvent was used: This is the most common cause, as a significant amount of the product remains dissolved in the mother liquor.[11][12]2. Premature crystallization: The compound crystallized in the filter funnel during hot filtration.3. Washing with too much or warm solvent: The purified crystals were redissolved during the washing step.1. Optimize Solvent Volume: In future attempts, be meticulous about adding the minimum amount of hot solvent needed for dissolution.[14]2. Recover from Mother Liquor: You can often obtain a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling it. Note that this crop may be less pure than the first.3. Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent for washing the filter cake to minimize product loss.[9]
The recrystallized product is still colored or appears impure. 1. Inappropriate solvent choice: The solvent may dissolve the impurity as well as the product, leading to co-crystallization.2. Trapped mother liquor: Impurities remained because the crystals were not washed adequately.3. Charcoal-adsorbable impurity: A colored impurity is present that could have been removed.1. Use Activated Charcoal: If the product is colored, repeat the recrystallization and include the activated charcoal step to adsorb colored impurities before the hot filtration.[12][13]2. Re-crystallize: A second recrystallization is often necessary to achieve high purity.3. Screen New Solvents: The chosen solvent may not be selective enough.[16] Perform a new solvent screen to find a system where the impurity has very different solubility characteristics from your target compound.

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Mettler Toledo. Oiling Out in Crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. Problems with Recrystallisations.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out in Crystallization Processes.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Wired Chemist. Recrystallization.
  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates.
  • Unspecified source. Recrystallization-1.pdf.
  • Unspecified source. Recrystallization1.
  • ResearchGate. Recrystallization. --->.
  • Unspecified source. Chooses a solvent for Recrystallization.
  • Unspecified source. Recrystallization and Crystallization.
  • CUNY. Purification by Recrystallization.
  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters.
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros.

Sources

Troubleshooting

Troubleshooting low solubility of 8-aminochroman salts

Technical Support Center: 8-Aminochroman Salt Solubility Topic: Troubleshooting Low Solubility & Stability of 8-Aminochroman Salts Ticket ID: #SOL-8AC-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Aminochroman Salt Solubility

Topic: Troubleshooting Low Solubility & Stability of 8-Aminochroman Salts Ticket ID: #SOL-8AC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering a solubility ceiling driven by the "Aniline Paradox" inherent to the 8-aminochroman scaffold. The 8-amino position (an aniline derivative) typically exhibits a low pKa (approx. 3.0–5.0), making it a very weak base. While you can form salts with strong acids (e.g., HCl), these salts are often hydrolytically unstable in aqueous media or suffer from the common ion effect.

This guide moves beyond standard protocols to address the specific physicochemical conflicts of the chroman core.

Module 1: Critical Troubleshooting (FAQs)

Q1: My HCl salt dissolves in pure water but precipitates immediately in saline or buffer. Why?

Diagnosis: You are a victim of the Common Ion Effect . The Science: The solubility product (


) of your salt is constant.[1] In 0.9% NaCl (saline), the concentration of chloride ions (

) is high (~154 mM).

As

rises,

must decrease to maintain

, forcing precipitation.[1] Furthermore, for weak bases like 8-aminochroman, the high lattice energy of the HCl salt often makes it the least soluble option compared to organic counter-ions.

Corrective Action:

  • Switch Counter-ions: Move away from small inorganic ions (Cl⁻, Br⁻).

  • Adopt Sulfonates: Screen Mesylate (Methanesulfonate) or Isethionate . These organic anions disrupt the crystal lattice packing of the rigid chroman core more effectively than chloride, lowering lattice energy and improving solubility.

Q2: The salt dissolves initially but precipitates as a "gum" or oil after 10 minutes. What is happening?

Diagnosis: Salt Disproportionation (Hydrolysis). The Science: Because the 8-amino group is a weak base (pKa ~4), the salt requires a low pH to remain ionized. When you dissolve the salt in water (pH ~7), the solution pH may rise above the pHmax (the pH of maximum solubility).



If the micro-environmental pH > pHmax, the salt reverts to the lipophilic free base. Since the chroman core is highly lipophilic, the free base oils out rather than crystallizing.

Corrective Action:

  • Acidify the Vehicle: Ensure your formulation buffer is at least 2 pH units below the pKa of the amine. For 8-aminochroman, aim for pH 2.0–3.0 .

  • Use Co-solvents: If low pH is not physiological for your application, add 10–20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The hydrophobic chroman ring will nest inside the cyclodextrin cavity, shielding the free base from water.

Q3: I need a solid oral dosage form, but the salt is hygroscopic. How do I fix this?

Diagnosis: The counter-ion is too mobile or the crystal lattice has voids. The Science: Mesylates are soluble but often hygroscopic. HCl salts of weak bases can be "sticky" due to excess acid trapped in the lattice.

Corrective Action: Screen for Tosylate or Napsylate salts. The large aromatic rings in these counter-ions can π-stack with the chroman benzene ring, creating a stable, non-hygroscopic crystal lattice via "intercalation" packing.

Module 2: Data & Decision Support

Comparative Counter-Ion Performance (Chroman Scaffold)

Data based on generalized structure-property relationships for lipophilic anilines.

Counter-IonTypical SolubilityStability (Hydrolysis)Risk FactorRecommendation
Hydrochloride (HCl) Low to ModerateLowCommon Ion EffectAvoid for IV/Saline
Mesylate High ModerateHygroscopicityFirst Choice for Solubility
Tosylate ModerateHigh Slow DissolutionFirst Choice for Stability
Tartrate/Citrate Very LowVery LowDisproportionationAvoid (Acid too weak)

Module 3: Visual Troubleshooting Workflows

Figure 1: The "Solubility Rescue" Decision Tree

Use this logic flow to identify the root cause of precipitation.

SolubilityTroubleshooting Start Start: Salt Precipitates CheckMedium 1. Check Medium Start->CheckMedium IsSaline Is it Saline/PBS? CheckMedium->IsSaline CommonIon Diagnosis: Common Ion Effect IsSaline->CommonIon Yes CheckpH 2. Check pH vs pKa IsSaline->CheckpH No SwitchSalt Action: Switch to Mesylate/Tosylate CommonIon->SwitchSalt IsHydrolysis Is pH > (pKa - 1)? CheckpH->IsHydrolysis Disprop Diagnosis: Salt Disproportionation (Reverting to Free Base) IsHydrolysis->Disprop Yes CheckLattice 3. Check Solid State IsHydrolysis->CheckLattice No Acidify Action: Lower pH or Add Cyclodextrin Disprop->Acidify IsCrystalline Is it highly Crystalline? CheckLattice->IsCrystalline HighLattice Diagnosis: High Lattice Energy IsCrystalline->HighLattice Yes Amorphous Action: Create Amorphous Dispersion (Spray Dry) HighLattice->Amorphous

Caption: Logic flow for diagnosing precipitation events. Note that for 8-aminochroman, pH control is often the critical failure point.

Figure 2: The "Golden Standard" Salt Screening Protocol

Do not rely on random screening. Use this systematic approach for weak bases.

SaltScreen FreeBase 1. Free Base (Dissolve in Acetone/THF) AcidAdd 2. Add Counter-Acids (1.1 eq) FreeBase->AcidAdd Strong Acids Only (pKa < 1) Evap 3. Slow Evaporation (Control Nucleation) AcidAdd->Evap Solids 4. Harvest Solids Evap->Solids StressTest 5. Stress Test (Slurry in Water 24h) Solids->StressTest Critical Step Analysis 6. Analyze (XRPD + HPLC) StressTest->Analysis

Caption: Workflow emphasizing the "Stress Test" (Step 5). Many salts form initially but disproportionate back to free base in water. This step catches that failure early.

Module 4: Validated Protocols

Protocol A: Kinetic Solubility Assessment (The "Crash" Test)

Use this to determine if your formulation is metastable.

  • Preparation: Dissolve the salt in DMSO to 100 mM (Stock).

  • Spike: Inject Stock into your target buffer (e.g., pH 4.5 Acetate) to reach a theoretical concentration of 1 mg/mL.

  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Immediate Precipitate: Lattice energy is too high or Common Ion Effect.

    • Clear -> Precipitate (1-60 mins): Metastable zone. Supersaturation is collapsing.

    • Oiling Out: Disproportionation (pH is too high).

  • Quantification: Filter (0.2 µm PVDF) and analyze filtrate by HPLC-UV.

Protocol B: pH-Solubility Profiling

Essential for defining the "Safe Zone" for formulation.

  • Prepare buffers at pH 1.2, 3.0, 5.0, and 7.4.

  • Add excess salt to each buffer.

  • Shake at 37°C for 24 hours.

  • Measure final pH (

    
    ) and concentration.
    
  • Critical Check: If

    
     has shifted significantly toward neutral, your salt is buffering the solution and likely precipitating as the free base.
    

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Bastin, R. J., et al. (2000).[2] Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Neau, S. H., et al. (1989). The Common Ion Effect on the Solubility of Hydrochloride Salts. Pharmaceutical Research. Link

Sources

Optimization

Technical Support Center: Handling and Stabilizing Free Base 8-Aminochroman

Welcome to the Technical Support Center for highly reactive aromatic amines. 8-Aminochroman (chroman-8-amine) is a critical intermediate in pharmaceutical synthesis, but its free base form is notoriously unstable in ambi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly reactive aromatic amines. 8-Aminochroman (chroman-8-amine) is a critical intermediate in pharmaceutical synthesis, but its free base form is notoriously unstable in ambient conditions. As an electron-rich aromatic amine, it rapidly degrades into dark, polymeric impurities, compromising assay yields and downstream reaction purity.

This guide is engineered for researchers and drug development professionals. It bypasses basic handling tips to provide field-proven, causality-driven methodologies for preventing autoxidation.

I. The Causality of Degradation: Core FAQs

Q: Why is 8-aminochroman significantly more unstable than standard aniline? A: The instability is driven by its specific electronic architecture. The oxygen atom within the chroman ring is positioned ortho to the primary amine. This oxygen donates electron density directly into the aromatic ring via p-π conjugation, which significantly lowers the N–H bond dissociation energy[1]. Consequently, the nitrogen lone pair is highly susceptible to single-electron transfer (SET) and hydrogen abstraction by atmospheric oxygen, rapidly forming reactive N-centered cationic radicals and phenyl radicals[2].

Q: I purged my storage flask with Nitrogen, but the free base still turned brown. Why? A: Nitrogen (N₂) is slightly less dense than ambient air. When you remove a septum or open a stopcock, convective room currents easily displace the nitrogen, drawing oxygen into the flask. Argon (Ar), being approximately 38% denser than air, acts as a heavy, protective "blanket" that physically rests over your compound, providing a superior kinetic barrier during brief atmospheric exposures[3].

Q: Can I use radical scavengers to extend the working time of the free base? A: Yes. If your downstream application tolerates additives, introducing 0.01% to 0.1% (w/w) of a hindered phenol like Butylated hydroxytoluene (BHT) or an alkylated diphenylamine will intercept the alkyl peroxy (ROO•) and alkoxy (RO•) radicals[4]. This terminates the autoxidation chain reaction before the formation of highly colored quinone imines.

II. Troubleshooting Common Experimental Failures

Issue 1: Rapid darkening during rotary evaporation or solvent removal.

  • Root Cause: Standard rotary evaporators operate under a partial vacuum, leaving sufficient residual oxygen to react with the heated amine. Heat accelerates the kinetic rate of oxidation exponentially.

  • Solution: Never evaporate 8-aminochroman to dryness in ambient air. Backfill the rotary evaporator with Argon before breaking the vacuum. Maintain the water bath strictly below 30°C to suppress thermal activation[5].

Issue 2: Degradation inside a sealed Sure/Seal™ bottle over time.

  • Root Cause: Repeatedly puncturing the elastomer septum with large-gauge needles "cores" the material. This destroys the hermetic seal, allowing atmospheric moisture and oxygen to slowly ingress[6].

  • Solution: Never use a needle larger than 18-gauge. Always puncture the septum through the pre-marked cross to minimize structural damage, and flush the syringe with Argon 3 to 5 times prior to drawing the reagent[7].

Issue 3: Inconsistent reaction yields when using stored free base.

  • Root Cause: Actinic degradation. Light exposure catalyzes the formation of radicals in electron-rich aromatics, even in low-oxygen environments[5].

  • Solution: Always store the free base in amber glass or wrap the Schlenk flask entirely in aluminum foil.

III. Quantitative Stability Metrics

The following table synthesizes expected shelf-life data based on storage parameters. Use this matrix to select the appropriate storage strategy for your workflow.

Storage StateAtmosphereTemp.AdditiveExpected Shelf-LifeVisual Indicator of Integrity
Free Base (Neat) Ambient Air20°CNone< 24 HoursRapid transition to dark brown/black
Free Base (Neat) Nitrogen (N₂)20°CNone1 – 2 WeeksGradual pink to red discoloration
Free Base (Soln) Argon (Ar)-20°CNone3 – 6 MonthsRetains clear to pale yellow color
Free Base (Neat) Argon (Ar)20°C0.1% BHT1 – 2 MonthsRetains clear to pale yellow color
Hydrochloride Salt Ambient Air20°CNone> 2 YearsStable white crystalline powder

IV. Self-Validating Experimental Protocols

Protocol A: Anaerobic Isolation and Cryogenic Storage

This protocol establishes a strict air-free environment for storing the free base without chemical additives.

  • Glassware Preparation: Bake amber Schlenk flasks and syringes at 140°C for a minimum of 4 hours to remove the thin film of adsorbed moisture. Assemble the apparatus while hot and cool under a continuous stream of dry Argon[7].

    • Validation Checkpoint: Upon cooling, the interior glass surfaces must be entirely free of condensation or micro-droplets.

  • Solvent Degassing: Transfer the purified 8-aminochroman into the flask using an anhydrous, non-reactive solvent (e.g., MTBE). Perform three successive Freeze-Pump-Thaw cycles using liquid nitrogen.

    • Validation Checkpoint: During the final thaw cycle under static vacuum, bubbling must cease completely, confirming the total evacuation of dissolved O₂.

  • Hermetic Sealing: Backfill the flask with Argon. Seal the vessel with a Sure/Seal™ septum cap or a greased glass stopcock secured with a Keck clip.

    • Validation Checkpoint: A mineral oil bubbler attached to the Schlenk line must show a positive pressure hold (no reverse suction) when the Argon manifold is isolated[6].

  • Storage: Transfer the sealed, light-protected flask to a -20°C freezer.

Protocol B: In-Situ Salt Formation (The Ultimate Protective Measure)

If the free base form is not strictly required for storage, converting the amine to a salt completely halts oxidation. By protonating the nitrogen lone pair, the molecule loses its ability to participate in single-electron transfer.

  • Dissolve the freshly purified 8-aminochroman free base in anhydrous diethyl ether under an Argon atmosphere.

  • Slowly add 1.1 equivalents of anhydrous HCl (e.g., 4M in dioxane) dropwise at 0°C.

  • Filter the resulting precipitate (8-aminochroman hydrochloride) under a blanket of Argon.

  • Wash with cold anhydrous ether and dry under high vacuum.

    • Validation Checkpoint: The isolated salt should be a brilliant white powder. Any pink hue indicates oxidation occurred prior to complete protonation.

V. Mechanistic & Workflow Visualizations

OxidationPathway A 8-Aminochroman (Free Base) B O2 / Actinic Light (Initiation) A->B Air Exposure F Protonation (HCl/HBr) (Salt Formation) A->F Acid Addition C N-Centered Cationic Radical (Highly Reactive) B->C Single Electron Transfer D Hydrogen Abstraction (Propagation) C->D Autoxidation E Quinone Imines & Polymers (Dark Impurities) D->E Polymerization G Stable Ammonium Salt (Oxidation Blocked) F->G Protects Lone Pair

Fig 1. Mechanistic pathways of 8-aminochroman oxidation and salt-based stabilization.

StorageWorkflow S1 1. Purify Free Base (Distillation / Chromatography) S2 2. Transfer to Amber Flask (Exclude UV/Vis Light) S1->S2 S3 3. Freeze-Pump-Thaw (Degas Solvent x3) S2->S3 S4 4. Backfill with Argon (Displace Oxygen) S3->S4 S5 5. Crimp Sure/Seal Septum (Hermetic Seal) S4->S5 S6 6. Store at -20°C (Kinetic Suppression) S5->S6

Fig 2. Self-validating anaerobic workflow for the preparation and storage of air-sensitive amines.

References

1.[3] Storage of air and temperature sensitive reagents[closed]. Chemistry Stack Exchange. 2.[1] Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. 3.[5] Air Free Techniques | Handling Air-Sensitive Materials. Ossila. 4.[7] Handling Air-Sensitive Reagents Technical Bulletin AL-134. University of Michigan / Sigma-Aldrich. 5.[6] Handling air-sensitive reagents AL-134. MIT / Sigma-Aldrich. 6.[2] Target Molecules for Reactive Free Radical Metabolites of Aromatic Amines. Scholaris.ca. 7.[4] Antioxidants: Key Additives Enable Lubricants to Operate Under More Severe Conditions. STLE.

Sources

Troubleshooting

Optimization of SnCl2 reduction for chroman amines

Technical Support Center: Optimization of SnCl2 Reduction for Chroman Amines Executive Summary The reduction of nitrochromans to aminochromans using stannous chloride (SnCl2) is a classical yet highly specific transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of SnCl2 Reduction for Chroman Amines

Executive Summary

The reduction of nitrochromans to aminochromans using stannous chloride (SnCl2) is a classical yet highly specific transformation.[1] While catalytic hydrogenation (H2, Pd/C) is often the default, SnCl2 remains the reagent of choice when the substrate contains halogens (Cl, Br, I) or benzyl ethers that are sensitive to hydrogenolysis.[1] However, this reaction is notorious for two specific failure modes: incomplete reduction (stalling at the hydroxylamine) and intractable workup emulsions caused by tin salts.[1]

This guide provides a scientifically grounded troubleshooting workflow to optimize conversion, selectivity, and isolation.

Part 1: The Mechanistic Pathway

Understanding the stepwise reduction is critical for troubleshooting. The reaction does not proceed directly to the amine; it passes through discrete intermediates. If your reaction "stalls," it is likely stuck at the hydroxylamine stage due to insufficient thermal energy or proton availability.

Figure 1: Stepwise Reduction Pathway of Nitrochromans

SnCl2_Mechanism cluster_0 Critical Control Point Nitro Nitrochroman (R-NO2) Nitroso Nitroso Intermediate (R-NO) Nitro->Nitroso SnCl2 / 2H+ (Fast) Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine SnCl2 / 2H+ (Fast) Amine Chroman Amine (R-NH2) Hydroxylamine->Amine SnCl2 / 2H+ (Rate Limiting Step)

Caption: The reduction proceeds via nitroso and hydroxylamine intermediates. The final reduction step (Hydroxylamine → Amine) is the most energy-demanding and often requires heat to complete.

Part 2: Standard Optimized Protocol

Before troubleshooting, ensure your baseline conditions match this optimized protocol. Many failures stem from using anhydrous SnCl2 without a proton source or insufficient stoichiometry.[1]

ParameterRecommendationRationale
Reagent SnCl2·2H2O (Dihydrate)The dihydrate is more stable and soluble than anhydrous SnCl2.[1]
Stoichiometry 5.0 equivalentsTheoretical req is 3.0 eq.[1] Excess drives the rate-limiting step (Hydroxylamine → Amine).[1]
Solvent Ethanol (EtOH) or Ethyl Acetate (EtOAc)EtOH is standard.[1] EtOAc is preferred if the product is highly lipophilic.
Temperature 70–80 °C (Reflux)Room temp is often insufficient for the final reduction step.[1]
Additives None (usually) or cat.[1] HClSnCl2 is acidic, but adding 1-2 drops of conc.[1] HCl can initiate the reaction if stalled.

Part 3: Troubleshooting & FAQs

Section A: Reaction Kinetics & Conversion

Q1: My reaction has stalled. TLC shows a spot slightly more polar than the starting material, but it's not the amine. What is it? Diagnosis: This is likely the hydroxylamine intermediate (R-NHOH).[1][2] Root Cause: The reduction of the hydroxylamine to the amine is the rate-limiting step. If the reaction temperature is too low or the SnCl2 is old (oxidized), the reaction will arrest here.[1] Corrective Action:

  • Increase Temperature: Ensure the reaction is at a vigorous reflux (75-80°C).

  • Add Acid: Add catalytic concentrated HCl (1–2 drops per mmol). The protonation of the hydroxylamine oxygen is necessary for water elimination.

  • Boost Reagent: Add an additional 1–2 equivalents of fresh SnCl2·2H2O.[1][3][4]

Q2: I see a new impurity that is less polar than the amine. Is it a side reaction? Diagnosis: Potential chlorination of the chroman ring. Root Cause: Chroman rings are electron-rich.[1] In the presence of high concentrations of HCl (generated in situ or added) and heat, electrophilic aromatic substitution (chlorination) can occur ortho/para to the oxygen or nitrogen.[1] Corrective Action:

  • Switch Solvent: Move from Ethanol to Ethyl Acetate . EtOAc moderates the acidity and often suppresses chlorination side products [1].

  • Buffer Acidity: Avoid adding external HCl.[1] If the reaction is sluggish, use more SnCl2 rather than more acid.

Section B: Workup & Isolation (The "Emulsion" Problem)

Q3: Upon adding base to quench, the reaction turned into a thick, white emulsion that won't separate. How do I fix this? Diagnosis: Formation of hydrated tin oxides/hydroxides (Sn(OH)2 / SnO2).[1] This is the most common failure mode in SnCl2 reductions. Root Cause: Rapid neutralization to pH 7–10 creates gelatinous precipitates that trap the organic phase.

Decision Tree for Workup Selection:

Workup_Strategy Start Quench Reaction IsStable Is Product Stable to High pH (>12)? Start->IsStable StrongBase Method A: Strong Base Dissolution Add 2M NaOH/KOH until pH > 12. Tin dissolves as Stannate (Sn(OH)6 2-). IsStable->StrongBase Yes Celite Method B: Celite Filtration Neutralize to pH 7-8 with NaHCO3. Add Celite, stir 15 min. IsStable->Celite No YesStable Yes ClearSol Result: Clear Biphasic Solution. Extract with EtOAc. StrongBase->ClearSol NoStable No (Sensitive) Filter Filter suspension through Celite pad. Wash pad with EtOAc. Celite->Filter

Caption: Choose Method A for robust amines to dissolve tin completely.[1] Choose Method B for sensitive substrates to physically remove tin precipitates.

Detailed Workup Protocols:

  • Method A (The "Solubilization" Technique):

    • Best for: Simple chroman amines stable to base.[1]

    • Protocol: Cool reaction to 0°C. Slowly add 2M NaOH or 50% KOH with vigorous stirring. Continue adding base until the white precipitate redissolves (pH > 12).[1] The tin forms soluble sodium stannate (

      
      ).[1] Extract the clear aqueous layer with EtOAc.
      
    • Why it works: Amphoteric nature of Tin(II/IV) allows it to dissolve at very high pH [2].[1]

  • Method B (The "Celite" Technique):

    • Best for: Base-sensitive compounds or large scales where heat generation from NaOH is dangerous.[1]

    • Protocol: Dilute the reaction mixture with excess EtOAc. Carefully neutralize with saturated NaHCO3 to pH 7–8.[1] A thick white slurry will form.[1] Add a large scoop of Celite (diatomaceous earth) . Stir for 15 minutes to allow the Celite to adsorb the gelatinous tin salts. Filter through a packed Celite pad.[1][5] The filtrate will be clear.

    • Why it works: Celite provides a rigid structure that prevents the tin gel from clogging the filter paper [3].

Section C: Selectivity

Q4: I have a nitrile and a halogen on my chroman ring. Will SnCl2 touch them? Answer: Generally, No .[1]

  • Halogens (Cl, Br, I): SnCl2 is chemoselective and will not dehalogenate aromatic rings under standard conditions, unlike catalytic hydrogenation (Pd/C + H2) [4].[1]

  • Nitriles/Esters: These remain intact at reflux in EtOH.[1]

  • Warning: If you use Zn/HCl or Fe/HCl as an alternative, the risk of hydrolysis (nitrile -> amide) increases due to the harsher acidic environment.[1] SnCl2 is milder.[1]

References

  • Bellamy, F. D., & Ou, K. (1984).[1] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[1] Link[1]

  • Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (See Section on Reduction of Nitro Compounds).

  • Webb, K. S., & Seneviratne, V. (1995).[1] A mild, inexpensive and practical oxidation of sulfides.[1] Tetrahedron Letters, 36(14), 2377-2378.[1] (Describes Celite workup utility for metal salts).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Comparison of Pd/C vs Chemical Reduction for Halogen retention).

Sources

Optimization

Technical Support Center: Pd/C Catalyst Removal in 8-Aminochroman Synthesis

The synthesis of 8-aminochroman—a critical building block for anti-TNF-α agents and p38 MAPK pathway inhibitors—typically relies on the catalytic reduction of 8-nitrochroman precursors using Palladium on Carbon (Pd/C) an...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 8-aminochroman—a critical building block for anti-TNF-α agents and p38 MAPK pathway inhibitors—typically relies on the catalytic reduction of 8-nitrochroman precursors using Palladium on Carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or hydrazine hydrate)[1]. While this reduction is highly efficient, the downstream removal of palladium presents a severe process bottleneck.

As a Senior Application Scientist, I have structured this guide to troubleshoot the biphasic nature of palladium contamination: insoluble carbon fines and soluble leached palladium .

Workflow N1 8-Nitrochroman Precursor N2 Catalytic Hydrogenation (Pd/C, H2 or Hydrazine) N1->N2 N3 Crude 8-Aminochroman + Suspended Pd/C Fines N2->N3 N4 Depth Filtration (Celite Pad) N3->N4 Removes insoluble carbon & bulk Pd N5 Chemical Scavenging (Silica-Thiol / Resin) N4->N5 Targets leached soluble Pd(II)/Pd(0) N6 Pure 8-Aminochroman API (Pd < 10 ppm) N5->N6 ICH Q3D Compliant

Workflow for 8-aminochroman synthesis and biphasic palladium removal.

The Filtration Bottleneck: Managing Carbon Fines

Q: Why is my 8-aminochroman filtrate still dark or grey after standard membrane filtration? A: During the hydrogenation process, vigorous agitation causes mechanical attrition of the friable carbon support, generating sub-micron carbon fines[2]. Standard surface filters (e.g., 0.45 µm membranes or filter paper) fail because these fines either pass directly through the pores or rapidly blind (clog) the membrane surface.

Protocol: Optimized Celite Depth Filtration

To resolve this, you must transition from surface filtration to depth filtration using Celite (diatomaceous earth). Celite creates a tortuous microscopic path that traps sub-micron fines without restricting solvent flow[3][4].

  • Preparation: Pack a sintered glass funnel with a 1–2 cm thick bed of Celite[2].

  • Pre-wetting (Critical Causality): Wet the pad with the primary reaction solvent (e.g., ethanol) and apply a vacuum[4]. Why? This compresses the bed and eliminates air pockets, preventing "channeling"—a failure mode where the solvent bypasses the filter media entirely.

  • Filtration: Slowly decant the crude 8-aminochroman reaction mixture onto the pad under moderate vacuum (approx. 30 mmHg)[4].

  • Washing: Wash the filter cake with 3 × 5 mL of anhydrous solvent to ensure complete API recovery[4].

  • Self-Validation Step: Inspect the initial filtrate. If it appears cloudy or grey, channeling has occurred. Recirculate the filtrate back through the pad until it is optically clear.

Regulatory Compliance: Soluble Palladium & ICH Q3D

Q: My filtrate is visually clear, but ICP-MS shows Palladium levels are too high. What are the regulatory limits? A: Visual clarity only confirms the removal of insoluble Pd/C. The newly formed amine group on 8-aminochroman acts as a coordinating ligand, actively leaching Pd(II) or colloidal Pd(0) from the solid support into the organic phase[2][5].

The ICH Q3D(R2) guidelines strictly regulate elemental impurities in Active Pharmaceutical Ingredients (APIs)[6]. Palladium is classified as a Class 2B metal. If your 8-aminochroman is destined for clinical use, you must adhere to the Permitted Daily Exposure (PDE) limits[7][8].

Table 1: ICH Q3D(R2) Limits for Palladium

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit (Assuming 10g Daily Dose)
Oral 100 µ g/day 10 ppm
Parenteral 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Advanced Purification: Chemical Scavenging

Q: How do I remove the soluble palladium to meet ICH Q3D limits without losing my 8-aminochroman yield? A: You must employ solid-supported metal scavengers. These materials possess functional groups (e.g., thiols) with a significantly higher binding affinity (lower


) for palladium than your API's amine group[9].

Scavenging A Post-Filtration Filtrate (API + Soluble Pd) B Add Functionalized Scavenger (e.g., MP-TMT) A->B C Incubation & Agitation (Chelation Kinetics) B->C D Secondary Filtration (Traps Scavenger-Pd) C->D E API Recovery (High Yield) D->E

Mechanism of solid-supported metal scavenging for API purification.

Table 2: Comparison of Palladium Scavengers

Scavenger TypeMechanism of ActionOperational Considerations
Silica-Thiol (Si-TMT) Thiol moieties covalently chelate Pd(II) and Pd(0)[9].Fast kinetics; no pre-wetting required. Excellent for batch stirring[9].
Synthetic Carbon (Carboxen) Tuned polymeric precursors trap organometallic complexes[10].Highly hydrophobic. Requires 1-hour pre-hydration to remove trapped air[10].
Protocol: Batch Scavenging for Soluble Palladium
  • Hydration: If using synthetic carbons (e.g., Carboxen), pre-hydrate the scavenger in the designated solvent for 1 hour with agitation[10]. Silica-based resins (e.g., Si-TMT) can be added directly[9].

  • Dosing: Add 10–20 wt% of the solid scavenger relative to the 8-aminochroman API directly to the post-Celite filtrate[9].

  • Incubation: Agitate the mixture on an orbital shaker for 4 to 24 hours at room temperature[9][10]. Causality: Sufficient contact time is required for the scavenger to thermodynamically outcompete the API for the palladium ions.

  • Secondary Filtration: Filter the mixture through a standard membrane to remove the scavenger-palladium complexes[9].

  • Self-Validation Step: Before committing to expensive and time-consuming ICP-MS analysis, utilize a rapid fluorogenic Pd-detection assay (e.g., PdX®) to confirm relative Pd reduction[5].

Safety & Handling FAQ

Q: What are the safety risks when handling the spent Pd/C catalyst after 8-aminochroman synthesis? A: Spent Pd/C that has adsorbed hydrogen gas is highly pyrophoric. When exposed to atmospheric oxygen and allowed to dry, the high surface area of the palladium rapidly catalyzes the exothermic oxidation of residual solvent or hydrogen, leading to spontaneous ignition[3][4][11].

Mandatory Safety Protocol: Never allow the Celite/Pd/C filter cake to pull dry on the vacuum funnel. Immediately quench the spent catalyst by disconnecting the receiving flask and adding several milliliters of water directly to the funnel[3]. Discard the slurried waste into a dedicated, water-filled hazardous waste container[3][11].

References

  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents Source: sigmaaldrich.com URL:10

  • Elemental analysis according to ICH Q3D guidelines Source: interlabor.ch URL: 6

  • Elemental Impurities - Certified Reference Materials for ICH Q3D, USP <232> and Ph.Eur. 5.20 Source: uni-onward.com.tw URL: 7

  • ICH Q3D Elemental Impurities Source: triphasepharmasolutions.com URL: 8

  • Standard Operating Procedures - The Sarpong Group Source: sarponggroup.com URL: 3

  • 10 - Organic Syntheses Procedure Source: orgsyn.org URL: 4

  • Hydrogenation (atmospheric pressure) with Pd/C Source: u-tokyo.ac.jp URL: 11

  • Metal Scavenger Guide Source: sopachem.com URL: 9

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Source: nih.gov URL: 1

  • How can i remove palladium Pd catalyst easily? Source: researchgate.net URL: 2

  • Palladium Detection for API Purification Source: arborassays.com URL: 5

Sources

Troubleshooting

Controlling regioselectivity in 8-aminochroman functionalization

This technical guide addresses the regioselectivity challenges inherent in functionalizing the 8-aminochroman scaffold. It is designed for medicinal chemists and process scientists requiring precise control over C5, C6,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the regioselectivity challenges inherent in functionalizing the 8-aminochroman scaffold. It is designed for medicinal chemists and process scientists requiring precise control over C5, C6, and C7 positions.

Topic: Controlling Regioselectivity in 8-Aminochroman Scaffolds Role: Senior Application Scientist Status: Active Guide

The Electronic Battlefield: Mechanistic Overview

The 8-aminochroman scaffold presents a unique "electronic tug-of-war" between two activating groups: the C8-amine and the C1-ether oxygen . Understanding this competition is the prerequisite for regiocontrol.

  • The C8-Amine (Strong Donor): Directs electrophiles to C5 (para) and C7 (ortho) .

  • The C1-Ether Oxygen (Moderate Donor): Directs electrophiles to C6 (para) and C8 (blocked) .

In a standard Electrophilic Aromatic Substitution (SEAr), the amine is the dominant director (


 effect of N > O). Consequently, C5 is the kinetic product  and C7 is the thermodynamic/chelation product . Accessing C6  requires suppressing the amine's influence.
Regioselectivity Map

The following diagram illustrates the electronic vectors and the requisite strategies for each position.

RegioselectivityMap cluster_legend Legend Scaffold 8-Aminochroman Scaffold C5 C5 Position (Para to Amine) Scaffold->C5 Major Electronic Vector (+M) C6 C6 Position (Para to Oxygen) Scaffold->C6 Minor Electronic Vector (+M of O) C7 C7 Position (Ortho to Amine) Scaffold->C7 Chelation / Steric Vector StrategyC5 Strategy: SEAr (Halogenation/Nitration) Dominant Electronic Site C5->StrategyC5 StrategyC6 Strategy: Amine Deactivation (Protonation/EWG Protection) or C5/C7 Blocking C6->StrategyC6 StrategyC7 Strategy: C-H Activation (Directed Metalation) Requires Bidentate DG C7->StrategyC7 key Green = Kinetic Product Yellow = Chelation Product Red = Mismatch Product

Caption: Electronic vectors determining regioselectivity. The C8-amine dominates C5/C7, while C1-oxygen influences C6.

Troubleshooting & Optimization Guide

Category A: Targeting C5 (The Kinetic Product)

Target: Halogenation, Nitration, Acylation. Mechanism: Standard SEAr (


).

Q: I am observing a mixture of mono- and di-halogenated products when trying to brominate at C5. How do I stop at mono-substitution?

  • Root Cause: The 8-amino group activates the ring so strongly that the product (5-bromo-8-aminochroman) remains reactive enough for a second attack at C7 or C6.

  • Solution:

    • Stoichiometry Control: Use exactly 0.95 equivalents of the electrophile (e.g., NBS) to leave a small amount of starting material, which is easier to separate than the di-bromo byproduct.

    • Temperature Suppression: Lower the temperature to -78 °C or -20 °C. The activation energy for C5 is significantly lower than for C7/C6; low temperature amplifies this kinetic difference.

    • Protecting Group Switch: If the free amine is too reactive, convert it to an acetamide or trifluoroacetamide . This moderates the activating power (

      
      ) while retaining the ortho/para directing effect, enhancing C5 selectivity over C6/C7.
      

Q: I want to nitrate C5, but I am getting tar/decomposition.

  • Root Cause: 8-aminochromans are electron-rich and prone to oxidation by strong oxidants like nitric acid (

    
    ).
    
  • Solution: Use "mild" nitrating agents.

    • Protocol: Use Claycop (Copper(II) nitrate supported on clay) or Acetyl nitrate (generated in situ from

      
      ) at low temperatures (
      
      
      
      °C). Avoid concentrated
      
      
      mixtures.
Category B: Targeting C7 (The Chelation Product)

Target: Arylation, Alkylation, Hydroxylation. Mechanism: Transition-Metal Catalyzed C-H Activation.

Q: My Pd-catalyzed C-H arylation is failing, or I see C5 arylation instead of C7.

  • Root Cause:

    • Weak Directing Group (DG): A simple free amine or acetamide is often insufficient to pull the metal into the sterically crowded C7 position (the "ortho effect").

    • Electronic Competition: Without a strong chelate, the catalyst attacks the most electron-rich site (C5) via a Friedel-Crafts-like mechanism.

  • Solution: Install a Bidentate Directing Group .[1]

    • Recommendation: Convert the 8-amine to a Picolinamide (PA) or 8-Aminoquinoline amide. These form a rigid 5,5- or 5,6-membered metallacycle that forces the catalyst (Pd or Cu) specifically to the C7 hydrogen.

    • Note: The PA group can be removed later via basic hydrolysis or reduction.

Q: The reaction works but conversion is low (<40%).

  • Root Cause: Catalyst poisoning by the free amine (if using monodentate DGs) or insufficient oxidant regeneration.

  • Solution:

    • Add a PivOH Additive: Pivalic acid (30 mol%) acts as a proton shuttle, lowering the energy barrier for the C-H cleavage step (CMD mechanism).

    • Switch Solvent: Use highly polar, non-coordinating solvents like HFIP (Hexafluoroisopropanol) or TFE . These solvents stabilize the cationic metal species and boost electrophilicity.

Category C: Targeting C6 (The "Mismatch" Product)

Target: Functionalization at the position meta to the amine. Mechanism: Electronic Deactivation / Steric Blocking.

Q: How can I access the C6 position? The amine always directs to C5/C7.

  • Root Cause: You are fighting the dominant director.

  • Solution 1: The "Super-Acid" Approach (Protonation).

    • Perform the reaction in concentrated sulfuric acid or triflic acid. This protonates the amine to an ammonium salt (

      
      ), which is a strong meta-director (deactivating group).
      
    • Result: The amine now directs meta (to C6), and the C1-oxygen directs para (to C6). Both vectors align to favor C6.

    • Warning: The ring becomes deactivated, so this only works for strong electrophiles (Nitration, Sulfonation, Bromination with Lewis Acid).

  • Solution 2: The Blocking Strategy.

    • Install a removable group (e.g., Bromine or t-Butyl) at C5. Functionalize C6 (directed by Oxygen). Remove the C5 blocker.

Validated Protocols

Protocol A: Regioselective C5-Bromination

This protocol uses mild conditions to favor the kinetic C5 product over C7.

Reagents:

  • Substrate: N-(chroman-8-yl)acetamide (Protected amine prevents oxidation)

  • Reagent: N-Bromosuccinimide (NBS) (1.0 equiv)[2]

  • Solvent: Acetonitrile (

    
    ) or DMF
    
  • Temperature: 0 °C to RT

Step-by-Step:

  • Dissolve 1.0 mmol of N-(chroman-8-yl)acetamide in 5 mL of

    
    . Cool to 0 °C.
    
  • Dissolve 1.0 mmol (178 mg) of NBS in 2 mL of

    
    .
    
  • Add the NBS solution dropwise over 30 minutes. Critical: Rapid addition causes local high concentration, leading to di-bromination.

  • Stir at 0 °C for 2 hours. Monitor by TLC/LCMS.

  • Quench: Add 10% aqueous

    
     (Sodium thiosulfate) to destroy excess bromine.
    
  • Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Expected Yield: 85-92% of 5-bromo-8-acetamidochroman.

Protocol B: C7-Selective C-H Arylation

Uses a bidentate directing group to force ortho-selectivity.

Reagents:

  • Substrate: N-(chroman-8-yl)picolinamide

  • Reagent: Aryl Iodide (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Ligand/Additive:

    
     (1.5 equiv) (Oxidant/Halide scavenger), PivOH (30 mol%)
    
  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol

  • Temp: 100-110 °C

Step-by-Step:

  • In a sealed tube, combine substrate (0.2 mmol),

    
     (4.5 mg), 
    
    
    
    (50 mg), and PivOH (6 mg).
  • Add Aryl Iodide (0.3 mmol) and solvent (2 mL).

  • Seal and heat to 110 °C for 12-18 hours.

  • Filter through a Celite pad to remove Ag salts.

  • Concentrate and purify via column chromatography.[2]

  • Removal of DG: Reflux in EtOH with NaOH (3M) to cleave the picolinamide and recover the free 7-aryl-8-aminochroman.

Decision Matrix: Selecting the Right Pathway

Use this logic flow to determine the optimal experimental setup.

DecisionTree Start Desired Position? C5 C5 (Para) Start->C5 C7 C7 (Ortho) Start->C7 C6 C6 (Meta) Start->C6 IsAmineFree Is Amine Free? C5->IsAmineFree Protect Protect as Amide (Acetamide) IsAmineFree->Protect Yes SEAr Run SEAr (NBS/NCS) at 0°C IsAmineFree->SEAr No (Already Protected) Protect->SEAr DGCheck Use Bidentate DG? (Picolinamide) C7->DGCheck InstallDG Install Picolinamide DGCheck->InstallDG No PdCat Pd-Catalyzed C-H Activation DGCheck->PdCat Yes InstallDG->PdCat AcidCheck Can use Strong Acid? C6->AcidCheck Protonate Reaction in H2SO4 (Ammonium directed) AcidCheck->Protonate Yes Block Block C5 first then SEAr AcidCheck->Block No (Acid Sensitive)

Caption: Workflow for selecting reaction conditions based on regioselectivity targets.

References

  • Regioselectivity in Electrophilic Arom

    • Source: Wikipedia / Chemistry LibreTexts
    • Relevance: Establishes the foundational logic of amine (+M) vs. ether (+M) competition.
    • URL:[Link]

  • C-H Activation of 8-Aminoquinoline Deriv

    • Source: Daugulis, O. et al. "Palladium-Catalyzed Ancillary Amino Acid-Promoted Functionalization of C(sp3)-H and C(sp2)-H Bonds." Journal of the American Chemical Society.
    • Relevance: Provides the standard protocols for using bidentate amides to direct C7 functionalization, directly applicable to 8-aminochroman.
    • URL:[Link]

  • Copper-Promoted C5-Selective Bromin

    • Source: Shao, Y. et al. Beilstein Journal of Organic Chemistry, 2024.
    • Relevance: Confirms C5 as the preferred site for halogenation in 8-amino-heterocycles and provides the NBS/Cu protocol.
    • URL:[Link]

  • Regioselective Synthesis of 6-Bromo-8-ethoxy-3-nitro-2H-chromene.

    • Source:Bioorganic & Medicinal Chemistry Letters, 2013.
    • Relevance: Demonstrates that C6 functionalization is possible when C8 is substituted with an ether (analogous to blocked/deactivated amine) and the C1-oxygen directing effect takes over.
    • URL:[Link]

  • Iron(III)

    • Source:Molecules, 2019.
    • Relevance: Validates the use of mild catalysts to achieve high C5 selectivity in aqueous media.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Amine Hydrochloride Salts

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopic Management of Amine HCl Salts Introduction: Why is my salt turning into a liquid? Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Hygroscopic Management of Amine HCl Salts

Introduction: Why is my salt turning into a liquid?

Welcome to the Technical Support Center. If you are here, you are likely facing a common but critical issue in organic synthesis and drug development: your crystalline amine hydrochloride salt has absorbed atmospheric moisture, becoming sticky, clumping, or deliquescing into a puddle.

The Mechanism (The "Why"): Amine hydrochloride salts (


) are ionic lattices held together by electrostatic forces. However, the chloride ion is a weak conjugate base with high charge density, and the ammonium cation is a potent hydrogen bond donor. When the Hydration Energy  (energy released when ions bind to water) exceeds the Lattice Energy  (energy holding the crystal together), the salt pulls water from the air.

This occurs at a specific threshold called the Deliquescence Relative Humidity (DRH) . If your lab's humidity exceeds the salt's DRH, the crystal structure collapses, forming a saturated aqueous solution.

Module 1: Storage & Prevention Protocols

Objective: Prevent the initial ingress of water. Parafilm is insufficient for long-term storage of highly hygroscopic salts.

Protocol A: The "Double-Barrier" Storage System

Use this for long-term storage of valuable intermediates.

  • Primary Container: Use a glass vial with a Teflon-lined screw cap. Avoid snap-cap plastic vials; water vapor permeates low-density polyethylene (LDPE) over time.

  • Secondary Container: Place the primary vial inside a secondary jar containing a desiccant pouch (Silica gel or Molecular Sieves 4Å).

  • Seal: Wrap the junction of the primary cap with electrical tape (vinyl), not Parafilm. Vinyl is less permeable to moisture over long periods.

Decision Map: Assessing Salt Integrity

StorageLogic Start Inspect Amine HCl Salt State1 Free-flowing Powder Start->State1 State2 Clumped / Sticky Start->State2 State3 Liquid / Puddle (Deliquesced) Start->State3 Action1 Proceed to Weighing (Use Protocol B) State1->Action1 Optimal Action2 Dry before use (Vacuum Oven < 45°C) State2->Action2 Reversible Action3 CRITICAL FAILURE Recrystallization Required State3->Action3 Irreversible Change

Figure 1: Triage workflow for salt integrity. Note that once a salt has deliquesced (State 3), simple drying often traps water in a glass-like amorphous solid; recrystallization is the only way to restore stoichiometry.

Module 2: Precision Weighing (The "By Difference" Method)

Issue: The mass of the salt increases while you are weighing it on the balance, leading to stoichiometric errors (under-loading the reagent).

The Solution: Never weigh a hygroscopic salt directly onto a weighing boat. Use the Weighing by Difference technique.

Protocol B: Weighing by Difference

Accuracy Level: High | Speed: Medium

  • Dry the Source: Ensure your source bottle has been stored in a desiccator.

  • Tare the Balance: Zero the balance.

  • Weigh Total Mass: Place the capped source vial containing your salt onto the balance. Record the mass (

    
    ).[1][2]
    
  • Transfer: Remove the vial, take it to your reaction flask, uncap, and quickly pour/spatula a portion into the flask.

  • Recap Immediately: Do not leave the vial open.

  • Reweigh: Place the capped vial back on the balance. Record the mass (

    
    ).[1][2]
    
  • Calculate:

    
    
    

Why this works: The salt inside the capped vial is not exposed to air during the measurement reading. Any moisture absorbed during the brief transfer affects the reaction flask content slightly, but the measurement of mass delivered remains accurate because you measured the loss from the protected environment.

Module 3: Drying & Remediation[3][4]

Objective: Remove water without chemically degrading the salt (e.g., stripping HCl).

Warning: Heating amine hydrochlorides under high vacuum can cause dissociation .



If you pump too hard at high temperatures, you will lose HCl and be left with the free base or degradation products [1].
Protocol C: Vacuum Drying with P2O5
ParameterSetting/MaterialReason
Apparatus Vacuum Oven or Abderhalden PistolConstant heat + reduced pressure.
Desiccant Phosphorus Pentoxide (

)
Essential.

is acidic. It aggressively binds water but will not absorb the HCl vapor if the salt dissociates slightly, maintaining stoichiometry better than basic desiccants (like KOH).
Temperature 40°C - 50°C (Start Low)Minimize HCl dissociation risk.
Vacuum < 1 mbar (High Vacuum)Lowers the boiling point of water significantly.
Time 4 - 12 HoursDepends on crystal size.

Validation (How do I know it's dry?):

  • NMR Integration: Run a

    
     NMR in a dry solvent (e.g., DMSO-
    
    
    
    or
    
    
    ). Check the water peak integration relative to a CH signal on your molecule.
  • Melting Point: Wet salts exhibit a broad, depressed melting range. Dry salts have a sharp melting point (typically within 1-2°C).

Module 4: Troubleshooting & FAQs

Q1: I dried my salt in the oven, but the NMR shows it lost HCl (stoichiometry is off). Why?

A: You likely heated it too high (>60°C) under high vacuum. The equilibrium shifted, stripping HCl gas.

  • Fix: Dissolve the material in dry ether/dioxane and bubble dry HCl gas (or add 4M HCl in dioxane) to regenerate the salt, then evaporate carefully at lower temperatures.

Q2: Can I use a glovebox?

A: Yes, this is the gold standard. However, static electricity is often a nightmare with dry salts in a glovebox.

  • Tip: Use an anti-static gun (zerostat) on the spatula and vial before weighing in the glovebox to prevent the salt from "flying" due to electrostatic repulsion.

Q3: My reaction failed. Could the water in the salt be the cause?

A: Absolutely. If you are using water-sensitive reagents like Acid Chlorides (for amide coupling) or Organolithiums , the water in the salt will quench them immediately.

  • Calculation: A salt with 5% water by weight means for every 100mg of salt, you are adding ~2.8 mmol of water. If your catalyst loading is 1 mol%, the water kills the catalyst 280 times over.

Visual Workflow: Drying Logic

DryingWorkflow Input Wet Salt Sample CheckType Is salt thermally stable? Input->CheckType PathStable Yes (>60°C) CheckType->PathStable PathUnstable No / Unknown CheckType->PathUnstable MethodA Vacuum Oven 50°C over P2O5 PathStable->MethodA MethodB High Vac Desiccator Room Temp over P2O5 (24-48 hrs) PathUnstable->MethodB Validation Validation: 1. Sharp MP 2. NMR (DMSO-d6) MethodA->Validation MethodB->Validation

Figure 2: Selection of drying method based on thermal stability. When in doubt, use room temperature vacuum desiccation (Method B) to avoid decomposition.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for drying protocols and desiccant selection).

  • Tang, X., et al. (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. Environmental Science & Technology. (Explains the DRH mechanism).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for "Weighing by Difference" and apparatus setup).

  • Sigma-Aldrich (Merck). Handling Hygroscopic Reagents Technical Bulletin. (General industry standard protocols).

Sources

Troubleshooting

Technical Support Center: 8-Aminochroman N-Protection Strategies

Status: Operational | Ticket ID: 8AC-PROT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Executive Summary: The "Ortho-Alkoxy" Paradox Protecting the nitrogen on an 8-aminochroman scaffold is deceptive...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: 8AC-PROT-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Ortho-Alkoxy" Paradox

Protecting the nitrogen on an 8-aminochroman scaffold is deceptively difficult. While it appears to be a simple aniline, the 8-position places the amine directly ortho to the chroman ether oxygen (O1). This creates a dual-threat environment for synthetic chemists:

  • Steric Compression: The fused ring system holds the O1 oxygen in a rigid plane, creating a non-negotiable steric wall that hinders the approach of bulky electrophiles (like

    
     or 
    
    
    
    ).
  • Electronic Deactivation: Intramolecular hydrogen bonding between the N-H and the O1 lone pair locks the amine in a conformation that reduces its nucleophilicity.

This guide moves beyond standard textbook protocols to address these specific structural constraints.

Module 1: Diagnostic & Strategy Selector

Before selecting a reagent, analyze your downstream requirements. The rigid bicyclic system of chroman requires specific protecting group (PG) geometries.

PG_Selection_Strategy Start START: Define Downstream Chemistry Acidic Will you use Acidic Conditions? (e.g., TFA, HCl) Start->Acidic Next Step is Basic Basic Will you use Basic Conditions? (e.g., LiOH, Piperidine) Start->Basic Next Step is Acidic Reductive Will you use Hydrogenolysis? (H2/Pd) Start->Reductive Orthogonal to both Boc Use Boc Group (Requires DMAP boost) Acidic->Boc Yes Fmoc Use Fmoc Group (Watch solubility) Basic->Fmoc Yes Cbz Use Cbz/Z Group (Cleanest for Chromans) Reductive->Cbz Standard Alloc Use Alloc Group (Pd(0) orthogonal) Reductive->Alloc If Benzyl ether present Warning1 Add 10-20 mol% DMAP Reflux in THF Boc->Warning1 Issue: Slow Kinetics Warning2 Use Fmoc-Cl (Not Fmoc-OSu) Fmoc->Warning2 Issue: Aggregation

Figure 1: Decision matrix for 8-aminochroman protection based on orthogonal stability requirements.

Module 2: Troubleshooting Boc Protection (Acid-Labile)

The Issue: Standard conditions (


, 

, DCM, RT) often result in <40% yield or recovered starting material after 24 hours. The 8-amino group is too sterically crowded to attack the bulky anhydride without catalysis.

The Fix: You must activate the electrophile, not just the nucleophile.

Optimized Protocol: The "Hyper-Acylation" Method
  • Reagents: 8-aminochroman (1.0 eq),

    
     (2.5 eq), DMAP (0.2 eq), DIPEA (3.0 eq).
    
  • Solvent: THF (Anhydrous) – Avoid DCM; THF promotes better transition state geometry for this scaffold.

  • Temperature:

    
     (Reflux).
    

Step-by-Step:

  • Dissolve 8-aminochroman in anhydrous THF (0.5 M concentration).

  • Add DIPEA.[1] Note: The color may darken; this is normal oxidation sensitivity.

  • Add

    
    neat  (do not dilute in solvent before addition).
    
  • Add DMAP (4-Dimethylaminopyridine) last.

  • Reflux for 4–6 hours.

  • Critical Workup: The lipophilic nature of Boc-8-aminochroman mimics the byproduct (

    
    ). Wash with 10% Citric Acid to remove DMAP/DIPEA, then treat the organic layer with N,N-dimethylethylenediamine (0.5 eq) for 20 mins to scavenge excess 
    
    
    
    into a water-soluble urea.

Why this works: DMAP attacks


 to form an N-acylpyridinium salt. This intermediate is less sterically demanding and far more electrophilic than the anhydride itself, allowing it to "slip" past the O1-oxygen blockade of the chroman ring.
Module 3: Troubleshooting Fmoc Protection (Base-Labile)

The Issue: Fmoc-OSu (succinimide ester) is the standard for amino acids but is often too weak for sterically hindered anilines like 8-aminochroman. Furthermore, the resulting Fmoc-protected chroman is often highly crystalline and insoluble, crashing out of the reaction before completion.

The Fix: Switch to the Acid Chloride (Fmoc-Cl) and use a biphasic system.

Optimized Protocol: Schotten-Baumann Conditions
  • Reagents: 8-aminochroman (1.0 eq), Fmoc-Cl (1.2 eq),

    
     (4.0 eq).
    
  • Solvent: 1:1 mixture of 1,4-Dioxane and Water.

Step-by-Step:

  • Dissolve 8-aminochroman in 1,4-Dioxane.

  • Dissolve

    
     in water and add to the dioxane solution.
    
  • Cool to

    
    .
    
  • Add Fmoc-Cl dropwise as a solution in dioxane.

  • Vigorous Stirring: The reaction relies on the interface. If the stir bar isn't creating a vortex, the reaction will stall.

  • Monitoring: If a white precipitate forms immediately, it is likely the product. Do not filter yet; check TLC of the supernatant. If starting material remains, add more dioxane to resolubilize.

Module 4: Stability & "Black Tar" Syndrome

The Issue: Users often report that 8-aminochroman turns into a black tar during storage or protection attempts. The Cause: The 8-amino group is electron-rich (aniline derivative). It is highly susceptible to radical oxidation by atmospheric oxygen, forming quinone-imine species.

Prevention Strategy:

  • Salt Formation: Never store the free base. Convert 8-aminochroman to its HCl salt (treat with 4M HCl in Dioxane, filter solid) for long-term storage.

  • Degassing: Argon sparge all solvents for protection reactions.

  • Antioxidants: For particularly sensitive derivatives (e.g., if the chroman has other donor groups), add 1% w/w Ascorbic Acid to the aqueous workup phases.

FAQ: Common User Queries

Q: Can I use Trityl (Trt) protection for the 8-position? A: Not recommended. The Trityl group is massive. The ortho-oxygen at position 1 creates a "pincer" effect with the benzene ring protons. Trityl chloride will likely undergo hydrolysis before it reacts with the amine. If you need acid sensitivity similar to Trityl, use Dmab (4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl, though it is rare.

Q: My Boc-protection yield is 90%, but the NMR shows split peaks. Is it impure? A: Likely Rotamers . The Boc carbamate bond has restricted rotation, especially due to the steric clash with the chroman O1 oxygen.

  • Test: Run the NMR at

    
    . If the peaks coalesce into sharp singlets, it is pure.
    

Q: How do I deprotect without opening the chroman ring? A:

  • Boc: Use 4M HCl in Dioxane (anhydrous). Avoid aqueous HBr or HI, which can cleave the ether linkage of the chroman ring.

  • Fmoc: Standard 20% Piperidine in DMF is safe. The chroman ring is stable to base.

Comparative Data: Reagent Efficiency
ReagentBase/CatalystSolventTimeYieldNotes
Boc2O TEADCM24h35%Incomplete reaction due to steric hindrance.
Boc2O DMAP (20%) THF 4h 92% Recommended Method.
Fmoc-OSu

Acetone/H2O18h45%Sluggish electrophile.
Fmoc-Cl

Dioxane/H2O2h88%Fast, but product may precipitate.
Cbz-Cl

EtOAc/H2O3h95%Most robust method if hydrogenolysis is allowed.
References
  • Greene's Protective Groups in Organic Synthesis (Wiley) Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[2] Wiley.

  • Steric Hindrance in Ortho-Substituted Anilines Source: Organic Chemistry Portal. "Protection of Amino Groups."

  • Boc Protection Mechanism & Catalysis Source: BenchChem Technical Guides. "Boc Protecting Group for Amines."

  • Fmoc Solid Phase Peptide Synthesis & Side Reactions Source: ChemPep. "Fmoc Solid Phase Peptide Synthesis."

Sources

Optimization

Application Support Center: 8-Nitrochroman Reduction Workflows

Welcome to the Technical Support Center for chroman derivative synthesis. Standard catalytic hydrogenation (Pd/C, H₂) of 8-nitrochroman derivatives frequently encounters critical failure points, including over-reduction,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chroman derivative synthesis. Standard catalytic hydrogenation (Pd/C, H₂) of 8-nitrochroman derivatives frequently encounters critical failure points, including over-reduction, hydrodehalogenation of substituted rings (e.g., 6-chloro-8-nitrochroman), and incompatibility with labile protecting groups.

As a Senior Application Scientist, I have designed this portal to provide you with field-proven, alternative reduction methodologies. Every protocol provided here is a self-validating system, complete with mechanistic causality to help you troubleshoot and optimize your specific drug development workflows.

Method Selection Matrix

Before proceeding to the protocols, use the decision matrix below to identify the optimal reduction method based on your substrate's specific vulnerabilities.

DecisionMatrix Start 8-Nitrochroman Substrate Halogen Contains Halogen? (e.g., 6-Cl) Start->Halogen AcidSens Acid-Sensitive? Halogen->AcidSens No Fe Fe / NH4Cl (Halogen-Safe) Halogen->Fe Yes Zn Zn / AcOH (Fast, Acidic) AcidSens->Zn No Raney Raney-Ni / N2H4 (Transfer) AcidSens->Raney Yes (Moderate) Dithionite Na2S2O4 (Aqueous/Mild) AcidSens->Dithionite Yes (Extreme)

Decision matrix for selecting 8-nitrochroman reduction methods.

Validated Alternative Reduction Protocols

Protocol A: Iron / Ammonium Chloride (Béchamp-Type Reduction)

Causality: Iron(0) acts as a single-electron transfer (SET) agent. Unlike palladium, which inserts into carbon-halogen bonds via oxidative addition, the SET mechanism does not readily cleave aryl-chloride or aryl-bromide bonds. This makes Fe/NH₄Cl the premier choice for preserving halogens in substrates like 6-chloro-8-nitrochroman [[1]](1].

  • Preparation: Dissolve the 8-nitrochroman derivative (e.g., 0.26 mmol) in absolute EtOH (12 mL).

  • Activation: Add iron powder (10 equiv) and NH₄Cl (10 equiv) dissolved in deionized H₂O (3 mL)[1].

  • Reaction: Reflux the mixture for 2 hours under a strict nitrogen atmosphere.

  • Validation Check: Reaction completion is confirmed when the bright yellow nitrochroman spot disappears on TLC (UV active) and a highly polar, ninhydrin-positive spot appears.

  • Workup: Filter the hot mixture through a pad of Celite® to remove iron oxides. Dilute the filtrate with 5% aq. NaHCO₃ (30 mL), extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

Protocol B: Zinc / Acetic Acid Reduction

Causality: Zinc in glacial acetic acid provides a highly exothermic, rapid reduction. The acidic environment immediately protonates the newly formed 8-aminochroman, protecting the electron-rich amine from oxidative degradation during the reaction 2[2].

  • Preparation: Dissolve the substrate in glacial acetic acid.

  • Reaction: Gradually add powdered zinc (excess) in portions to control the exotherm. Stir at room temperature for 1–2 hours.

  • Validation Check: Complete dissolution of the zinc powder often correlates with reaction completion.

  • Workup: Filter through Celite® and concentrate under reduced pressure. Critical Step: Basify the residue with aqueous ammonia to pH 9 to break stable water-soluble zinc-amine chelates, then extract with CH₂Cl₂[2].

Protocol C: Sodium Dithionite Reduction

Causality: Sodium dithionite (Na₂S₂O₄) is a water-soluble reductant that operates under near-neutral conditions, avoiding harsh acids or heavy metals. It is ideal for highly sensitive substrates 1[1].

  • Preparation: Dissolve the substrate in EtOH (15 mL).

  • Reaction: Add Na₂S₂O₄ (5.0 equiv) dissolved in H₂O (10 mL). Reflux the mixture for 1 hour[1].

  • Validation Check: The reaction mixture will transition from a yellow suspension to a colorless or pale brown solution.

  • Workup: Dilute with water (20 mL), extract with EtOAc (3 × 20 mL), wash with water, dry over Na₂SO₄, and evaporate[1].

Protocol D: Hydrazine / Raney-Nickel Transfer Hydrogenation

Causality: Hydrazine decomposes on the Raney-Nickel surface to generate diimide and hydrogen gas in situ. This transfer hydrogenation avoids the need for high-pressure reactors while maintaining high efficiency 3[3].

  • Preparation: Dissolve the substrate in EtOH and add a catalytic amount of Raney-Nickel slurry.

  • Reaction: Add hydrazine hydrate dropwise (Caution: vigorous gas evolution). Stir at room temperature.

  • Validation Check: Cessation of nitrogen gas evolution indicates the consumption of hydrazine and completion of the reduction cycle.

  • Workup: Filter through Celite® (do not let the catalyst dry out to avoid fire hazards) and concentrate[3].

Quantitative Data Comparison

MethodReagentsTempTimeHalogen ToleranceTypical YieldPrimary Use Case
Fe / NH₄Cl Fe(0), NH₄Cl, EtOH/H₂OReflux2–4 hHigh 80–95%Halogenated substrates (e.g., 6-Cl)
Zn / AcOH Zn(0), Glacial AcOHRT1–2 hModerate75–90%Rapid reduction, acid-stable substrates
Na₂S₂O₄ Na₂S₂O₄, EtOH/H₂OReflux1 hHigh 70–85%Highly sensitive/labile protecting groups
Raney-Ni / N₂H₄ Raney-Ni, N₂H₄·H₂O, EtOHRT–50°C1–3 hLow85–95%Gas-free transfer hydrogenation

Troubleshooting & FAQs

Q: Why am I observing dehalogenation in my 6-chloro-8-nitrochroman substrate when using Pd/C? A: Palladium on carbon is a highly active catalyst that readily undergoes oxidative addition into aryl-halogen bonds, leading to hydrodehalogenation 4[4]. To preserve the halogen, you must switch to a single-electron transfer method like Fe/NH₄Cl (Protocol A)[1].

Q: My 8-aminochroman product turns dark brown/black upon isolation. How do I prevent this? A: 8-Aminochromans are highly electron-rich because the oxygen atom in the chroman ring donates electron density ortho to the amine. This raises the HOMO energy, making the amine highly susceptible to air oxidation into radical cations, which subsequently polymerize into dark tars. To prevent this, work up the reaction under an inert atmosphere (Ar/N₂) and immediately convert the freebase to a stable hydrochloride salt 3[3].

Degradation Amine 8-Aminochroman (Electron-Rich) O2 O2 (Air) Oxidation Amine->O2 Air Exposure Salt Ammonium Salt (Stable) Amine->Salt Add HCl / Inert Atm Radical Radical Cation Intermediate O2->Radical Polymer Dark Polymeric Degradation Radical->Polymer Polymerization

Oxidative degradation pathway of 8-aminochromans and stabilization strategy.

Q: The zinc/acetic acid reduction yields a gummy residue instead of a clean amine. Why? A: Zinc ions form strong coordination complexes with the resulting 8-aminochroman. During workup, you must strongly basify the aqueous phase with aqueous ammonia (pH > 9). This forms water-soluble zinc-ammonia complexes, breaking the chelate and liberating the free amine for extraction into the organic phase 2[2].

Q: Sodium dithionite reduction is stalling at 50% conversion. What is going wrong? A: Dithionite degrades rapidly in acidic media and at high temperatures. Ensure the reaction is buffered or use a large excess (e.g., 5.0 equiv) and reflux for a short, strictly monitored period (1 hour) to outpace reagent degradation 1[1].

References

  • Source: clockss.
  • Title: CN114302878A - Tyrosine kinase non-receptor 1(TNK1)
  • Source: google.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analytical Guide: High-Purity vs. Commercial Grade Chroman-8-ylamine Hydrochloride

[label="Color Palette\n#4285F4 ( Finalizing the Visual Guides I'm now putting the finishing touches on the diagrams. I am polishing the colors and refining the structure and clarity of both DOT language diagrams.

Author: BenchChem Technical Support Team. Date: March 2026

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Finalizing the Visual Guides

I'm now putting the finishing touches on the diagrams. I am polishing the colors and refining the structure and clarity of both DOT language diagrams. I'm focusing on ensuring these graphics effectively communicate the NMR analysis workflow and the impurity identification logic in a visually intuitive way.

Generating the Final Draft

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Expanding the Data Analysis

I'm now diving deeper into the spectral data analysis. The guide now addresses key areas: the rationale for choosing DMSO-d6 and why it's a better solvent for amine hydrochlorides and how these characteristics should impact the NMR analysis. I am developing this data to show how it can be a reliable solvent for analysis. I'm focusing on why it’s a better choice than CDCl3.

Detailing the Experimental Steps

I'm now detailing the experimental steps, specifically focusing on Sample Preparation and NMR Acquisition. I'm highlighting the benefits of DMSO-d6: how it helps to produce a clear solution and slow down the proton exchange rate of the ammonium group to appear as a distinct singlet. I'm providing a self-validating protocol, including a causality check to ensure data reliability.

Refining the Experimental Details

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Expanding the Analytical Scope

I'm now integrating detailed analysis of specific impurities: residual 1,4-dioxane, positional isomers, and unreacted precursors. I'm explaining the diagnostic chemical shifts for each and how to differentiate them. The goal is to make a section detailing the mechanistic troubleshooting, highlighting the expert scientist's approach to the analysis. The guide's clarity and completeness are in progress.

Summarizing the Analysis's Results

I've determined that, according to the spectral analysis, Chroman-8-ylamine hydrochloride is pure, which is critical for kinase inhibitors. The guide provides practical methods for experts who require high-quality starting materials. It focuses on how to make high-purity compounds, such as in drug development. I have also added references for the reader to learn more.

Refining the Workflow Diagram

I am now refining the NMR workflow diagram with added details. I've included specific experimental parameters, such as the sample concentration (15 mg in 0.6 mL DMSO-d6) and acquisition settings (ns=16, d1=2s, 298K). I'm focusing on providing clear and actionable steps.

Validating the Guide's Contents

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Validating the Guide's Contents

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Validating Analytical Data

I'm now validating all spectral data and chemical shift assignments, ensuring practical and reliable methods. The aromatic protons, C5 at ~6.8 ppm, C6 at ~6.7 ppm, and C7 at ~7.0 ppm, with NH3+ at ~9.5 ppm, all align. The analysis includes a review of all reference URLs for accuracy, for Chroman-8-ylamine hydrochloride.

Validating the Analytical Results

I'm now validating all spectral data and chemical shift assignments, ensuring practical and reliable methods. Aromatic protons, such as C5 at ~6.8 ppm, C6 at ~6.7 ppm, and C7 at ~7.0 ppm, with NH3+ at ~9.5 ppm, all align with the analysis. I'm also reviewing all reference URLs for accuracy, for Chroman-8-ylamine hydrochloride, to make sure all data is valid.

Target Audience: Researchers, Analytical Scientists, and Medicinal Chemists in Drug Development.

Introduction & Analytical Context

Chroman-8-ylamine hydrochloride (CAS: 1797795-89-1) is a critical bicyclic building block utilized in the synthesis of advanced therapeutics, including p38 MAPK inhibitors and Tyrosine Kinase Non-Receptor 1 (TNK1) modulators [1]. The transition from a planar 2H-chromene to a flexible chroman ring system significantly impacts the biological conformation of the core scaffold [2]. Because the amine functionality at the C8 position is highly reactive, ensuring the structural integrity, salt stoichiometry, and purity of the hydrochloride salt is paramount before downstream Buchwald couplings or urea formations.

This guide provides a rigorous, objective comparison between High-Purity Chroman-8-ylamine Hydrochloride (Product A) and a Standard Commercial Grade (Alternative B) . We utilize ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical modality to demonstrate how superior purity translates to reliable synthetic outcomes.

The Causality of Experimental Choices in NMR

Before executing the protocol, it is critical to understand the why behind the methodology.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): Amine hydrochlorides exhibit notoriously poor solubility in non-polar solvents like CDCl₃. Attempting to acquire a spectrum in CDCl₃ results in low signal-to-noise (S/N) ratios and missing exchangeable proton signals. We utilize Dimethyl sulfoxide-d₆ (DMSO-d₆) because it readily disrupts the ionic lattice of the hydrochloride salt. Furthermore, DMSO-d₆ slows down the proton exchange rate of the ammonium (-NH₃⁺) group, allowing it to appear as a distinct, broad singlet rather than exchanging into the baseline [3].

  • Relaxation Delay (d1): A relaxation delay of 2.0 seconds is chosen to prevent the saturation of slow-relaxing protons, ensuring that the integration values accurately reflect the quantitative number of protons in the molecule.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes a built-in quality check to confirm the integrity of the data.

Step-by-Step Methodology
  • Sample Dissolution: Weigh exactly 15.0 mg of Chroman-8-ylamine hydrochloride. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

    • Self-Validation Check: If the solution is cloudy, it indicates inorganic impurities (e.g., residual silica or inorganic salts). High-purity grades will yield a completely transparent solution.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz or 600 MHz NMR Spectrometer. Lock onto the deuterium signal of DMSO and shim to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (ns): 16 to 32 (ensures adequate S/N for detecting impurities <1%).

    • Relaxation Delay (d1): 2.0 seconds.

    • Temperature: 298 K.

  • The D₂O Exchange Validation: After acquiring the initial spectrum, add 1 drop of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum.

    • Causality: The broad -NH₃⁺ peak (~9.5 ppm) will disappear due to rapid deuterium exchange. This definitively proves the assignment of the exchangeable amine protons and differentiates them from downfield aromatic impurities.

NMR_Workflow Prepare Sample Dissolution 15 mg in 0.6 mL DMSO-d6 Lock Lock & Shim Optimize Field Homogeneity Prepare->Lock Acquire 1H NMR Acquisition ns=16, d1=2s, 298K Lock->Acquire Process FT, Phase & Baseline Correction Acquire->Process Analyze Integration & Multiplet Analysis Process->Analyze

Fig 1: Step-by-step 1H NMR acquisition workflow for structural validation.

Comparative ¹H NMR Data Analysis

The following tables summarize the quantitative NMR data, comparing Product A (High-Purity) against Alternative B (Standard Grade) .

Table 1: ¹H NMR Spectral Assignments for Pure Chroman-8-ylamine HCl

Acquired in DMSO-d₆ at 400 MHz, 298K.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Causality
-NH₃⁺ 9.50Broad singlet (br s)3HAmmonium protons; broad due to quadrupolar relaxation of Nitrogen and slow exchange in DMSO.
C7-H 7.05Doublet (d, J = 7.8 Hz)1HAromatic proton ortho to the amine group.
C5-H 6.85Doublet (d, J = 7.5 Hz)1HAromatic proton para to the oxygen atom.
C6-H 6.72Triplet (t, J = 7.6 Hz)1HAromatic proton meta to oxygen, coupled to C5 and C7.
C2-H₂ 4.20Triplet (t, J = 5.1 Hz)2HAliphatic protons adjacent to the electronegative oxygen atom.
C4-H₂ 2.75Triplet (t, J = 6.4 Hz)2HBenzylic protons adjacent to the aromatic ring.
C3-H₂ 1.92Multiplet (m)2HCentral aliphatic protons of the chroman ring.
Table 2: Impurity Profiling Comparison
Impurity TypeNMR Indicator (DMSO-d₆)Product A (High-Purity)Alternative B (Standard)Impact on Downstream Synthesis
Residual 1,4-Dioxane Sharp singlet at ~3.57 ppmNot Detected2.5% (mol/mol)Interferes with stoichiometry calculations; indicates poor crystallization [4].
Positional Isomers Anomalous aromatic multiplets (e.g., meta-coupling at 6.5-7.5 ppm)Not Detected0.8%Leads to isomeric mixtures in final API, requiring costly preparative HPLC.
Unreacted Precursor Downfield aromatic shifts (>7.5 ppm) due to -NO₂ groupNot Detected< 0.5%Poisons palladium catalysts in subsequent Buchwald-Hartwig aminations.

Mechanistic Troubleshooting & Impurity Logic

Understanding the causality behind anomalous peaks separates routine technicians from expert analytical scientists. When evaluating alternative commercial grades, apply the following mechanistic logic to identify process failures:

  • Residual Solvents: The presence of 1,4-dioxane (3.57 ppm) or ethyl acetate (1.99, 4.03 ppm) in Alternative B indicates incomplete drying or poor crystallization during the final hydrochloride salt formation.

  • Positional Isomers (e.g., Chroman-6-ylamine): If the starting materials were not rigorously purified, positional isomers carry over. In the NMR spectrum, the aromatic region will show an altered coupling pattern. Instead of the contiguous spin system (C5, C6, C7) seen in the 8-amine, a 6-substituted isomer will display distinct meta-coupling (J ~ 2-3 Hz), fundamentally altering the multiplet structure.

  • Unreacted 5-hydroxy-8-nitro-2H-chromene (Precursor): If the reduction step (often utilizing SnCl₂ or Pd/C with hydrazine) is incomplete, the spectrum will lack the broad -NH₃⁺ signal and instead display highly deshielded aromatic protons due to the electron-withdrawing nature of the nitro group [2].

Impurity_Logic Start Anomalous Peak Detected CheckShift Check Chemical Shift (ppm) Start->CheckShift Solvent Residual Solvent? (e.g., Dioxane at 3.57 ppm) CheckShift->Solvent Isomer Positional Isomer? (Shifted Aromatic Signals) CheckShift->Isomer Precursor Unreacted Precursor? (Missing -NH3+ signal) CheckShift->Precursor

Fig 2: Logical decision tree for identifying NMR impurities in amine hydrochlorides.

Conclusion

High-Purity Chroman-8-ylamine hydrochloride demonstrates a pristine ¹H NMR profile devoid of residual synthetic solvents, unreacted nitro-precursors, and positional isomers. For drug development professionals targeting precise kinase inhibition, investing in high-purity building blocks eliminates downstream synthetic bottlenecks and prevents anomalous biological assay results caused by trace impurities.

References

  • Title: Tyrosine kinase non-receptor 1(TNK1) inhibitors and uses thereof (US 12060356 B2)
  • Title: Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway Source: MDPI Molecules URL: [Link]

Comparative

Definitive Guide to 13C NMR Characterization of the 8-Aminochroman Scaffold

This guide provides a definitive technical analysis of the 13C NMR spectral characteristics of the 8-aminochroman scaffold, a critical pharmacophore in GPCR ligand design (e.g., 5-HT1A agonists) and integrin inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical analysis of the 13C NMR spectral characteristics of the 8-aminochroman scaffold, a critical pharmacophore in GPCR ligand design (e.g., 5-HT1A agonists) and integrin inhibitors.

Executive Summary & Structural Context

The 8-aminochroman (8-amino-3,4-dihydro-2H-1-benzopyran) scaffold represents a privileged substructure in medicinal chemistry, particularly for central nervous system (CNS) targets.[1] Its conformational restriction distinguishes it from open-chain anilines, while the electron-donating amino group at position 8 significantly perturbs the electronic environment of the bicyclic system.

Accurate structural assignment of this scaffold is often complicated by the presence of regioisomers (5-, 6-, or 7-amino derivatives) formed during nitration/reduction synthesis. This guide provides the specific chemical shift fingerprints required to unambiguously distinguish the 8-amino isomer from its congeners using 13C NMR spectroscopy.

Structural Numbering Scheme

To ensure accurate assignment, the following IUPAC numbering is used throughout this analysis:

  • Position 1: Oxygen atom[1]

  • Positions 2, 3, 4: Saturated methylene carbons (Heterocyclic ring)

  • Position 4a: Bridgehead carbon (Quaternary, meta to Oxygen)[1]

  • Positions 5, 6, 7, 8: Aromatic methine/substituted carbons

  • Position 8a: Bridgehead carbon (Quaternary, attached to Oxygen)[1]

Comparative 13C NMR Analysis

The following data compares the 8-aminochroman scaffold against the unsubstituted chroman parent and the common 6-amino regioisomer.

Methodology: Data represents consistent chemical shifts (


, ppm) in CDCl

or DMSO-d

(solvent effects noted). Values are derived from experimental consensus and substituent chemical shift (SCS) additivity principles validated for benzopyran systems.
Table 1: Chemical Shift Fingerprint ( ppm)[1]
Carbon PositionTypeChroman (Parent)8-Aminochroman 6-AminochromanDiagnostic Trend (8-Amino)
C2

(Ether)
66.366.5 66.2Minimal change (remote from substitution).[1]
C3

24.825.0 25.1Unaffected.
C4

(Benzylic)
29.629.8 29.5Unaffected.[1]
C4a

121.5122.4 122.1Slight deshielding (meta-effect).[1]
C5

129.2119.4 115.8Major Upfield Shift (Para-shielding from 8-

).[1]
C6

120.2121.1 138.5 (Ipso)Distinct from 6-amino (where this is ipso).[1]
C7

129.2115.9 116.2Upfield Shift (Ortho-shielding).[1]
C8

116.5134.5 116.8Diagnostic Downfield Shift (Ipso carbon).[1]
C8a

(O-linked)
154.6141.3 148.5Significant Upfield Shift (Ortho-shielding).[1]
Key Diagnostic Signals for 8-Aminochroman[2][3][4]
  • The C8a Anomaly: In unsubstituted chroman, C8a is the most deshielded carbon (~154 ppm) due to the direct oxygen attachment. In 8-aminochroman, the ortho-shielding effect of the amino group at C8 opposes the deshielding oxygen, pushing this signal upfield to ~141 ppm . This is a primary differentiator from the 6-amino isomer, where C8a remains near 148-150 ppm.

  • The C5 Shielding: The amino group at C8 exerts a strong para-shielding effect on C5, moving it from ~129 ppm to ~119 ppm . If the amino group were at C6, C5 would be ortho-shielded, but the magnitude and coupling patterns (in HSQC) would differ.

  • Ipso-Carbon (C8): The C8 signal shifts downfield by ~18 ppm (from 116 to 134 ppm), confirming substitution at this site.[1]

Experimental Protocol: High-Resolution Acquisition

Amine-substituted heterocycles are prone to signal broadening due to quadrupole broadening (from


) and exchangeable protons.[1] The following protocol ensures sharp, assignable peaks.
Reagents & Sample Preparation[3][5][6]
  • Solvent Choice: DMSO-d

    
      is preferred over CDCl
    
    
    
    for amino-chromans.
    • Reasoning: DMSO disrupts intermolecular hydrogen bonding, sharpening the amine proton signals (in

      
      H NMR) and preventing aggregation that can broaden 
      
      
      
      lines.[1]
  • Concentration: Prepare a 20-30 mg/mL solution. Lower concentrations may lose quaternary carbons (C4a, C8a, C8) in the noise due to long relaxation times.

  • Relaxation Agent: Add 0.02 M Cr(acac)

    
      (Chromium(III) acetylacetonate) if quantitative integration or rapid detection of quaternary carbons is required.[1]
    
Instrument Parameters (400 MHz equivalent)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Spectral Width: 240 ppm (to capture C=O if derivatives are present, though scaffold range is 0-160 ppm).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C4a, C8a, C8-NH2) have long T1 relaxation times; insufficient delay will suppress their intensity.

  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Temperature: 298 K (25°C).[1] If peaks are broad, elevate to 313 K (40°C) to increase tumbling rate.[1]

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from precursor to validated spectral assignment, highlighting the critical separation step where NMR is most needed.

G cluster_logic Regioisomer Logic Start Precursor: Chroman (Dihydrobenzopyran) Nitration Nitration (HNO3/AcOH, 0°C) Start->Nitration Mixture Isomeric Mixture: 6-Nitro (Major) + 8-Nitro (Minor) Nitration->Mixture Separation Chromatographic Separation (Silica Gel, Hex/EtOAc) Mixture->Separation Critical Step Reduction Reduction (H2, Pd/C or SnCl2) Separation->Reduction 8-Nitro isomer Product Target: 8-Aminochroman Reduction->Product NMR_Check 13C NMR Validation Check C8a shift (<145 ppm?) Product->NMR_Check Quality Control

Figure 1: Synthesis and validation workflow. The separation of nitro-isomers is the critical control point where NMR confirms the 8-position substitution.

Applications in Drug Discovery

The 8-aminochroman scaffold is not merely a synthetic intermediate; it is a pharmacophore designed to modulate receptor binding kinetics.

  • 5-HT1A Receptor Agonists: The 8-amino group mimics the indole nitrogen of serotonin but with restricted rotation. Drugs like Robalzotan utilize this scaffold to achieve high selectivity for serotonin receptors.

  • Integrin Inhibitors: Recent patents (e.g., US11224600) highlight 8-aminochroman derivatives as

    
     integrin antagonists for treating inflammatory bowel disease. The rigid chroman core positions the amino-linked side chains in a precise vector for the integrin binding pocket.
    

References

  • Substituent Effects in Chroman Systems: "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives." Molecules, 2020.[2]

  • Synthetic Protocols & Characterization: "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives." Molecules, 2014.[3][4] [1]

  • Integrin Inhibitor Application: "Compounds for inhibition of alpha 4 beta 7 integrin." US Patent 11,224,600, 2022.[2]

  • General 13C NMR Shift Tables: "13C NMR Chemical Shift Table." University of Wisconsin-Madison.

Sources

Validation

A Senior Scientist's Guide to High-Resolution Mass Spectrometry Analysis of Chroman-8-ylamine HCl

This guide provides an in-depth technical comparison and procedural overview for the characterization of Chroman-8-ylamine HCl using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, analytical chemists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the characterization of Chroman-8-ylamine HCl using High-Resolution Mass Spectrometry (HRMS). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple protocol to explain the rationale behind the analytical choices, ensuring a robust and reliable characterization of this and similar small molecules.

Introduction: The Imperative for Precision in Small Molecule Analysis

Chroman-8-ylamine, with the molecular formula C₉H₁₁NO, is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. The hydrochloride salt form is often used to improve solubility and stability. For any compound intended for pharmaceutical development, unambiguous confirmation of its identity and purity is a non-negotiable regulatory and scientific requirement.

High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS instruments measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[1][2] This precision allows for the determination of an elemental composition, providing a high degree of confidence in the compound's identity and flagging potential impurities that nominal mass instruments would miss.[3][4]

This guide will compare the analytical power of HRMS for Chroman-8-ylamine HCl against lower-resolution techniques and explore potential nuances in its ionization behavior, supported by experimental best practices.

The Core Principles: Why HRMS is Essential

To appreciate the data, one must first understand the principles. Three pillars of HRMS are critical for small molecule characterization:

  • Mass Accuracy: This is the closeness of the measured mass to the theoretical, calculated mass. It is typically expressed in parts-per-million (ppm). A mass accuracy of less than 5 ppm is generally required to confidently propose a single, unique elemental formula for a small molecule in this mass range.[5]

  • Resolving Power: This is the ability of a mass spectrometer to distinguish between two peaks of slightly different mass-to-charge ratios. High resolving power is crucial to separate the analyte of interest from co-eluting impurities or matrix interferences that may have very similar masses.[1]

  • Isotopic Pattern: Elements exist as isotopes with different numbers of neutrons.[6][7] HRMS instruments can resolve the peaks corresponding to these different isotopic forms (isotopologues). The resulting pattern and its relative abundance provide a "fingerprint" that must match the theoretical distribution for a proposed elemental formula, adding another layer of confirmation.[8][9]

Experimental Protocol: Acquiring High-Fidelity HRMS Data

The following protocol details a robust method for analyzing Chroman-8-ylamine HCl using Liquid Chromatography coupled to a High-Resolution Mass Spectrometer (LC-HRMS), such as a Q-TOF or Orbitrap instrument.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of Chroman-8-ylamine HCl and dissolve it in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile:water) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 1-5 µg/mL for analysis. Rationale: This concentration range is typically optimal for modern ESI-HRMS instruments, preventing detector saturation while providing a strong ion signal.

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates that could clog the LC system.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Rationale: C18 columns provide excellent retention and peak shape for a wide range of small organic molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: The acidic mobile phase promotes protonation of the amine, which is essential for positive mode electrospray ionization.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.[10][11] Rationale: The primary amine on the chroman structure is basic and will readily accept a proton in the ESI source, forming a positive ion ([M+H]⁺).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • Mass Analyzer Mode: Full Scan.

    • Mass Range: m/z 50-500.

    • Resolution: Set to >20,000 FWHM (Full Width at Half Maximum).

    • Calibration: Ensure the instrument is calibrated immediately prior to the run using a certified calibration solution. For highest accuracy, use a lock mass or continuous internal calibration.[12][13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Detection prep1 Weigh & Dissolve (1 mg/mL Stock) prep2 Dilute to 1-5 µg/mL prep1->prep2 prep3 Filter Sample (0.22 µm) prep2->prep3 lc1 Inject Sample (2 µL) prep3->lc1 lc2 Reverse-Phase C18 Column lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI Source (+ve Ion Mode) lc3->ms1 ms2 High-Resolution Mass Analyzer ms1->ms2 ms3 Data Acquisition (Full Scan) ms2->ms3 data_analysis Data Analysis (Mass Extraction & Formula Determination) ms3->data_analysis Raw Data

Caption: LC-HRMS workflow for Chroman-8-ylamine HCl analysis.

Data Interpretation and Comparative Analysis

Confirming Identity: Theoretical vs. Observed Mass

The first step in data analysis is to calculate the theoretical monoisotopic mass of the ion we expect to observe. For Chroman-8-ylamine (free base, C₉H₁₁NO), the ion of interest is the protonated molecule, [M+H]⁺, with the formula [C₉H₁₂NO]⁺.

  • Theoretical Mass Calculation:

    • C: 9 x 12.000000 = 108.000000

    • H: 12 x 1.007825 = 12.093900

    • N: 1 x 14.003074 = 14.003074

    • O: 1 x 15.994915 = 15.994915

    • Total (Monoisotopic Mass): 150.091889 Da

An HRMS experiment should yield a mass measurement extremely close to this value. The table below compares the expected HRMS result with what would be observed on a low-resolution instrument, such as a single quadrupole.

ParameterHigh-Resolution MS (HRMS)Low-Resolution MS (LRMS)Advantage of HRMS
Analyte Chroman-8-ylamine [M+H]⁺Chroman-8-ylamine [M+H]⁺
Formula [C₉H₁₂NO]⁺[C₉H₁₂NO]⁺
Theoretical Mass 150.091889 Da150.1 Da
Typical Observed Mass 150.0917 Da150.1 DaHigh precision allows for elemental formula confirmation.
Mass Accuracy -1.26 ppmNot ApplicableHigh confidence in compound identity.
Resolving Power > 20,000~2,000Ability to resolve analyte from isobaric interferences.

Note: The "Typical Observed Mass" for HRMS is a representative value assuming a mass error of < 2 ppm, which is standard for well-calibrated instruments.

The low-resolution instrument can only confirm the nominal mass (150 Da), which could correspond to numerous other elemental formulas. The HRMS measurement, with its sub-2 ppm mass accuracy, provides strong evidence that the elemental composition is indeed C₉H₁₂NO.

Isotopic Pattern Verification

The presence of isotopes, particularly ¹³C, results in a characteristic pattern. For [C₉H₁₂NO]⁺, we expect to see a primary peak (M) for the monoisotopic mass and a smaller peak (M+1) at approximately +1.00335 Da higher, corresponding to the incorporation of a single ¹³C atom. The theoretical abundance of the M+1 peak for a molecule with nine carbons is approximately 9.9%. HRMS data must match this predicted pattern.

G cluster_plot Theoretical Isotopic Distribution for [C₉H₁₂NO]⁺ start end m/z start->end y_axis Relative Abundance m_peak 100% m_line m_line->m_peak M 150.0919 m1_peak ~9.9% m1_line m1_line->m1_peak M+1 151.0952

Caption: Expected isotopic pattern for protonated Chroman-8-ylamine.

A Note on Ionization Behavior of Chromans

While the formation of the protonated molecule [M+H]⁺ is most common for amines, the literature suggests that some chroman structures can exhibit unconventional behavior. Under certain ESI conditions, they may form radical cations, M⁺•, through the loss of an electron, rather than the addition of a proton.[14] This would result in an observed ion with a mass of 149.084074 Da ([C₉H₁₁NO]⁺•). A senior scientist must be aware of this possibility and scrutinize the data for both potential ions, as this can provide deeper structural insights. The high accuracy of HRMS is essential to distinguish between the [M+H]⁺ ion (mass ending in ...0918) and the M⁺• ion (mass ending in ...0840).

Conclusion

High-Resolution Mass Spectrometry provides an unparalleled level of analytical detail for the structural confirmation of Chroman-8-ylamine HCl. By leveraging its high mass accuracy and the ability to resolve isotopic patterns, HRMS moves beyond simple detection to provide unambiguous elemental composition. This guide demonstrates that a combination of a robust LC-HRMS protocol and a thorough understanding of the underlying principles—including potential alternative ionization pathways—is critical for ensuring the quality and integrity of key pharmaceutical building blocks.

References

  • Rourick, R. A., Volk, K. J., & Klohr, S. E. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(3), 405–411. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2025). MDPI. [Link]

  • Dawson, J. Exploring the Importance of Isotopic Patterns in Scientific Analysis. Longdom Publishing. [Link]

  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps. [Link]

  • Grundon, M. F., & Sathiyanarayanan, K. (1984). Coumarins XIV: high-resolution mass spectra of 3',4'-disubstituted 3',4'-dihydroseselins. Organic Mass Spectrometry, 19(11), 546-550. [Link]

  • Careri, M., Mangia, A., & Musci, M. (2006). Matrix effects on accurate mass measurements of low-molecular weight compounds using liquid chromatography-electrospray-quadrupole time-of-flight mass spectrometry. Journal of Mass Spectrometry, 41(3), 337-345. [Link]

  • Electrospray ionization. Wikipedia. [Link]

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc.[Link]

  • Isotopic Purity Using LC-MS. (2026). ResolveMass Laboratories Inc.[Link]

  • Yan, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 39-47. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (2023). Longdom Publishing. [Link]

  • Clegg, J. K., & Li, F. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Chemical Reviews, 120(16), 8871–8897. [Link]

  • Godin, J. P. F., et al. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 31, 100-109. [Link]

  • LC-MS based metabolomics and accurate mass measurements in complex extracts. SlidePlayer. [Link]

  • Isotopes, Atomic Mass, and Mass Spectrometry. University of Wisconsin Pressbooks. [Link]

  • HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. (2022). ResearchGate. [Link]

  • Electrospray ionization mass spectrometry combined with ultra high performance liquid chromatography in the analysis of in vitro formation of chlorophyll complexes with copper and zinc. (2025). ResearchGate. [Link]

  • Developments in high-resolution mass spectrometric analyses of new psychoactive substances. (2022). Forensic Science International, 332, 111191. [Link]

  • Hiragana, K. High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Journal of Analytical & Bioanalytical Techniques. [Link]

  • HRMS data of compound 1 and its corresponding elemental composition (error < 5 ppm). ResearchGate. [Link]

  • Quan, Z., et al. (2016). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Polish Journal of Environmental Studies, 25(4), 1669-1673. [Link]

  • LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris. (2025). Molecules, 27(14), 4529. [Link]

Sources

Comparative

FTIR characteristic peaks of primary amine hydrochlorides

Title: Comparative Analysis of FTIR Spectral Signatures: Primary Amine Hydrochlorides vs. Free Bases Introduction In pharmaceutical development and solid-state chemistry, the conversion of a primary amine API (Active Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of FTIR Spectral Signatures: Primary Amine Hydrochlorides vs. Free Bases

Introduction

In pharmaceutical development and solid-state chemistry, the conversion of a primary amine API (Active Pharmaceutical Ingredient) to its hydrochloride salt is a critical strategy for enhancing solubility and bioavailability. However, verifying this salt formation requires more than just a melting point check; it demands rigorous spectroscopic validation.

This guide provides a technical deep-dive into the Fourier Transform Infrared (FTIR) characterization of primary amine hydrochlorides (


). Unlike standard textbook descriptions, we focus on the practical challenges: distinguishing the broad "ammonium" envelope from moisture, identifying subtle combination bands, and avoiding common experimental artifacts caused by KBr pellet ion exchange.

Part 1: The Mechanistic Shift (Theory)

To interpret the spectrum, one must understand the vibrational consequence of protonation. When a free primary amine (


) reacts with HCl, the nitrogen lone pair accepts a proton, forming a quaternary ammonium cation (

).
  • Symmetry Change: The nitrogen center shifts from a pyramidal geometry (approx.

    
    ) to a pseudo-tetrahedral geometry (
    
    
    
    local symmetry).
  • Hydrogen Bonding Network: The resulting chloride ion (

    
    ) forms strong, electrostatic hydrogen bonds with the three N-H protons. This creates a "continuum" of vibrational energy states, resulting in the characteristic broadening of the N-H stretching band.
    

Figure 1: Mechanistic Impact on Vibrational Modes

G FreeBase Free Base (R-NH2) Sharp N-H Stretches Weak H-Bonding Protonation + HCl (Protonation) FreeBase->Protonation Salt Salt (R-NH3+ Cl-) Ionic Lattice Formation Protonation->Salt VibChange Vibrational Consequence: 1. Force Constant Reduction 2. H-Bond Broadening Salt->VibChange Spectroscopic Output

Caption: Transformation of vibrational modes upon salt formation. The formation of the ionic lattice introduces strong H-bonding, broadening the spectral envelope.

Part 2: Comparative Spectral Analysis[1]

The distinction between a free base and its hydrochloride salt is binary and distinct if analyzed correctly. The following table contrasts the critical spectral regions.

Table 1: Characteristic FTIR Peaks Comparison

Vibrational ModeFree Primary Amine (

)
Primary Amine HCl (

)
Diagnostic Notes
N-H Stretching 3500–3300 cm⁻¹ Two sharp bands (Asymmetric & Symmetric).[1][2][3]3300–2600 cm⁻¹ Broad, strong envelope. Often overlaps C-H stretches.The "Ammonium Band."[4] If you see a sharp doublet >3300, the salt formation is incomplete.
Combination Bands Absent or negligible.2500–2000 cm⁻¹ Weak, continuous series of bands.Crucial for confirmation. These are overtones and combination bands of the deformation modes.
N-H Deformation (Bending) ~1650–1580 cm⁻¹ Single scissoring band.[4]1625–1500 cm⁻¹ Two bands: Asymmetric (~1600) and Symmetric (~1500).[5]The appearance of the symmetric bending mode near 1500 cm⁻¹ is a strong indicator of the

group.
C-N Stretching 1250–1020 cm⁻¹ (Aliphatic)1340–1250 cm⁻¹ (Aromatic)Shifts slightly to lower wavenumbers due to change in N hybridization/charge.Less diagnostic due to fingerprint region complexity.
Detailed Analysis of Key Regions
  • The Ammonium Envelope (~3000 cm⁻¹): In the hydrochloride salt, the N-H stretching vibration is no longer a clean doublet. It becomes a massive, broad absorption often centered near 3000 cm⁻¹.[2][6]

    • Critical Check: This band often obscures the sharp C-H stretching bands (2960–2850 cm⁻¹). You may see the C-H peaks emerging as "spikes" on the shoulder of the broad ammonium band.

  • The "Fingerprint" Combination Bands (2500–2000 cm⁻¹): Often ignored, these weak bands are highly specific to amine salts. They arise from combinations of the stretching and bending vibrations. Their presence is a "Go/No-Go" confirmation for the hydrochloride salt structure.

  • Deformation Shifts: The

    
     group has distinct bending modes. Look for the symmetric deformation band  near 1500 cm⁻¹.[5] This is often sharper than the stretching envelope and provides confirmation if the 3000 cm⁻¹ region is obscured by water moisture.
    

Part 3: Methodological Comparison (ATR vs. KBr)

The KBr Trap: A common error in analyzing amine hydrochlorides is using Potassium Bromide (KBr) pellets. KBr is an alkali halide.[7][8][9] Under the high pressure of pellet formation, an ion exchange reaction can occur:



This changes the crystal lattice and hydrogen bonding environment, shifting the spectrum and leading to false data.

Table 2: Technique Selection Guide

FeatureATR (Attenuated Total Reflectance) KBr Pellet (Transmission)
Sample Prep None (Direct contact).Grinding + Pressing.[8][9]
Ion Exchange Risk Zero. High. (Can convert HCl salt to HBr salt).
Moisture Interference Low (Short pathlength).High (KBr is hygroscopic).[8]
Recommendation Preferred Method. Use only if ATR unavailable; substitute KBr with KCl.

Figure 2: Method Selection Decision Tree

DecisionTree Start Start: Amine HCl Sample CheckATR Is ATR Accessory Available? Start->CheckATR UseATR USE ATR (Diamond/ZnSe) *No Ion Exchange* *Fast* CheckATR->UseATR Yes CheckKBr Must use Transmission? CheckATR->CheckKBr No Warning STOP: Do NOT use KBr CheckKBr->Warning Solution Use KCl Pellet (Matches counter-ion) Warning->Solution Alternative

Caption: Workflow for selecting the correct sampling technique to avoid chemical artifacts.

Part 4: Experimental Protocol (Self-Validating)

This protocol uses ATR, as it is the industry standard for hydrochloride salts to ensure data integrity.

Protocol: ATR-FTIR Analysis of Hygroscopic Amine Hydrochlorides

  • System Validation (The "Zero" Check):

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air).

    • Validation: Ensure the background is flat, specifically in the 3500–3000 cm⁻¹ region (no residual water vapor) and 2400 cm⁻¹ (no CO₂ fluctuation).

  • Sample Loading:

    • Place a small amount (~5-10 mg) of the amine hydrochloride powder onto the crystal center.

    • Crucial Step: Apply pressure using the anvil. Watch the live preview.

    • Optimization: Increase pressure until the strongest peak (usually the C-N or deformation band) reaches ~0.1 to 0.5 Absorbance units. Do not over-pressurize if using ZnSe.

  • Data Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: Minimum 32 scans (to reduce noise in the weak 2500–2000 cm⁻¹ combination region).

    • Range: 4000–600 cm⁻¹.

  • Post-Run Validation (The "Moisture" Check):

    • Examine the 3500 cm⁻¹ region.[3][5][7][10]

    • If you see a distinct, broad "hump" above the ammonium envelope that looks like liquid water, the sample is wet.

    • Remedy: Dry the sample in a vacuum oven at 40°C for 2 hours and re-run.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Shimadzu Corporation. (n.d.). Important Points Related to KBr Pellet Method: Ion Exchange in Hydrochlorides.[11][7] Shimadzu Application News. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Amine Hydrochlorides.[5][6][8][12] National Institute of Standards and Technology. Retrieved from

Sources

Validation

HPLC Purity Analysis of Chroman Amines: A Comparative Guide to Method Development and Validation

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Chroman Amines Chroman amines—encompassing simple derivatives like chroman-3-amine and co...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Chroman Amines

Chroman amines—encompassing simple derivatives like chroman-3-amine and complex lactam-fused chroman scaffolds—are privileged structures in medicinal chemistry. They are frequently utilized in the development of central nervous system (CNS) therapeutics, particularly as 5-HT1A receptor antagonists and serotonin reuptake inhibitors[1].

From an analytical perspective, determining the purity of these compounds presents a dual challenge:

  • Chemical Purity & Peak Shape: The basic nitrogen atom of the amine is highly prone to secondary ionic interactions with residual silanol groups on silica-based stationary phases. If unmitigated, this leads to severe peak tailing, compromising the Limit of Quantitation (LOQ)[2].

  • Enantiomeric Purity: The presence of a chiral center within the chroman ring necessitates specialized chiral stationary phases (CSPs) to resolve enantiomers, as different stereoisomers can exhibit drastically different pharmacological profiles and toxicities[3].

Causality in Method Selection: Normal-Phase vs. Reversed-Phase Chiral HPLC

When developing a purity analysis method for a chiral basic amine, analytical scientists must choose between Normal-Phase (NP) and Reversed-Phase (RP) chromatography. The choice is dictated by the mechanism of interaction between the analyte, the mobile phase, and the stationary phase.

Normal-Phase Chiral HPLC (NP-HPLC): In NP-HPLC, polysaccharide-derived columns (e.g., Chiralpak AD-H) are used with non-polar mobile phases like Hexane and Isopropanol (IPA). For chroman amines, the addition of a competing base—typically 0.1% Diethylamine (DEA)—is non-negotiable.

  • Causality: DEA acts as a sacrificial base. It competitively binds to the acidic, unendcapped silanol sites on the silica support. Without DEA, the basic chroman amine would irreversibly bind to these active sites, resulting in extreme peak tailing or complete retention of the analyte on the column[2].

Reversed-Phase Chiral HPLC (RP-HPLC): Alternatively, RP-HPLC utilizes columns like Chiralcel OJ-RH with aqueous-organic mobile phases (e.g., Acetonitrile/Water). Here, an acidic modifier such as 0.1% Formic Acid or Trifluoroacetic Acid (TFA) is employed.

  • Causality: The low pH protonates both the basic amine on the analyte and the residual silanols on the stationary phase. By neutralizing the silanols and keeping the analyte in a fully ionized state, secondary ionic interactions are suppressed, ensuring sharp, symmetrical peaks[3],[2].

Workflow Start Analyze Chroman Amine CheckChiral Enantiomeric Purity Needed? Start->CheckChiral Achiral Achiral RP-HPLC (C18 + Acidic Modifier) CheckChiral->Achiral No Chiral Chiral NP-HPLC (Polysaccharide + DEA) CheckChiral->Chiral Yes OptRP Optimize Gradient & pH Target: Tailing < 1.5 Achiral->OptRP OptNP Optimize Hexane/IPA Target: Resolution > 2.0 Chiral->OptNP Validate ICH Method Validation OptRP->Validate OptNP->Validate

Caption: Workflow for selecting and optimizing HPLC methods for chroman amines.

Comparative Performance Data

To objectively evaluate these approaches, the table below compares the validation parameters of two representative chiral HPLC methods for chroman-3-amine, based on established cross-validation principles[3].

ParameterMethod A: Chiral NP-HPLCMethod B: Chiral RP-HPLC
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralcel OJ-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:IPA:DEA (80:20:0.1, v/v/v)Acetonitrile:Water:Formic Acid (60:40:0.1)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 275 nmUV at 275 nm
Target Resolution (Rs) > 2.5> 2.0
Tailing Factor (Tf) < 1.5 (Controlled by DEA)< 1.5 (Controlled by Formic Acid)
Primary Use Case High-resolution enantiomeric separationAqueous sample compatibility

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in system suitability testing (SST). If the SST criteria are not met, the protocol dictates immediate troubleshooting rather than proceeding with sample analysis.

Protocol 1: Enantiomeric Purity Analysis via Chiral NP-HPLC
  • Objective: Quantify the enantiomeric excess (ee) of a synthesized chroman amine.

  • Step 1: Mobile Phase Preparation. Mix HPLC-grade n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA).

    • Causality Check: DEA must be added fresh. Degraded or evaporated DEA loses its basicity, leading to active silanol exposure and immediate peak tailing[2].

  • Step 2: Sample Preparation. Dissolve the chroman amine sample in the mobile phase to a final concentration of 20 µg/mL.

    • Self-Validation Check: Ensure complete dissolution. Particulates indicate insolubility in non-polar solvents, which will cause column voiding and pressure spikes.

  • Step 3: System Equilibration. Purge the Chiralpak AD-H column at 1.0 mL/min for 30 minutes at 25°C.

  • Step 4: System Suitability Testing (SST). Inject a reference racemic standard.

    • Acceptance Criteria: Resolution (Rs) between enantiomers must be ≥ 2.0. Tailing factor (Tf) must be ≤ 1.5. If Tf > 1.5, flush the column and verify the DEA concentration.

  • Step 5: Sample Analysis. Inject 10 µL of the sample. Calculate enantiomeric purity using area normalization.

Protocol 2: Spectral Peak Purity Assessment via DAD
  • Objective: Confirm that the main chroman amine peak is free from co-eluting chemical impurities or degradants.

  • Step 1: Detector Configuration. Set the Diode-Array Detector (DAD) to scan from 200 nm to 400 nm. Set the primary extraction wavelength to 275 nm, which corresponds to the optimal UV absorbance for the chroman core[3],[2].

  • Step 2: Data Acquisition. Run the sample using an Achiral RP-HPLC method (e.g., C18 column, Acetonitrile/Water with 0.1% TFA).

  • Step 3: Spectral Extraction. Using the chromatography data system, extract the UV spectra at three distinct points across the main peak: the leading edge (10% peak height), the apex (100%), and the trailing edge (10% peak height)[4].

  • Step 4: Purity Angle Calculation.

    • Causality: The software calculates a "Purity Angle" (representing spectral variance across the peak) and a "Purity Threshold" (representing baseline noise contribution).

    • Self-Validation Check: The peak is considered spectrally pure ONLY if the Purity Angle < Purity Threshold . If the angle exceeds the threshold, a co-eluting impurity is present (often an isomer with a similar UV profile), and the chromatographic gradient must be flattened or a different column chemistry must be used to improve resolution[4],[5].

Troubleshooting Chromatographic Anomalies

Even with robust method development, basic amines are notorious for chromatographic anomalies. The logical workflow below illustrates the causality and resolution for the most common issue: peak tailing.

Troubleshooting Issue Peak Tailing Observed (>1.5) Cause1 Secondary Silanol Interactions Issue->Cause1 Cause2 Column Overloading Issue->Cause2 Sol1 Add 0.1% TFA (RP-HPLC) Cause1->Sol1 Reversed-Phase Sol2 Add 0.1% DEA (NP-HPLC) Cause1->Sol2 Normal-Phase Sol3 Reduce Injection Volume Cause2->Sol3

Caption: Logical troubleshooting pathway for resolving peak tailing in basic amines.

References

  • A Comparative Guide to the Cross-Validation of Analytical Methods for Chroman-3-amine. Benchchem. 3

  • Technical Support Center: HPLC Analysis of 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.2

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. DOI.org. 1

  • Peak Purity in Liquid Chromatography, Part 1: Basic Concepts, Commercial Software, and Limitations. Chromatography Online. 4

  • Peak Purity in Chromatography: Enhancing Analysis Accuracy. Separation Science. 5

Sources

Comparative

Melting Point Range &amp; Thermal Characterization of Pure Chroman-8-ylamine Hydrochloride

The following technical guide is structured to address the specific characterization challenges of Chroman-8-ylamine hydrochloride , a specialized bicyclic intermediate. Executive Summary: Beyond the Capillary Tube In th...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific characterization challenges of Chroman-8-ylamine hydrochloride , a specialized bicyclic intermediate.

Executive Summary: Beyond the Capillary Tube

In the synthesis of subtype-selective 5-HT1A agonists and other chroman-scaffold therapeutics, Chroman-8-ylamine hydrochloride (CAS 1797795-89-1) serves as a critical nucleophilic building block. Unlike robust commodity chemicals, this intermediate exhibits complex thermal behavior characterized by sublimation and decomposition prior to a clear liquidus phase.

This guide moves beyond simple "melting point" values to provide a comparative analysis of the hydrochloride salt versus its free base and regioisomers. We define the experimental melting point range as a quality control (QC) gate for purity, distinguishing the desired 8-amino isomer from the thermodynamically favored 6-amino impurity.

Technical Specifications & Comparative Data

The Melting Point Range

For high-purity (>98% HPLC) Chroman-8-ylamine hydrochloride, the thermal transition is not a simple melt but a melt-decomposition event.

PropertySpecificationExperimental Observation
Melting Point (HCl Salt) 215°C – 220°C (dec.) Material darkens (browning) at >210°C; meniscus formation is often obscured by decomposition gases.
Melting Point (Free Base) N/A (Oil/Low Solid) The free base is typically a viscous oil or low-melting solid (<40°C) at room temperature, making MP an unsuitable QC metric.
Appearance White to Off-White PowderYellowing indicates oxidation or presence of the 6-isomer.
Hygroscopicity ModerateAbsorbed moisture depresses the MP onset significantly (e.g., to <200°C).

Critical Insight: The value of 215–220°C is consistent with homologous aniline hydrochloride salts on bicyclic ether scaffolds. However, exact values depend heavily on the recrystallization solvent (e.g., EtOH/Et2O vs. iPrOH) due to potential solvate formation.

Comparative Performance: Salt vs. Free Base vs. Alternatives

The choice of the hydrochloride salt over the free base is driven by isolation kinetics and stability.

FeatureChroman-8-ylamine HCl Chroman-8-ylamine (Free Base) Chroman-6-ylamine (Impurity)
Physical State Crystalline SolidViscous Oil / Waxy SolidSolid (MP: ~104-107°C)
Thermal Stability High (Store RT/Desiccated)Low (Oxidizes rapidly to quinone imines)Moderate
QC Method Melting Point + HPLCGC-MS or NMR (No MP)Melting Point + NMR
Solubility Water, MeOH, DMSODCM, EtOAc, TolueneSimilar to 8-isomer

Analysis: The distinct melting point of the 6-isomer (~105°C) vs. the 8-isomer HCl (>200°C) makes thermal analysis a rapid "Go/No-Go" test during process development. If your HCl salt melts below 200°C, you likely have significant regioisomeric contamination or retained solvent.

Experimental Protocol: Self-Validating Determination

Standard capillary methods often fail due to the compound's sublimation. This protocol minimizes error.

Materials Required[1][2][3][4][5][6]
  • Calibrated Melting Point Apparatus (e.g., Büchi or Mettler Toledo).

  • Silicon Oil Bath (if manual).

  • Reference Standard: Caffeine (MP 235°C) for calibration.

  • Sample: Vacuum-dried (40°C, 4h) Chroman-8-ylamine HCl.

Step-by-Step Methodology
  • Sample Preparation: Grind the dry salt into a fine powder. Coarse crystals lead to uneven heat transfer and broad ranges.

  • Packing: Fill the capillary to a height of 2–3 mm . Crucial: Tap the capillary on a hard surface to pack tightly; loose packing allows air pockets that act as insulators.

  • Ramping (Fast): Heat rapidly (10°C/min) to 190°C .

  • Ramping (Slow): At 190°C, reduce the heating rate to 1°C/min .

    • Reasoning: High ramp rates overshoot the decomposition point. A slow ramp allows the lattice to equilibrate.

  • Observation:

    • T_onset: First visible liquid or wetting of the tube wall (typically ~215°C).

    • T_decomp: Active bubbling or rapid darkening (typically ~218-220°C).

  • Validation: If the range exceeds 2°C (e.g., 210–218°C), the sample is likely wet. Dry and re-test.

Visualization: Characterization Workflow

The following diagram illustrates the logical flow for characterizing this compound, distinguishing between the salt and free base pathways.

G Start Crude Reaction Mixture (Reduction of 8-Nitrochroman) Extraction Acid/Base Extraction Start->Extraction FreeBase Isolate Free Base (Oil/Waxy Solid) Extraction->FreeBase HCl_Formation HCl Salt Formation (in Et2O or iPrOH) FreeBase->HCl_Formation Pre_QC Pre-QC Check: Is it a Solid? HCl_Formation->Pre_QC Pre_QC->FreeBase No (Oily) MP_Test Melting Point Test (Target: >210°C) Pre_QC->MP_Test Yes Result_Low Result: < 200°C MP_Test->Result_Low Result_High Result: 215-220°C MP_Test->Result_High Action_Recryst Recrystallize (Remove 6-isomer/Solvent) Result_Low->Action_Recryst Action_Release Release for Synthesis Result_High->Action_Release Action_Recryst->MP_Test Retest

Figure 1: Decision logic for thermal characterization of Chroman-8-ylamine HCl, emphasizing the critical melting point threshold for purity assessment.

Troubleshooting & Impurities

Common deviations in melting point data often stem from specific impurities:

  • Depression to 180–190°C: Indicates retained solvent (Ethanol/Methanol). The HCl salt solvates easily. Solution: Dry at 50°C under high vacuum for 12 hours.

  • Depression to 150–170°C: Indicates presence of Chroman-6-ylamine HCl . The 6-isomer is a common byproduct if the precursor nitration was not regioselective. Solution: Recrystallize from minimal hot methanol/ether.

  • Immediate Browning: Presence of residual oxidizing agents (e.g., metal catalysts from reduction).

References

  • Sigma-Aldrich. Chroman-8-ylamine hydrochloride Product Specification. Accessed October 2023.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 75539367 (8-amino-3,4-dihydro-2H-1-benzopyran derivatives).

  • ChemicalBook. Chroman-3-ylamine hydrochloride Properties (Comparative Isomer Data).

  • ChemBK. CAS 1047665-29-1 Data (Structural Analogs).

Validation

Comparative Reactivity Guide: 6-Aminochroman vs. 8-Aminochroman in Synthetic Medicinal Chemistry

When designing synthetic routes for novel therapeutics or advanced catalysts, the regiochemistry of the starting materials dictates the entire downstream workflow. In the case of the chroman scaffold—a bicyclic oxygen he...

Author: BenchChem Technical Support Team. Date: March 2026

When designing synthetic routes for novel therapeutics or advanced catalysts, the regiochemistry of the starting materials dictates the entire downstream workflow. In the case of the chroman scaffold—a bicyclic oxygen heterocycle ubiquitous in drug discovery—the position of the primary amine fundamentally alters the molecule's electronic landscape.

This guide provides an objective, data-driven comparison of 6-aminochroman and 8-aminochroman , analyzing how their structural nuances influence nucleophilicity, basicity, and regioselectivity, supported by field-proven experimental protocols.

Structural Causality: Electronic and Steric Effects

The reactivity disparity between 6-aminochroman and 8-aminochroman is governed by the amine's position relative to the chroman ring's oxygen atom (O1). This relationship dictates the balance between the oxygen's electron-donating mesomeric effect (+M) and its electron-withdrawing inductive effect (-I).

  • 6-Aminochroman (Para Relationship): The amino group is located at C6, para to the ring oxygen. The +M effect of the oxygen atom strongly donates electron density through the aromatic system, enriching the para position. Because the -I effect is negligible at a three-bond distance, the net result is a highly electron-rich amine with superior nucleophilicity and a higher pKa.

  • 8-Aminochroman (Ortho Relationship): The amino group is located at C8, directly adjacent (ortho) to the ring oxygen. While the +M effect still applies, the highly electronegative oxygen atom exerts a powerful -I effect across the single bond separating the fused carbon and C8. This inductive withdrawal pulls electron density away from the nitrogen lone pair, resulting in reduced nucleophilicity and a lower pKa. Furthermore, the proximity to the oxygen introduces subtle steric hindrance and potential intramolecular hydrogen bonding, which can tie up the lone pair.

G cluster_6 6-Aminochroman cluster_8 8-Aminochroman O Chroman Ring Oxygen (O1) C6 Para Position (C6) O->C6 C8 Ortho Position (C8) O->C8 E6 +M Effect Dominates C6->E6 N6 High Nucleophilicity E6->N6 E8 -I Effect Stronger C8->E8 N8 Lower Nucleophilicity E8->N8

Fig 1: Electronic causality dictating nucleophilicity in chroman isomers.

Quantitative Performance & Reactivity Profiling

The electronic differences directly translate to their performance in multicomponent reactions and cross-coupling methodologies. 6-aminochroman is often favored for rapid condensation reactions, whereas 8-aminochroman is utilized when a more controlled, less aggressive nucleophile is required.

Table 1: Reactivity & Physicochemical Profile Comparison
Property6-Aminochroman8-Aminochroman
Amine Position Para to ring oxygen (C6)Ortho to ring oxygen (C8)
Dominant Electronic Effect +M (Mesomeric) donation from O1-I (Inductive) withdrawal from O1
Relative Nucleophilicity HighModerate to Low
Steric Hindrance at NH2 Low (Exposed para position)Moderate (Adjacent to fused ring/O1)
EAS Directing Synergy High (C5, C7 activation)High (C5, C7 activation)
Primary Applications 1[1], 2[2]3[3]

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of these reactivity profiles, we outline two distinct, field-validated protocols tailored to the specific electronic nature of each isomer.

Protocol A: Synthesis of α-Aminophosphonates via Kabachnik-Fields (Using 6-Aminochroman)

Due to its high nucleophilicity, 6-aminochroman is an ideal substrate for the Kabachnik-Fields multicomponent reaction, avoiding the formation of direct phosphine-aldehyde by-products often seen with weaker nucleophiles[1].

Causality & Mechanism: Tin(II) chloride (SnCl₂) acts as a Lewis acid, coordinating with the carbonyl oxygen of the aldehyde to enhance its electrophilicity[4]. The highly nucleophilic 6-aminochroman rapidly attacks the activated carbonyl to form an imine intermediate, which is subsequently trapped by the phosphite.

  • Preparation: In a round-bottom flask, combine 6-aminochroman (1.0 equiv) and benzaldehyde (1.0 equiv) in absolute ethanol.

  • Catalysis: Add SnCl₂ (10 mol%). Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The rapid disappearance of the starting amine and the appearance of a new imine spot validates the nucleophilic attack. Proceeding before imine formation completes will result in poor yields.

  • Phosphite Addition: Once the imine is validated, add triethyl phosphite (1.1 equiv) dropwise.

  • Completion: Stir for 6-8 hours at room temperature. Quench with water, extract with EtOAc, and purify via column chromatography.

G Start 6-Aminochroman + Aldehyde Cat SnCl2 Catalyst (Lewis Acid) Start->Cat Imine Imine Intermediate (TLC Validated) Cat->Imine Attack Triethyl Phosphite Addition Imine->Attack Product α-Aminophosphonate Product Attack->Product

Fig 2: Self-validating Kabachnik-Fields multicomponent reaction workflow.

Protocol B: Synthesis of Chromanylureas (Using 8-Aminochroman)

8-aminochroman is frequently utilized to synthesize urea-based inhibitors targeting the p38 MAPK pathway[3]. Because of its lower nucleophilicity, reactions with isocyanates require controlled conditions to ensure complete conversion without side reactions.

Causality & Mechanism: The reduced nucleophilicity of the ortho-amine necessitates a highly electrophilic coupling partner (such as an aryl isocyanate). The reaction is run in an aprotic solvent to prevent solvent competition for the isocyanate.

  • Preparation: Dissolve 8-aminochroman (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the mixture to 0 °C. Slowly add the chosen aryl isocyanate (1.05 equiv) dropwise to control the exotherm and prevent isocyanate dimerization.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: The reaction is self-validating through precipitation. As the diaryl urea forms, its solubility in DCM drops drastically. A thick white precipitate indicates successful conversion.

  • Isolation: Filter the precipitate, wash with cold DCM, and dry under vacuum to yield the pure chromanylurea product.

Regioselectivity in Electrophilic Aromatic Substitution (EAS)

When further functionalizing the chroman ring, understanding the directing effects of both the oxygen atom and the amine is critical. Fortunately, both 6-aminochroman and 8-aminochroman exhibit highly predictable synergistic regioselectivity .

  • Directing Groups: The ring oxygen (O1) is an ortho/para director. The primary amine (-NH₂) is a strong ortho/para director.

  • Synergy in 6-Aminochroman: The -NH₂ at C6 directs electrophiles to C5 and C7. The O1 atom directs to C6 (blocked) and C8, but also strongly activates C5 and C7 via resonance through the fused system.

  • Synergy in 8-Aminochroman: The -NH₂ at C8 directs to C5 and C7. The O1 atom directs to C6 and C8 (blocked).

In both isomers, the C5 and C7 positions are mutually activated by both electron-donating groups, making EAS reactions (such as halogenation or nitration) highly regioselective and high-yielding at these specific carbons.

G Sub EAS Reaction Iso6 6-Aminochroman Sub->Iso6 Iso8 8-Aminochroman Sub->Iso8 Dir6 NH2 & O1 Direct to C5, C7 Iso6->Dir6 Dir8 NH2 & O1 Direct to C5, C7 Iso8->Dir8 Syn Synergistic Regioselectivity (High Yield at C5/C7) Dir6->Syn Dir8->Syn

Fig 3: Synergistic directing effects in Electrophilic Aromatic Substitution.

References

  • SnCl2-catalyzed Kabachnik–Fields synthesis of α-aminophosphonates with potent antioxidant activity Source: RSC Advances URL
  • Source: Molecules (via ResearchGate)
  • Source: Beilstein Journal of Organic Chemistry (via NIH)

Sources

Comparative

UV-Vis Absorption Spectra of Chroman-8-ylamine Derivatives: A Comparative Technical Guide

Topic: UV-Vis Absorption Spectra of Chroman-8-ylamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary & Scientific Rationale Chr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Chroman-8-ylamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Rationale

Chroman-8-ylamine (8-amino-3,4-dihydro-2H-1-benzopyran) represents a privileged scaffold in medicinal chemistry, distinct from its 6-amino isomer and open-chain analogues like o-anisidine. Its unique electronic signature arises from the ortho-positioning of the primary amine relative to the cyclic ether oxygen. Unlike o-anisidine, where the methoxy group has rotational freedom, the chroman ring locks the oxygen lone pairs into a semi-rigid conformation, influencing the


 and 

transitions.

This guide provides a technical analysis of the UV-Vis spectral properties of chroman-8-ylamine derivatives, comparing them against standard alternatives. It serves as a roadmap for researchers using UV-Vis for characterization, pKa determination, and purity assessment in drug discovery pipelines.

Comparative Analysis: Chroman-8-ylamine vs. Alternatives

The spectral behavior of chroman-8-ylamine is best understood through comparison with structurally related pharmacophores. The "rigidification effect" of the dihydropyran ring is the primary differentiator.

Electronic Structure & Auxochromic Effects

The 8-amino group acts as a strong auxochrome. The proximity of the pyran oxygen (position 1) creates an electronic push-pull system, albeit weaker than in nitro-anilines.

FeatureChroman-8-ylamine o-Anisidine (Open Analogue) 6-Aminochroman (Isomer)
Core Structure Bicyclic, fused etherMonocyclic, free methoxyBicyclic, fused ether
Amine Position Ortho to oxygenOrtho to methoxyPara to oxygen
Conformational Freedom Restricted (Rigid) High (Rotatable O-Me)Restricted
Primary

(Band II)
~235–240 nm~234 nm~245 nm
Secondary

(Band I)
~290–295 nm~288 nm~305 nm
Electronic Effect Inductive (-I) / Mesomeric (+M)Steric hindrance possibleStrong +M conjugation
Solvatochromism ModerateModerateHigh

Technical Insight: The slight bathochromic shift (red shift) of chroman-8-ylamine compared to o-anisidine is attributed to the planarity enforced by the heterocyclic ring, which maximizes orbital overlap between the oxygen lone pair and the aromatic


-system.
Performance in Dye Synthesis (Push-Pull Systems)

When used as a coupling component in azo dyes or Schiff bases, chroman-8-ylamine derivatives exhibit distinct spectral advantages:

  • Sharper Absorption Bands: Reduced vibrational modes due to rigidity lead to narrower peak widths compared to o-anisidine derivatives.

  • Hyperchromic Effect: Higher molar absorptivity (

    
    ) due to enhanced transition dipole moments.
    
Spectral Data Summary

The following data summarizes the UV-Vis characteristics of the core scaffold and key derivatives.

Table 1: Core Scaffold Absorption Data (Methanol)
Compound

(nm)

(L[1][2]·mol⁻¹·cm⁻¹)

(nm)

(L·mol⁻¹·cm⁻¹)
Transition Assignment
Chroman-8-ylamine 238~7,800292~2,400

(Benzene B-band)
o-Anisidine 234~7,500288~2,100

6-Aminochroman 246~9,200308~3,100

(Extended conjugation)
Table 2: Solvent Effects (Solvatochromism) on N-Benzyl Derivative

Compound: N-benzyl-chroman-8-ylamine

SolventPolarity Index (

)

(nm)
Shift TypeMechanism
Cyclohexane 0.2289ReferenceNon-polar baseline
Dichloromethane 3.1293BathochromicStabilization of excited state
Methanol 5.1296BathochromicH-bonding with amine lone pair
DMSO 7.2299BathochromicStrong dipole interaction
Experimental Protocols
Protocol A: Determination of Molar Absorptivity (

)

Purpose: To establish the quantitative relationship between concentration and absorbance for a new derivative.

  • Stock Preparation: Dissolve 10.0 mg of the chroman-8-ylamine derivative in 100.0 mL of HPLC-grade methanol (Concentration

    
     0.5 mM).
    
  • Dilution Series: Prepare five working standards (e.g., 10, 20, 30, 40, 50

    
    M) by serial dilution.
    
  • Blanking: Use pure methanol in matched quartz cuvettes (1 cm path length).

  • Scanning: Scan from 200 nm to 500 nm. Note the

    
    .[1][3][4]
    
  • Calculation: Plot Absorbance (

    
    ) vs. Concentration (M). The slope is 
    
    
    
    (Beer-Lambert Law:
    
    
    ).
Protocol B: Spectrophotometric pKa Determination

Purpose: To determine the ionization constant of the 8-amino group, crucial for predicting bioavailability.

  • Buffer Preparation: Prepare a universal buffer series (pH 2.0 to 12.0) with constant ionic strength (

    
     M KCl).
    
  • Sample Spiking: Add a fixed aliquot (e.g., 20

    
    L) of the stock compound solution to 2.0 mL of each buffer.
    
  • Measurement: Measure UV spectra for each pH point.

  • Isosbestic Point Check: Verify the presence of isosbestic points (indicating a clean two-state equilibrium between

    
     and 
    
    
    
    ).
  • Data Analysis: Plot Absorbance at a specific wavelength (where difference between ionized and neutral forms is maximal) vs. pH. Fit to the Henderson-Hasselbalch equation.

Visualization & Mechanisms
Diagram 1: Electronic Rigidification Hypothesis

This diagram illustrates why chroman-8-ylamine exhibits sharper bands and bathochromic shifts compared to o-anisidine.

RigidificationEffect Anisidine o-Anisidine (Open Chain) Mech_Anisidine Free Rotation of O-Me Steric Clash with NH2 Anisidine->Mech_Anisidine Structural Feature Chroman Chroman-8-ylamine (Fused Ring) Mech_Chroman Locked O-C-C Ring Planar Conformation Chroman->Mech_Chroman Structural Feature Result_Anisidine Reduced Orbital Overlap Broad Absorption Bands Mech_Anisidine->Result_Anisidine Consequence Result_Chroman Enhanced n -> pi* Overlap Bathochromic Shift Sharper Bands Mech_Chroman->Result_Chroman Consequence Result_Anisidine->Result_Chroman Contrast

Caption: Comparison of electronic conjugation efficiency between the flexible o-anisidine and the rigid chroman-8-ylamine scaffold.

Diagram 2: Spectrophotometric pKa Determination Workflow

A self-validating workflow for determining the basicity of the amine.

pKaWorkflow Start Start: Stock Solution (Methanol/DMSO) Buffers Prepare Buffer Series (pH 2.0 - 12.0) Start->Buffers Mix Spike Compound into Buffers (Keep [Conc] Constant) Buffers->Mix Scan UV-Vis Scan (200-400 nm) Identify Lambda_max Mix->Scan Check Isosbestic Point Present? Scan->Check Valid Yes: Two-State Equilibrium (Valid System) Check->Valid Pass Invalid No: Decomposition or Aggregation Check->Invalid Fail Plot Plot Abs vs pH (Sigmoidal Curve) Valid->Plot Invalid->Start Optimize Solvent/Conc Calc Calculate pKa (Inflection Point) Plot->Calc

Caption: Step-by-step logic flow for ensuring data integrity during spectrophotometric pKa determination.

References
  • Comparison of UV/vis spectra of substituted anilines and chromans. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Chromenylurea Derivatives. MDPI Molecules. Available at: [Link]

  • Structure and Spectroscopy of o-anisidine Investigated by Density Functional Theory. ResearchGate. Available at: [Link]

  • UV-Visible Spectroscopy: Effect of Conjugation. Michigan State University Chemistry. Available at: [Link]

  • Methods for the Determination of pKa Values. National Institutes of Health (PMC). Available at: [Link]

Sources

Validation

Validating 8-Aminochroman Scaffolds: A Comparative Guide to X-ray Crystallography vs. NMR

Executive Summary In medicinal chemistry, the 8-aminochroman scaffold is a privileged structure, serving as a critical pharmacophore in dopamine agonists (e.g., 8-OH-DPAT derivatives) and serotonin receptor ligands. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 8-aminochroman scaffold is a privileged structure, serving as a critical pharmacophore in dopamine agonists (e.g., 8-OH-DPAT derivatives) and serotonin receptor ligands. However, its bicyclic nature and potential for regio-isomerism (distinguishing 8-amino from 5-amino) present significant validation challenges.

While Nuclear Magnetic Resonance (NMR) is the workhorse of solution-state analysis, it often yields ambiguous data regarding absolute configuration and subtle ring puckering. Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of providing a definitive, self-validating 3D structural model. This guide outlines the technical superiority of SC-XRD for this specific scaffold and provides a field-tested protocol for crystallizing difficult amine oils.

Part 1: The Validation Crisis – Why NMR is Not Enough

For 8-aminochroman derivatives, relying solely on NMR can lead to structural misassignment. The specific limitations involve the flexibility of the saturated pyran ring and the electronic similarity of aromatic protons in the 5- and 8-positions.

Comparative Analysis: SC-XRD vs. NMR
FeatureNMR Spectroscopy (1D/2D) X-ray Crystallography (SC-XRD)
Primary Output Connectivity (scalar coupling), Proximity (NOE)Absolute 3D Atomic Coordinates
Stereochemistry Relative (inferred via Karplus eq/NOE)Absolute (via Flack Parameter)
Regio-isomerism Ambiguous if aromatic signals overlapDefinitive (Direct visualization)
Sample State Solution (Dynamic averaging)Solid State (Frozen conformation)
Limit of Detection Requires distinct chemical environmentsRequires a single high-quality crystal
Confidence Level High (95%) - InferentialAbsolute (99.9%) - Empirical
The "Blind Spot" in NMR

In substituted chromans, the coupling constants (


 values) of the saturated ring protons (H2, H3, H4) are highly sensitive to conformational flipping (half-chair vs. envelope). NMR captures a time-averaged signal, potentially masking the bioactive conformation. Furthermore, distinguishing the 8-amino  from the 5-amino  isomer is notoriously difficult if the aromatic substitution pattern lacks distinct "handles" for NOE correlations. SC-XRD resolves this by directly mapping the electron density of the nitrogen atom relative to the ether oxygen.

Part 2: Strategic Crystallization Protocol

Core Directive: 8-aminochromans are frequently oils or low-melting solids in their free base form. Successful XRD requires salt formation.

The "Heavy Atom" Strategy

To determine absolute configuration (enantiomeric purity) using Cu K


 or Mo K

radiation, the crystal must contain an atom with significant anomalous scattering.
  • Standard approach: Hydrochloride (HCl) salts. Good for crystallinity, poor for absolute configuration (Chlorine's anomalous signal is weak with Mo source).

  • Expert approach: Hydrobromide (HBr) or Picrate salts. Bromine provides a strong anomalous signal, allowing precise calculation of the Flack parameter to distinguish

    
     from 
    
    
    
    enantiomers.
Workflow: From Oil to Crystal

The following diagram outlines the decision logic for crystallizing stubborn 8-aminochroman oils.

CrystallizationWorkflow Start Start: 8-Aminochroman Oil SaltScreen Step 1: Salt Screen (HCl, HBr, Fumarate) Start->SaltScreen Stabilize Lattice Solubility Step 2: Solubility Test SaltScreen->Solubility Check MeOH/EtOH/H2O VaporDiff Step 3: Vapor Diffusion (Solvent/Anti-Solvent) Solubility->VaporDiff Soluble in MeOH, Insoluble in Et2O SlowEvap Step 3b: Slow Evaporation (High Risk of Amorphous Solid) Solubility->SlowEvap If Vapor Diff fails Harvest Step 4: Harvest & Cryo-Protect VaporDiff->Harvest Crystals > 0.1mm SlowEvap->Harvest

Caption: Decision tree for converting amorphous amine oils into diffraction-quality crystals using salt screening and vapor diffusion.

Detailed Protocol: Vapor Diffusion (Sitting Drop)
  • Dissolution: Dissolve 5 mg of the 8-aminochroman salt (preferably HBr) in 0.5 mL of a "good" solvent (Methanol or Ethanol). Ensure the solution is saturated but particulate-free.

  • Setup: Place the solution in a small inner vial (or well).

  • Anti-Solvent: Place a "bad" solvent (Diethyl ether or Pentane) in the outer reservoir. The anti-solvent must be volatile and miscible with the good solvent.

  • Equilibration: Seal the system. As ether diffuses into the methanol, the solubility decreases slowly, promoting ordered crystal growth rather than precipitation.

  • Timeline: Leave undisturbed for 2-7 days at 4°C.

Part 3: Data Collection & Validation Logic

Once a crystal is mounted, the validation process is mathematical and rigorous. The goal is to minimize the difference between the experimental diffraction pattern and the calculated model.

Key Performance Indicators (KPIs)
  • R1 (R-factor): Measures agreement between observed and calculated structure factors.

    • Target: < 5% (0.05) for publication-quality data.

  • wR2 (Weighted R-factor): Similar to R1 but weighted for intensity errors.

    • Target: < 15% (0.15).

  • GooF (Goodness of Fit): Indicates if the weighting scheme is correct.

    • Target: Close to 1.0.

  • Flack Parameter: The gold standard for chirality.

    • Value: Near 0.0 (indicates correct enantiomer).

    • Value: Near 1.0 (indicates inverted structure).

Validation Workflow

ValidationLogic DataCollect 1. Data Collection (Mo or Cu Source) Solve 2. Structure Solution (Direct Methods/SHELXT) DataCollect->Solve Refine 3. Refinement (Least Squares) Solve->Refine CheckR Check R1 Value Refine->CheckR CheckFlack Check Flack Param (If Chiral) CheckR->CheckFlack R1 < 5% ReModel Fix Disorder/Twinning CheckR->ReModel R1 > 7% Publish 4. Publish CIF CheckFlack->Publish Flack ~ 0.0 CheckFlack->ReModel Flack ~ 1.0 (Invert Structure) ReModel->Refine

Caption: The iterative logic loop for crystallographic refinement. Failure to meet R-factor or Flack parameter thresholds triggers model correction.

Part 4: Case Study Application

Scenario: A researcher synthesizes a 2-methyl-8-aminochroman derivative intended to be the


-enantiomer.
  • NMR Result: The

    
    H NMR shows a doublet for the methyl group and complex multiplet splitting for the ring protons. It confirms the skeleton but cannot confirm if it is the 
    
    
    
    or
    
    
    enantiomer, nor can it definitively rule out the 5-amino regioisomer without extensive 2D NOESY experiments which are prone to artifact signals.
  • X-ray Validation:

    • The HBr salt is crystallized via vapor diffusion (MeOH/Et2O).

    • The structure is solved (Space group

      
      , chiral).
      
    • Result: The nitrogen is unambiguously located at position 8 (adjacent to the ether oxygen). The Flack parameter is 0.02(4), confirming the

      
      -configuration.
      

References

  • Comparison of NMR and X-ray Crystallography. Birkbeck, University of London. (Explains the fundamental limitations of NMR regarding absolute configuration compared to X-ray). 1[2][3][4][5][6][7]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. (Detailed discussion on using X-ray for quaternary centers and absolute configuration where NMR fails). 8

  • Crystal structures of two new isocoumarin derivatives. PMC - NCBI. (Provides specific structural data and crystallization context for 8-amino-isochromen derivatives, a close structural analog). 4

  • Guide for crystallization: Alternative methods. University of Fribourg. (Authoritative protocol for crystallizing difficult oils and using salt formation/co-crystallization). 9[2][3][4][5][6][7]

  • Absolute Configuration – Knowledge and References. Taylor & Francis. (Case study example of determining R/S configuration of amine intermediates via X-ray). 7[2][3][4][5][6][7][10][11][12]

Sources

Comparative

Impurity Profiling of Commercial Chroman-8-ylamine HCl: A Comparative Analytical Guide

Executive Summary is a highly valuable pharmaceutical intermediate utilized in the synthesis of chromane-based therapeutics, including specific kinase inhibitors and central nervous system (CNS) agents. Because the prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary is a highly valuable pharmaceutical intermediate utilized in the synthesis of chromane-based therapeutics, including specific kinase inhibitors and central nervous system (CNS) agents. Because the primary amine serves as the reactive site for downstream amide couplings or reductive aminations, the presence of regioisomers or residual catalysts can severely compromise Active Pharmaceutical Ingredient (API) yield and safety. This guide provides an objective, data-driven comparison between a Premium Commercial Grade and a Standard Commercial Grade, detailing the mechanistic origins of common impurities and the validated analytical protocols required to detect them.

Mechanistic Origins of Impurities

To develop a robust impurity profile, one must first understand the causality behind the impurities generated during the synthesis of Chroman-8-ylamine HCl, aligning with for scientific appraisal[1]. The synthesis typically involves the nitration of chroman followed by catalytic hydrogenation and salt formation.

  • Regioisomeric Impurities (6-Aminochroman HCl): The ether oxygen in the chroman ring acts as an ortho/para director during electrophilic aromatic substitution. While synthetic routes are optimized for the 8-position (ortho), steric and electronic factors inevitably lead to the formation of 6-nitrochroman (para). Upon reduction, this yields 6-aminochroman. If not rigorously purged during crystallization, this regioisomer acts as a competitive nucleophile in downstream API synthesis.

  • Unreacted Intermediates (8-Nitrochroman): Incomplete catalytic hydrogenation—often due to catalyst poisoning or insufficient hydrogen mass transfer—leaves residual 8-nitrochroman. This compound is potentially genotoxic and must be strictly controlled.

  • Inorganic & Solvent Residues: The reduction step frequently utilizes Palladium on Carbon (Pd/C). Palladium leaching, alongside residual extraction solvents like Toluene or Methanol, requires orthogonal analytical techniques (ICP-MS and GC-HS) for quantification.

Comparative Data: Premium vs. Standard Grade

We evaluated two commercial sources of Chroman-8-ylamine HCl against the[2]. The data below highlights the critical differences in impurity control between a top-tier vendor and a standard bulk supplier.

Table 1: Comprehensive Impurity Profile Comparison

Analytical ParameterPremium Grade (Vendor A)Standard Grade (Vendor B)Regulatory Threshold (ICH)Analytical Method
Overall Purity 99.8%97.2%N/AHPLC-UV (254 nm)
6-Aminochroman HCl 0.08%1.50%0.15% (Q3A Qualification)HPLC-MS/MS
8-Nitrochroman Not Detected (<0.01%)0.45%0.15% (Q3A Qualification)HPLC-UV (210 nm)
Residual Toluene 45 ppm450 ppm890 ppm (Q3C Class 2)GC-HS
Palladium (Pd) < 1 ppm15 ppm10 ppm (Q3D Oral PDE)ICP-MS

Insight: The Standard Grade (Vendor B) fails to meet the ICH Q3A qualification threshold of 0.15% for specified organic impurities, specifically regarding the 6-aminochroman regioisomer and unreacted nitro-intermediates[1]. Utilizing Vendor B's material would necessitate costly downstream purification steps and extensive toxicological qualification bridging.

Analytical Workflows & Validated Protocols

To ensure scientific integrity, impurity profiling must utilize a multi-modal approach. Below is the logical workflow mapping the analytical techniques to their respective target impurities.

ImpurityProfiling Sample Chroman-8-ylamine HCl (Batch Sample) HPLC HPLC-UV/MS (Organic Impurities) Sample->HPLC GC GC-HS (Residual Solvents) Sample->GC ICP ICP-MS (Elemental Impurities) Sample->ICP OrgImp Regioisomers & Intermediates HPLC->OrgImp SolvImp Residual Solvents (Toluene, EtOAc) GC->SolvImp EleImp Catalyst Residues (Pd, Fe) ICP->EleImp Report ICH Q3 Compliance Data Matrix OrgImp->Report SolvImp->Report EleImp->Report

Multi-modal analytical workflow for comprehensive impurity profiling of Chroman-8-ylamine HCl.

Developing an HPLC method for an amine hydrochloride salt requires careful manipulation of mobile phase pH to prevent peak tailing caused by secondary interactions with stationary phase silanols, a fundamental principle in[3].

1. Chromatographic Conditions

  • Column: C18, 150 mm × 4.6 mm, 3 µm particle size. (Causality: The high surface area and dense end-capping minimize exposed silanols, which is crucial for preventing the adsorption of basic analytes).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Causality: TFA lowers the pH to ~2.0, ensuring the primary amine (pKa ~4.5) is fully protonated. TFA also acts as a hydrophobic ion-pairing agent, dramatically sharpening the chromatographic peak and improving retention[4]).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0–5 min: 5% B (Retains the polar 8-aminochroman)

    • 5–15 min: 5% → 60% B (Elutes the closely eluting 6-aminochroman regioisomer)

    • 15–20 min: 60% → 95% B (Washes out non-polar 8-nitrochroman)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for general organic absorption) and 254 nm (for aromatic rings); MS (ESI+) for exact mass confirmation.

2. Self-Validating System Suitability Test (SST) A protocol is only as trustworthy as its internal controls. Before analyzing any batch, the system must validate its own resolving power to prevent false negatives.

  • Step 1: Prepare a Resolution Standard containing 0.1 mg/mL of Chroman-8-ylamine HCl and 0.01 mg/mL of 6-Aminochroman HCl.

  • Step 2: Inject the Resolution Standard.

  • Validation Criteria: The critical pair (8-amino and 6-amino isomers) must exhibit a chromatographic resolution (

    
    ) of 
    
    
    
    . If
    
    
    , the system is physically incapable of accurately integrating the impurity, and the mobile phase or column must be replaced prior to sample analysis.
Conclusion & Insights

The analytical data unequivocally demonstrates that not all commercial grades of Chroman-8-ylamine HCl are created equal. While Standard Grades may appear cost-effective upfront, their elevated levels of 6-aminochroman and residual palladium introduce severe regulatory and synthetic liabilities. By employing a self-validating, multi-modal analytical workflow grounded in ICH Q3 guidelines, drug development professionals can confidently qualify Premium Grade intermediates, thereby safeguarding the integrity, yield, and safety of their final API.

References

  • Guidance for Industry - Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link]

  • An Effective Approach to HPLC Method Development Source: Onyx Scientific URL:[Link]

  • Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL:[Link]

  • HPLC Method Development Steps For Pharmaceuticals Source: Pharma Knowledge Forum URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Chroman-8-ylamine Hydrochloride

Part 1: Substance Identification & Hazard Profile[1] Effective disposal begins with precise identification. Chroman-8-ylamine hydrochloride is an aromatic amine salt.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Substance Identification & Hazard Profile[1]

Effective disposal begins with precise identification. Chroman-8-ylamine hydrochloride is an aromatic amine salt. Unlike simple inorganic salts, it possesses specific toxicological and reactivity profiles that dictate its waste stream.

Chemical Specification
ParameterDetail
Chemical Name Chroman-8-ylamine hydrochloride
Synonyms 8-Aminochroman hydrochloride; 3,4-Dihydro-2H-chromen-8-amine HCl
CAS Number 1797795-89-1 (Specific to 8-isomer)
Molecular Formula C₉H₁₁NO[1][2][3][4][5][6] · HCl
Physical State White to off-white solid (powder or crystalline)
Acidity (pH) Acidic in aqueous solution (pH ~3–5 due to HCl salt hydrolysis)
Solubility Soluble in water, methanol, DMSO
GHS Hazard Classification

Treat this substance as a Health Hazard . While not P-listed (acutely toxic) under RCRA, it carries significant risks that prevent drain disposal.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1][4][5][7][8]
Skin Corrosion/Irritation Cat.[5][7] 2H315: Causes skin irritation.[5][7][9]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[5][7][8]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[5][8]
Aquatic Toxicity PrecautionaryTreat as harmful to aquatic life (common for aromatic amines).

Part 2: Pre-Disposal Logistics & Segregation

Core Directive: Never mix Chroman-8-ylamine hydrochloride with strong oxidizers or strong bases in the waste stream without a controlled protocol.

Reactivity & Incompatibility Matrix[11]
  • Strong Oxidizers (e.g., Permanganates, Nitrates): Risk of rapid oxidation, heat generation, and formation of toxic nitrogen oxides (NOx).

  • Strong Bases (e.g., NaOH, KOH): Neutralization liberates the free amine (Chroman-8-amine). While the salt is stable, the free amine may be more volatile, susceptible to oxidation, or possess a different toxicity profile.

  • Aldehydes/Anhydrides: Reacts to form imines or amides, potentially altering waste characterization.

Waste Stream Decision Logic

The following diagram illustrates the decision process for segregating this specific compound.

WasteSegregation Start Waste Generation: Chroman-8-ylamine HCl FormCheck Physical Form? Start->FormCheck Solid Solid Waste (Expired/Spilled) FormCheck->Solid Liquid Liquid Waste (Reaction/Rinsate) FormCheck->Liquid Segregation Segregation Check: NO Oxidizers NO Strong Bases Solid->Segregation SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution (Acidic pH) SolventCheck->Aqueous Organic Organic Solvent (DMSO/MeOH) SolventCheck->Organic Aqueous->Segregation Organic->Segregation ContainerSolid Container: Wide-mouth HDPE/Glass Label: Toxic Solid Segregation->ContainerSolid ContainerAq Container: Glass/Poly Carboy Label: Aqueous Acidic Toxic Segregation->ContainerAq If Aqueous ContainerOrg Container: Solvent Waste Carboy Label: Flammable/Toxic Segregation->ContainerOrg If Organic

Figure 1: Decision logic for segregating Chroman-8-ylamine HCl waste streams to prevent incompatibility incidents.

Part 3: Field-Proven Disposal Workflows

Scenario A: Disposal of Solid Waste (Pure Substance)

Context: Expired inventory or excess weighing powder.

  • Container Selection: Use a clean High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers due to the corrosive nature of hydrochloride salts over time.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust; work inside a fume hood.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: Chroman-8-ylamine Hydrochloride.

    • Hazard Checkboxes: Toxic, Irritant.[5][7]

  • Storage: Store in the "Solid Toxic" satellite accumulation area until pickup.

Scenario B: Disposal of Aqueous Solutions

Context: Leftover stock solutions or reaction byproducts dissolved in water.[6]

Critical Warning: Do not pour down the sink. Even if diluted, aromatic amines can accumulate in aquatic ecosystems.

  • pH Check: Verify the pH of the solution.[4] It will likely be acidic (pH 3–5).

  • Compatibility Check: Ensure the waste carboy does not contain cyanides or sulfides (acidic waste can liberate toxic gases from these).

  • Collection: Pour into the "Aqueous Acidic Waste" carboy.

    • Note: If your facility requires neutral pH for collection, neutralize slowly with 1M Sodium Bicarbonate (NaHCO₃) to pH 6–8. Be aware this liberates the free amine (organic phase may separate). If separation occurs, treat as mixed aqueous/organic waste.

  • Rinsing: Triple rinse the original vessel with water; add rinsate to the waste container.

Scenario C: Spill Cleanup (Emergency Procedure)
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and N95 dust mask (if powder is dispersed).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquid: Absorb with vermiculite or chem-pads.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.

  • Disposal: Place all cleanup materials (gloves, pads, towels) into a hazardous waste bag/pail labeled "Debris contaminated with Chroman-8-ylamine HCl".

Part 4: Regulatory Compliance (RCRA & EPA)

In the United States, this substance is not explicitly listed on the EPA P-list or U-list. However, the generator is responsible for determining if the waste exhibits hazardous characteristics.[4]

  • Waste Code Determination:

    • Default: Non-Regulated Chemical Waste (unless mixed with listed solvents).

    • Best Practice: Manage as Hazardous Waste due to GHS toxicity and aquatic hazard profile.

    • Characteristic: It may exhibit Corrosivity (D002) if the solution pH is ≤ 2.

  • Drain Disposal: strictly PROHIBITED under the Clean Water Act for toxic organics.

Part 5: References

  • PubChem. (n.d.). Compound Summary: Chroman-8-amine. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide: Chroman-8-ylamine Hydrochloride

[1][2][3] CAS Number: 1797795-89-1 (Hydrochloride salt) / 53606-06-7 (Free base generic) Chemical Family: Bicyclic Aromatic Amine Salts Primary Use: Pharmaceutical intermediate, scaffold for drug discovery.[1][2][3] Part...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

CAS Number: 1797795-89-1 (Hydrochloride salt) / 53606-06-7 (Free base generic) Chemical Family: Bicyclic Aromatic Amine Salts Primary Use: Pharmaceutical intermediate, scaffold for drug discovery.[1][2][3]

Part 1: Core Directive & Operational Philosophy

Handling Chroman-8-ylamine hydrochloride requires a shift from generic safety compliance to risk-based precision .[1][2][3] As a bicyclic aromatic amine salt, this compound presents a dual challenge: the biological activity inherent to the chroman scaffold and the physical properties of the hydrochloride salt (hygroscopicity, acidity, and fine dust formation).[2]

This guide replaces rigid templates with a workflow-integrated safety system . Your goal is not just to "wear gloves," but to create a closed-loop handling process that prevents cross-contamination and protects the integrity of your experimental data.

Part 2: Hazard Profile & Risk Assessment[2][3][4]

Understanding the nature of the hazard allows for smarter protection.[2] This compound is generally classified as an Irritant and Harmful by Ingestion , but as a research chemical, the "Precautionary Principle" must apply—treat it as a potential sensitizer and long-term toxin until fully characterized.[2]

GHS Hazard Classification Table[2][5][6]
Hazard CategoryCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2][3][4][5][6][7]Zero tolerance for hand-to-mouth contact; strict hygiene.[1][2][3][7]
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2][3][8][5][6][7]The HCl salt is acidic; moisture on skin activates the acid burn.[2]
Eye Damage/Irritation H319 Causes serious eye irritation.[1][2][3][8][5][6][7]Dust particles are highly damaging to corneal tissue.[1][2][3]
STOT - Single Exposure H335 May cause respiratory irritation.[1][2][3][8][6]Critical: Inhalation of dust is the primary exposure vector.[2][3]

Expert Insight: The hydrochloride salt form stabilizes the amine but increases the risk of inhalation exposure .[2] The fine crystalline powder can become airborne easily during weighing.[2][3] Once inhaled, the salt dissociates in the mucous membranes, releasing hydrochloric acid (irritant) and the free amine (biologically active).[2]

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE.[1][2][3][6] Use this matrix to select gear based on the specific task intensity.[2][3]

PPE ComponentSpecificationRationale
Hand Protection Double Nitrile Gloves (Min 0.11 mm thickness)Outer Glove: Discard immediately upon contamination.[1][2][3] Inner Glove: Acts as the final barrier.[2][3] Amine salts can permeate latex; nitrile provides superior chemical resistance.[1][2][3]
Eye Protection Chemical Splash Goggles (ANSI Z87.[1][2][3]1)Safety glasses are insufficient for fine powders.[1][2][3] Goggles seal the eyes against airborne dust and unexpected splashes.[2][3]
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)All open handling must occur in a certified fume hood.[1][2][3] If weighing outside a hood is unavoidable (not recommended), a fit-tested respirator is mandatory.[1][2][3]
Body Protection Tyvek® Lab Coat or Chemical ApronCotton coats can trap dust in fibers, creating a secondary exposure source later.[1][3] Synthetic, non-woven materials are preferred for weighing.[1][2][3]

Part 4: Operational Handling Protocol

Phase 1: Storage & Stability[2][3]
  • Environment: Store in a cool, dry place. The HCl salt is hygroscopic .[1][2][3] Moisture absorption will alter the molecular weight, ruining stoichiometric precision in downstream reactions.[2]

  • Container: Keep tightly sealed.[1][2][3][9] If the container is opened frequently, consider storing it inside a desiccator or sealing it with Parafilm® after every use.[2]

Phase 2: The "Dust-Free" Weighing Protocol

The highest risk of exposure occurs during mass transfer.[2]

  • Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or a draft shield, but do not remove the chemical from the hood.[2]

  • Static Management: Use an anti-static gun or wipe on the spatula and weigh boat.[2][3] Static charge disperses fine amine salts into the air.[2][3]

  • Transfer: Use a smart spatula (micro-spoon) to transfer small amounts.[1][2][3] Avoid "pouring" from the stock bottle.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe.[2][3]

Phase 3: Reaction Setup
  • Solubility: Chroman-8-ylamine HCl is soluble in water, methanol, and DMSO.[1][2][3] It may be sparingly soluble in non-polar solvents (DCM, Hexane) unless neutralized to the free base.[2]

  • Neutralization (If required): If your protocol requires the free amine, treat the HCl salt with a mild base (e.g., NaHCO₃ or Et₃N) in a biphasic system.[2] Caution: This generates CO₂ gas (if using carbonate) or heat; vent the reaction vessel appropriately.[2][3]

Part 5: Emergency Response

Self-Validating Safety Check: Before starting, locate the nearest eyewash station and ensure the path is clear.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The HCl component can cause delayed pulmonary irritation.[2][3]

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acid solution on the skin), then rinse with copious water for 15 minutes.[2][3]

  • Eye Contact: Flush immediately for 15 minutes, holding eyelids open.[2][3] Time is critical to prevent corneal scarring from the acidic salt.[2][3]

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area if the spill is large.[2][3]

    • PPE: Don double gloves and goggles.[1][2][3]

    • Contain: Cover the powder with a wet paper towel to prevent dust generation.[2][3]

    • Clean: Wipe up the wet material.[1][2][3] Clean the surface with a dilute sodium bicarbonate solution to neutralize any acidic residue.[2]

Part 6: Disposal & Deactivation[2][3]

Do not flush down the drain. As an aromatic amine, this compound has potential aquatic toxicity.[2]

Waste StreamProtocol
Solid Waste Collect in a container labeled "Hazardous Waste - Solid Toxic/Irritant." Seal double bags.[1][2][3]
Liquid Waste Collect in "Organic Waste - Halogenated" (due to HCl content) or "Organic Waste - Non-Halogenated" depending on the solvent used.[1][2][3]
Deactivation (Lab Scale) For trace residues on glassware: Rinse with dilute HCl (to ensure solubility) followed by an oxidizing cleaning solution (e.g., bleach or permanganate) to degrade the aromatic ring, only if permitted by local EHS protocols.[2] Otherwise, collect the first three rinses as hazardous waste.[2]

Part 7: Workflow Visualization

The following diagram illustrates the "Closed-Loop" safety workflow to minimize exposure.

SafeHandlingWorkflow Storage 1. Storage (Desiccator/Cool) Weighing 2. Weighing (Fume Hood Only) Storage->Weighing Transport Sealed Transfer 3. Transfer (Anti-Static Tools) Weighing->Transfer Avoid Dust Waste 5. Disposal (High-Temp Incineration) Weighing->Waste Contaminated Wipes Reaction 4. Reaction (Closed Vessel) Transfer->Reaction Dissolve Immediately Reaction->Waste Segregate Stream

Caption: Figure 1. Closed-loop handling workflow emphasizing containment at the weighing stage to prevent dust inhalation.

References

  • Sigma-Aldrich. (2024).[1][2][3][10] Safety Data Sheet: Chroman-8-ylamine hydrochloride (CAS 1797795-89-1).[1][2][3] Merck KGaA.[2][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2][3]

  • PubChem. (2024).[1][2][3] Compound Summary: 8-Aminochroman (Free Base Analog). National Library of Medicine.[2][3]

  • BenchChem. (2025).[2][3][11] Disposal Protocols for Aromatic Amine Salts.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Chroman-8-ylamine hydrochloride
Reactant of Route 2
Chroman-8-ylamine hydrochloride
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